6-Aminonaphthalene-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRCUIXRUXGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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DSSTOX Substance ID |
DTXSID4044743 | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-00-5, 52365-47-6 | |
| Record name | 6-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |
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| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broenner's acid | |
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| Record name | Broenner's acid | |
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| Record name | 2-Naphthalenesulfonic acid, 6-amino- | |
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| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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| Record name | 6-aminonaphthalene-2-sulphonic acid | |
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| Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |
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Foundational & Exploratory
An In-Depth Technical Guide to 6-Aminonaphthalene-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific professional, this guide delves into the essential technical details of 6-aminonaphthalene-2-sulfonic acid. Known also by its common name, Brönner's acid, this compound is a pivotal intermediate in synthetic chemistry, with significant applications ranging from the production of azo dyes to its emerging role as a scaffold in the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the practical insights required for laboratory and developmental work.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
CAS Number: 93-00-5[1]
This organic compound is structurally characterized by a naphthalene core substituted with an amino group at the 6-position and a sulfonic acid group at the 2-position. This specific substitution pattern is crucial to its reactivity and utility in various chemical syntheses.
Synonyms: Brönner's acid, 2-Amino-6-sulfonaphthalene, 2-Naphthylamine-6-sulfonic acid[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, application, and the design of synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Water Solubility | 0.12 g/L at 20°C | [3] |
| pKa | Data not readily available | |
| Melting Point | Decomposes | |
| Density | ~1.5 g/cm³ |
Note: Some physical properties like pKa and an exact melting point are not consistently reported in publicly available literature, suggesting that the compound decomposes before melting.
Synthesis of this compound: The Bucherer Reaction
The primary industrial and laboratory synthesis of this compound is achieved through the Bucherer reaction . This versatile and reversible reaction converts a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.[4]
The starting material for the synthesis of this compound is 2-hydroxynaphthalene-6-sulfonic acid . The reaction proceeds by the nucleophilic substitution of the hydroxyl group with an amino group.
Mechanism of the Bucherer Reaction
The mechanism of the Bucherer reaction is a well-established example of addition-elimination on a naphthalene system. The key steps involve the temporary dearomatization of the naphthalene ring, facilitating the substitution.
Caption: A simplified workflow of the Bucherer reaction for the synthesis of this compound.
Experimental Protocol for Synthesis
-
Reaction Setup: In a pressure-rated reactor, charge 2-hydroxynaphthalene-6-sulfonic acid and an aqueous solution of ammonium bisulfite.
-
Addition of Ammonia: Add aqueous ammonia to the reactor. The concentration and molar excess of ammonia and bisulfite are critical parameters to control.
-
Heating: Seal the reactor and heat it to a temperature typically in the range of 150-180°C. The reaction is usually carried out under pressure.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the consumption of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, this compound, can be isolated by acidification, which causes it to precipitate out of the solution due to its low solubility in acidic aqueous media.
-
Purification: The crude product can be further purified by recrystallization from hot water.
Applications in Research and Development
The unique structure of this compound, possessing both a nucleophilic amino group and a water-solubilizing sulfonic acid group, makes it a valuable building block in several areas of chemical science.
Intermediate for Azo Dyes
The most prominent application of this compound is as a precursor in the synthesis of azo dyes. The amino group can be readily diazotized and then coupled with a variety of coupling components (e.g., phenols, naphthols, or aromatic amines) to produce a wide range of colored compounds.
The following is a generalized procedure for the synthesis of an azo dye using this compound. The specific coupling component will determine the final color and properties of the dye.
-
Diazotization:
-
Dissolve this compound in a dilute aqueous acid solution (e.g., HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) with constant stirring. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Coupling:
-
Prepare a solution of the coupling component (e.g., 2-naphthol) in a dilute aqueous alkaline solution (e.g., NaOH).
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
The azo dye will precipitate out of the solution as a colored solid.
-
-
Isolation and Purification:
-
The dye is collected by filtration, washed with water, and then can be purified by recrystallization from an appropriate solvent.
-
Caption: General workflow for the synthesis of an azo dye from this compound.
Scaffold for Pharmacologically Active Molecules
In the field of drug development, the aminonaphthalene sulfonic acid scaffold has garnered interest for the synthesis of molecules with potential therapeutic applications. Notably, this compound is a precursor for the synthesis of certain diaryl urea derivatives that have been investigated for their in vitro antitumor activity.[3]
The general strategy involves the reaction of the amino group of this compound with a substituted isocyanate to form the diaryl urea linkage. The substituents on the second aryl ring can be varied to modulate the biological activity of the final compound. While specific IC50 values for derivatives of this compound are not widely published, related diaryl urea compounds have shown potent anticancer activities, indicating the potential of this compound as a valuable starting material for medicinal chemistry campaigns.
Spectroscopic Data
Access to reliable spectroscopic data is crucial for the identification and characterization of chemical compounds. However, a comprehensive and publicly available set of ¹H NMR, ¹³C NMR, and IR spectra for this compound is currently limited. Researchers are advised to acquire their own analytical data for this compound to ensure the identity and purity of their samples. The data for isomeric aminonaphthalene sulfonic acids are available in various databases and can be used for comparative purposes, but not for direct identification.
Safety and Handling
As a responsible scientist, it is imperative to be fully aware of the safety and handling precautions for any chemical. The following information is a summary from available Safety Data Sheets (SDS).
-
Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a compound of significant industrial and research interest. Its well-defined synthesis via the Bucherer reaction and its utility as a versatile intermediate, particularly in the creation of azo dyes and as a potential scaffold for new pharmaceuticals, underscore its importance in synthetic chemistry. While there is a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic data, this guide provides a solid foundation for researchers and drug development professionals working with this valuable chemical.
References
An In-depth Technical Guide to the Synthesis and Purification of 6-Aminonaphthalene-2-sulfonic Acid
This guide provides a comprehensive overview of the synthesis and purification of 6-Aminonaphthalene-2-sulfonic acid (also known as Brönner's acid), a crucial intermediate in the production of azo dyes and a valuable building block in the development of pharmaceuticals and other specialty chemicals.[1] This document is intended for researchers, chemists, and professionals in the fields of drug development and chemical manufacturing, offering in-depth insights into established synthetic routes, purification protocols, and analytical characterization.
Introduction: Significance and Properties of this compound
This compound (C₁₀H₉NO₃S, Molar Mass: 223.25 g/mol ) is a stable, crystalline solid, typically appearing as white to light yellow powder.[2][3] Its structure, featuring both a primary amine and a sulfonic acid group on a naphthalene core, imparts unique chemical properties that make it a versatile precursor in organic synthesis. The sulfonic acid group enhances water solubility, a key feature for its application in dye manufacturing.[2][3]
The primary application of this compound lies in the synthesis of a wide array of azo dyes.[1] Beyond this traditional use, recent research has highlighted its potential in medicinal chemistry, where it serves as a scaffold for the synthesis of novel compounds with potential biological activities.[1]
This guide will delve into the primary industrial method for its synthesis, the Bucherer reaction, and explore alternative methodologies. A significant focus will be placed on purification techniques to achieve the high purity required for pharmaceutical and high-performance material applications.
Synthetic Routes: From Precursors to Product
The synthesis of this compound is predominantly achieved through the Bucherer reaction, a well-established method for the amination of naphthols. An alternative, though less common, approach involves the direct sulfonation of 2-naphthylamine.
The Bucherer Reaction: A Cornerstone of Industrial Synthesis
The Bucherer reaction is a reversible nucleophilic substitution reaction that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[4][5] For the synthesis of this compound, the starting material is 2-hydroxynaphthalene-6-sulfonic acid.[1][6]
The reaction proceeds through a series of equilibrium steps, initiated by the addition of a bisulfite ion to the electron-rich naphthalene ring of the naphthol. This is followed by a nucleophilic attack of ammonia or an amine, leading to the formation of an intermediate which then eliminates the bisulfite to yield the corresponding naphthylamine.[4][5][7] The reversibility of the reaction is a key feature, allowing for the conversion of naphthylamines back to naphthols under specific conditions.[4][5]
Diagram of the Bucherer Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound via the Bucherer Reaction.
A patented industrial process describes a single-vessel synthesis which streamlines production.[8] The process begins with the sulfonation of 2-hydroxynaphthalene, followed by the Bucherer reaction without isolating the intermediate.
-
Step 1: Sulfonation. 2-Hydroxynaphthalene is reacted with concentrated sulfuric acid. The temperature is carefully controlled and incrementally increased to drive the reaction towards the desired 2-hydroxy-6-sulfonic acid isomer.[8]
-
Step 2: Bucherer Reaction. The crude sulfonation mixture is diluted with water. To this aqueous solution of 2-hydroxynaphthalene-6-sulfonic acid, ammonia and ammonium bisulfite are added. The reaction is then carried out in a stirred autoclave at elevated temperature and pressure.[8]
-
Step 3: Isolation of Crude Product. After the reaction is complete, the mixture is cooled, and the crude this compound precipitates out of the solution. The solid is then collected by filtration.
Sulfonation of 2-Naphthylamine: An Alternative Pathway
An alternative route to this compound is the direct sulfonation of 2-naphthylamine. This method is less common due to the carcinogenic nature of 2-naphthylamine and challenges in controlling the regioselectivity of the sulfonation.
The sulfonation of 2-naphthylamine with oleum (fuming sulfuric acid) can lead to a mixture of isomeric aminonaphthalenesulfonic acids.[6] Controlling the reaction temperature is crucial to favor the formation of the desired 6-amino-2-sulfonic acid isomer.
Modern Synthetic Approaches
While the Bucherer reaction remains the industrial standard, modern organic synthesis offers alternative strategies for the formation of C-N bonds that could be applied to the synthesis of aminonaphthalenes. These include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.[9] These methods offer the potential for milder reaction conditions and broader substrate scope but may be less economically viable for the large-scale production of this specific compound.
Purification: Achieving High Purity for Demanding Applications
The purity of this compound is critical for its end-use, particularly in pharmaceutical applications where even trace impurities can have significant consequences.
Recrystallization: The Primary Purification Technique
The most common method for the purification of this compound is recrystallization from a large volume of hot water.[6] The compound has limited solubility in cold water but is more soluble in hot water, allowing for the effective removal of many impurities upon cooling and crystallization.[6]
Diagram of the Purification and Quality Control Workflow
Caption: General workflow for the purification and quality control of this compound.
-
Dissolution: The crude this compound is suspended in a suitable volume of deionized water. The mixture is heated to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the activated carbon.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize the yield of crystals.
-
Isolation: The crystallized product is collected by vacuum filtration and washed with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried in a vacuum oven at a suitable temperature to remove residual water.
Characterization and Quality Control
The purity and identity of the final product must be confirmed through various analytical techniques.
Reverse-phase HPLC is an effective method for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile and water mixture, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino (N-H stretching), sulfonic acid (S=O stretching), and aromatic (C-H and C=C stretching) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the naphthalene ring system.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values (typically decomposes above 300°C).[11] A broad melting range can indicate the presence of impurities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | [2][3] |
| Molar Mass | 223.25 g/mol | [1][12] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | >300 °C (decomposes) | [11] |
| Water Solubility | 0.12 g/L at 20 °C | [6] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.
Conclusion
The synthesis and purification of this compound are well-established processes, with the Bucherer reaction being the dominant industrial method due to its efficiency and scalability. Achieving high purity is paramount for its diverse applications and relies on careful execution of purification techniques, primarily recrystallization. This guide has provided a detailed overview of the key synthetic and purification strategies, along with the necessary analytical methods for quality control, to aid researchers and professionals in their work with this important chemical intermediate.
References
- 1. Buy this compound | 52365-47-6 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4908478A - Single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Aminonaphthalene-2-sulfonic acid solubility in different solvents
A-Z solubility guide for 6-Aminonaphthalene-2-sulfonic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This compound, also known as Brönner's acid, is a key intermediate in the synthesis of various dyes and has potential applications in pharmaceutical development.[1][2] A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective use in synthesis, purification, formulation, and biological studies. This guide provides a comprehensive overview of the solubility of this compound, detailing its physicochemical properties, presenting quantitative solubility data, and offering a standardized protocol for its determination. The underlying factors governing its solubility are discussed, providing researchers with the predictive power to optimize their experimental conditions.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences. For this compound, solubility data is essential for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, maximizing reaction rates and yields.
-
Purification: Designing efficient crystallization processes, which rely on differential solubility in various solvents and at different temperatures.[1]
-
Pharmaceutical Formulation: For any potential therapeutic application, understanding aqueous solubility is fundamental for predicting bioavailability and for developing suitable dosage forms.[3]
-
Analytical Chemistry: Preparing solutions of known concentrations for methods like HPLC or UV-Vis spectroscopy requires accurate solubility knowledge.[4]
This guide serves as a central resource for professionals, consolidating known data and providing the practical tools to assess the solubility of this compound for their specific application.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is an amphiphilic molecule containing a nonpolar naphthalene core, a basic amino group (-NH2), and a strongly acidic sulfonic acid group (-SO3H).[2] This unique combination of functional groups dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [5] |
| Molecular Weight | 223.25 g/mol | [6] |
| Appearance | White to light orange powder/crystal | [1] |
| pKa (Predicted) | -0.08 ± 0.40 | [1] |
| XLogP3 (Computed) | -0.1 | [7] |
| Density | ~1.5 g/cm³ | [8] |
The very low predicted pKa value indicates that the sulfonic acid group is highly acidic, stronger than typical carboxylic acids, and will be ionized (as -SO₃⁻) across almost the entire aqueous pH range.[9][10] The negative XLogP3 value suggests a high degree of hydrophilicity, predicting favorable solubility in polar solvents.[7]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent and the temperature. The presence of both a polar, ionizable sulfonic acid group and a basic amino group, attached to a large hydrophobic naphthalene ring, results in complex solubility behavior.
| Solvent | Temperature | Solubility | Notes |
| Water | 20 °C | 0.12 g/L | Sparingly soluble in cold water.[1] |
| Water | 100 °C | ~2.0 g/L (0.2%) | Solubility increases significantly in hot water.[1] |
| Ethanol / iso-Butanol | Not Specified | Soluble | Used for crystallization of the diethylamine salt.[1] |
| n-Butanol | Not Specified | Soluble | Used for crystallization of the S-benzylisothiuronium salt.[1] |
Standard Protocol for Solubility Determination: The Shake-Flask Method
To ensure reliable and reproducible solubility data, adherence to a standardized protocol is crucial. The OECD Guideline 105 (Shake-Flask Method) is a globally recognized standard for determining the water solubility of compounds and is suitable for substances with solubilities above 0.01 g/L.[11][12][13]
Rationale for Method Selection
The Shake-Flask method is chosen for its simplicity, reliability, and direct measurement of saturation equilibrium. It involves agitating an excess of the solid compound with the solvent of interest at a constant temperature until equilibrium is reached.[14] This method is ideal for generating the foundational data required in early-stage research and development.
Experimental Workflow Diagram
Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.
Step-by-Step Methodology
-
Preliminary Test:
-
Rationale: To estimate the approximate solubility and determine the amount of substance needed for the main test.[12]
-
Procedure: Add the test substance in stepwise portions to a known volume of the solvent at the test temperature, agitating after each addition. Observe the amount required to achieve saturation.
-
-
Main Test (in triplicate):
-
Preparation: Weigh an amount of this compound that is at least five times the amount determined in the preliminary test into three separate glass-stoppered flasks.[14]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., deionized water, ethanol) to each flask.
-
Equilibration: Place the flasks in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but longer periods (48-72 hours) may be necessary. Periodically check by sampling and analysis until consecutive measurements are stable.[14]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours for undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge an aliquot of the mixture at the same temperature.[13]
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant of each flask. Determine the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4][15]
-
Calculation: The solubility is the average concentration from the three flasks, expressed in g/L or mg/mL.
-
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.
Caption: Key factors governing the solubility of this compound.
-
Solvent Polarity: This is the most critical factor. The principle of "like dissolves like" applies.[16]
-
Polar Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding with the highly polar sulfonic acid and amino groups.[9][17] This interaction helps to overcome the crystal lattice energy of the solid and solvate the molecule. However, the large nonpolar naphthalene ring limits overall solubility, as seen in the low solubility in cold water.[1]
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents cannot effectively solvate the charged/polar functional groups, leading to extremely poor solubility.
-
-
pH: The ionization state of the functional groups is pH-dependent.
-
The sulfonic acid group is a very strong acid and exists as the sulfonate anion (-SO₃⁻) in all but the most extremely acidic conditions.[10]
-
The amino group is basic and will be protonated (-NH₃⁺) under acidic conditions.
-
Therefore, at intermediate pH values, the molecule exists as a zwitterion, which can enhance its interaction with water and increase aqueous solubility.
-
-
Temperature: For most solid solutes, including this one, solubility is an endothermic process. Increasing the temperature provides the energy needed to break the intermolecular forces in the solid crystal lattice, leading to a significant increase in solubility, as evidenced by the ~17-fold increase in water solubility from 20 °C to 100 °C.[1][16]
Conclusion
The solubility of this compound is characterized by its poor solubility in cold water, which significantly improves with heat. Its amphiphilic nature, with dominant polar functional groups, suggests good solubility in polar organic solvents but poor solubility in non-polar media. Due to a lack of comprehensive published data, direct experimental measurement using standardized protocols like the OECD 105 shake-flask method is imperative for obtaining reliable data for research and development. By understanding the interplay of molecular structure, solvent polarity, and temperature, scientists can effectively manipulate and utilize this compound in their work.
References
- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 3. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. chem-casts.com [chem-casts.com]
- 6. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]
- 9. capitalresin.com [capitalresin.com]
- 10. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 11. OECD 105 - Phytosafe [phytosafe.com]
- 12. oecd.org [oecd.org]
- 13. filab.fr [filab.fr]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
Environmental Effects on the Fluorescence of 6-Aminonaphthalene-2-sulfonic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Aminonaphthalene-2-sulfonic acid, also known as Brönner's acid, is a fluorescent molecule whose emission properties are exquisitely sensitive to its local microenvironment. This sensitivity makes it, and related aminonaphthalenesulfonates, powerful tools for probing molecular interactions, conformational changes, and local polarity in complex biological and chemical systems. This guide provides an in-depth exploration of the key environmental factors—solvent polarity, pH, temperature, and quenching agents—that modulate its fluorescence. By understanding the causality behind these effects, researchers can effectively harness this probe to gain critical insights in fields ranging from protein science to drug development.
The Foundation: Understanding Fluorescence
Before delving into environmental effects, a foundational understanding of the fluorescence phenomenon is essential. Fluorescence is a multi-stage process involving the absorption of light and the subsequent emission of a photon with lower energy (longer wavelength). This process is elegantly illustrated by the Jablonski diagram, named after Polish physicist Aleksander Jablonski.[1][2]
A molecule in its ground electronic state (S₀) absorbs a photon, promoting an electron to a higher energy excited singlet state (S₁ or S₂).[3][4] This excitation is virtually instantaneous. The excited molecule then rapidly loses some energy non-radiatively through vibrational relaxation, descending to the lowest vibrational level of the S₁ state.[1][4] From here, it can return to the ground state by emitting a photon; this radiative process is known as fluorescence.[5] The energy difference between the excitation and emission photons is termed the Stokes shift.
References
An In-Depth Technical Guide to 6-Aminonaphthalene-2-sulfonic Acid (Bronner's Acid): Molecular Structure, Properties, and Applications
Introduction
6-Aminonaphthalene-2-sulfonic acid, commonly known in the industry as Bronner's acid or Broenner's acid, is a pivotal organic compound with the chemical formula C₁₀H₉NO₃S.[1][2] As a derivative of naphthalene, it belongs to the class of aminonaphthalenesulfonic acids, which are characterized by the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group on the naphthalene ring system.[1][3] This bifunctional nature makes it an exceptionally versatile intermediate in chemical synthesis. While its primary and most established application is in the manufacturing of a wide array of azo dyes, its utility extends to the synthesis of pharmaceuticals and as a reagent in analytical chemistry.[3][4][5] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
Chemical Identity
The unambiguous identification of a chemical compound is critical for research and industrial applications. Key identifiers for this compound are consolidated below.
-
IUPAC Name: this compound[1]
-
Common Synonyms: Bronner's acid, Broenner's acid, 2-Amino-6-naphthalenesulfonic acid, Amino-Schaeffer acid[1][6][7]
-
Molecular Formula: C₁₀H₉NO₃S[1]
Structural Elucidation
The structure of this compound consists of a naphthalene bicyclic aromatic ring. The amino group is substituted at the C-6 position, and the sulfonic acid group is at the C-2 position.
The specific placement of these functional groups is crucial to its chemical behavior. The amino group serves as a primary site for diazotization, a fundamental step in azo dye synthesis.[8] The sulfonic acid group, being strongly acidic and polar, imparts significant water solubility to the molecule and its derivatives, which is a highly desirable property for dyes used in aqueous textile dyeing processes.[6] This unique structural arrangement dictates its reactivity and makes it a preferred building block over other isomers for specific synthetic targets.
Physicochemical Properties
The physical and chemical properties of Bronner's acid are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to light yellow or pale reddish-yellow crystalline powder. | [4][6] |
| Molecular Weight | 223.25 g/mol | [1][3] |
| Boiling Point | ~500°C | [9] |
| Density | 1.5 ± 0.1 g/cm³ | [9] |
| Water Solubility | Limited; approximately 0.12 g/L at 20°C. Crystallizes from hot water as a monohydrate. | [3][4] |
| pKa | Data available in IUPAC Digitized pKa Dataset. | [1] |
Scientist's Note: The low solubility in cold water is a key factor in its purification. It can be effectively purified by recrystallization from a large volume of hot water, as it is sparingly soluble even at 100°C (0.2%).[3] The sulfonic acid group makes it highly soluble in alkaline solutions through salt formation.
Synthesis and Purification
Primary Synthesis Route: The Bucherer Reaction
The industrial synthesis of this compound is predominantly achieved via the Bucherer reaction.[3][4] This well-established named reaction is a reversible nucleophilic substitution used to convert a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.
Causality of Experimental Choice: The starting material is 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid).[3] The Bucherer reaction is the method of choice because it provides a direct and efficient pathway to introduce an amino group at the desired position, leveraging readily available precursors. The sulfite/bisulfite is not merely a reagent but a catalyst that facilitates the addition-elimination mechanism, making the conversion possible under manageable industrial conditions.
Caption: Workflow of the Bucherer Reaction for synthesizing Bronner's acid.
Laboratory-Scale Purification Protocol: Recrystallization
This protocol describes a self-validating method for purifying crude Bronner's acid. Purity can be confirmed post-procedure via HPLC analysis.
-
Dissolution: Place the crude this compound in a large Erlenmeyer flask. Add a significant volume of deionized water (approximately 500 mL for every 1 gram of crude product, reflecting its low solubility).[3]
-
Heating: Heat the suspension to boiling on a hot plate with constant stirring. The solid should dissolve completely, or a very small amount of insoluble impurity may remain.
-
Rationale: Heating increases the solubility of Bronner's acid, allowing it to enter the solution while many impurities may not. The large volume of water is critical to ensure complete dissolution.[3]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated Büchner funnel to remove them. This step must be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solution (the "mother liquor").
-
-
Isolation: Collect the crystallized product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is typically a monohydrate.[3][10]
Applications in Research and Industry
Core Application: Azo Dye Intermediate
The primary industrial use of Bronner's acid is as a coupling component or diazo component in the synthesis of azo dyes.[4][5] Its amino group can be diazotized and coupled with various naphthols, anilines, or other aromatic compounds to produce a vast range of colors. It is a vital precursor for acid dyes, direct dyes, and mordant azo dyes, which are used extensively in the textile industry for coloring wool, silk, cotton, and nylon fibers.[5][8]
Examples of dyes synthesized using Bronner's acid include:
Pharmaceutical and Chemical Synthesis
In the realm of medicinal chemistry and drug development, this compound serves as a versatile scaffold. Research has shown its utility in the synthesis of diaryl urea derivatives that exhibit in vitro antitumor activity.[3][4] Its defined structure allows for systematic modification, making it a valuable starting material for creating libraries of novel compounds for biological screening.
Analytical Chemistry
The compound's functional groups also lend it to applications in analytical chemistry. It can be used as a reagent for the detection of specific metal ions through complexation reactions or serve as a pH indicator, as its chromophoric properties can change with pH.[4][6]
Analytical Characterization Protocol: RP-HPLC
To assess the purity of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and reliable method.[11]
Objective: To separate and quantify this compound from potential impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Rationale: A C18 column provides excellent hydrophobic retention for the naphthalene ring system, allowing for good separation from more or less polar impurities.
-
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid.[11]
-
Rationale: Acetonitrile acts as the organic modifier to elute the compound. Phosphoric acid is added to suppress the ionization of the sulfonic acid group, leading to sharper, more symmetrical peaks and improved retention time consistency. For MS compatibility, formic acid should be used instead.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram. The retention time should be consistent with that of a certified reference standard.
Safety and Toxicology
As with any chemical reagent, proper handling of this compound is essential.
-
GHS Hazard Classification: It may cause an allergic skin reaction (H317, Skin Sens. 1).[1][12]
-
Toxicological Data:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[13]
-
Eye Protection: Use tightly fitting safety goggles.[13]
-
Skin and Body Protection: Wear a lab coat. Avoid breathing dust; handle in a well-ventilated area or with respiratory protection if dust formation is unavoidable.[12][13]
-
-
First Aid Measures:
Conclusion
This compound (Bronner's acid) is a compound of significant industrial and research importance. Its value is derived directly from its molecular architecture—a naphthalene core functionalized with an amino group amenable to diazotization and a sulfonic acid group that confers aqueous solubility. While its legacy is firmly rooted in the dye industry, its continued use as a versatile building block in the synthesis of novel bioactive molecules ensures its relevance for future scientific endeavors. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization.
References
- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mahavirsynthesis.com [mahavirsynthesis.com]
- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 4. Buy this compound | 52365-47-6 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 7. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [dyestuffintermediates.com]
- 9. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]
- 10. 6-Amino-2-naphthalenesulfonic Acid | 93-00-5 | TCI AMERICA [tcichemicals.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Biodegradation of 6-Aminonaphthalene-2-sulfonic acid
Introduction: The Environmental Significance and Microbial Solution
6-Aminonaphthalene-2-sulfonic acid (6A2NS) is a prominent member of the aminonaphthalenesulfonic acids, a class of compounds extensively used as precursors in the synthesis of azo dyes.[1] Due to their high water solubility and the stability of the naphthalene ring system, these compounds are recalcitrant to conventional wastewater treatment processes, leading to their persistence in aquatic environments.[2] The presence of the sulfonate group, in particular, renders the aromatic ring resistant to microbial attack and can inhibit microbial growth.[3][4] However, the metabolic versatility of microbial consortia offers a robust and environmentally sustainable solution for the complete mineralization of these xenobiotic compounds.
This technical guide provides a comprehensive overview of the microbial degradation of 6A2NS, detailing the intricate biochemical pathways, the synergistic interactions within microbial communities, and the key enzymatic players. It further offers field-proven, step-by-step protocols for the isolation of potent degrading consortia, the analysis of metabolic intermediates, and the characterization of enzymatic activities, designed for researchers and professionals in bioremediation and drug development.
The Biochemistry of Degradation: A Tale of Microbial Mutualism
The complete mineralization of this compound is a classic example of microbial synergism, where different bacterial species collaborate to detoxify and utilize the compound.[5][6] A single microbial strain is typically incapable of complete degradation; instead, a multi-species community is required, often comprising genera such as Pseudomonas, Sphingomonas, Flavobacterium, and Bacillus.[3][7]
The degradation initiates with a critical desulfonation step, which is often the rate-limiting reaction. This is achieved through the action of a multi-component ring-hydroxylating dioxygenase, an enzyme system that bears resemblance to the well-characterized naphthalene dioxygenase.[8][9]
Part 1: The Initial Attack and Desulfonation
The process begins with a regioselective dioxygenation of the aromatic ring at the 1- and 2-positions. This enzymatic attack, catalyzed by a naphthalene dioxygenase-like enzyme , incorporates both atoms of molecular oxygen to form an unstable diol intermediate.[8] This intermediate spontaneously eliminates the sulfite group (SO₃²⁻), yielding 5-aminosalicylate (5AS) . This initial conversion is often carried out by a specific member of the consortium, such as Pseudomonas sp. strain BN6.[5][6]
Caption: Initial enzymatic attack on 6A2NS.
Part 2: Mineralization of 5-Aminosalicylate
The intermediate, 5-aminosalicylate, is then utilized by other members of the microbial community, such as Pseudomonas sp. strain BN9.[5][6] This prevents the accumulation of 5AS, which can otherwise lead to the formation of inhibitory black polymers by the initial degrader.[6] The mineralization of 5AS proceeds through a distinct metabolic pathway:
-
Ring Cleavage: 5AS is subjected to ring cleavage by a 5-aminosalicylate 1,2-dioxygenase , an Fe(II)-dependent enzyme. This reaction yields cis-4-amino-6-carboxy-2-oxo-hexa-3,5-dienoate (cis-ACOHDA).[10][11]
-
Isomerization: The cis-isomer spontaneously or enzymatically (catalyzed by glutathione) converts to its trans-isomer.
-
Deamination: The trans-ACOHDA is then deaminated by trans-ACOHDA hydrolase to form fumarylpyruvate.
-
Central Metabolism: Finally, fumarylpyruvate is cleaved into fumarate and pyruvate , which are common intermediates of central metabolic pathways (like the Krebs cycle) and are used for cell growth and energy production.
Caption: Biochemical pathway for 5-aminosalicylate degradation.
Factors Influencing Biodegradation Efficiency
The successful application of bioremediation technologies hinges on optimizing environmental conditions to favor microbial activity. Several key factors significantly influence the rate and extent of 6A2NS degradation.
| Parameter | Optimal Range | Rationale & Causality |
| pH | 7.0 - 8.5 | Microbial enzymatic activities are highly pH-dependent. A neutral to slightly alkaline pH range generally supports the optimal functioning of the dioxygenases and hydrolases involved in the degradation pathway. Extreme pH values can lead to enzyme denaturation and reduced microbial growth.[12] |
| Temperature | 30 - 37°C | Mesophilic conditions are typically optimal for the bacteria involved. Higher temperatures can increase reaction rates and substrate solubility, but temperatures exceeding 40°C often lead to decreased enzyme stability and reduced cell viability.[5][13][14] |
| Oxygen Availability | Aerobic | The initial and critical ring-hydroxylating and ring-cleavage steps are catalyzed by dioxygenases, which require molecular oxygen as a co-substrate. Anaerobic conditions will not support this pathway.[9] |
| Nutrient Availability (C:N Ratio) | Nitrogen Limitation | In some consortia, limiting nitrogen sources while providing 6A2NS as the sole carbon, nitrogen, and sulfur source can remarkably increase removal efficiency. This forces the microorganisms to utilize the xenobiotic for all essential elemental needs.[15] |
| Co-substrates | Presence of Naphthalene | The presence of a more readily degradable, structurally similar compound like naphthalene can induce the production of the necessary dioxygenase enzymes, potentially accelerating the initial degradation of 6A2NS through co-metabolism.[8] |
Experimental Protocols: A Practical Guide
This section provides detailed, self-validating protocols for the key experimental workflows required to study the biodegradation of 6A2NS.
Caption: Overall experimental workflow for studying 6A2NS biodegradation.
Protocol 1: Enrichment and Isolation of 6A2NS-Degrading Bacteria
Objective: To enrich and isolate a bacterial consortium capable of utilizing 6A2NS as a sole source of carbon and energy.
Principle: This protocol uses a selective culture medium where 6A2NS is the only available carbon source, thus enriching for microorganisms that can metabolize it.
Materials:
-
Mineral Salts Medium (MSM):
-
Dipotassium hydrogen phosphate (K₂HPO₄): 2.27 g/L
-
Potassium dihydrogen phosphate (KH₂PO₄): 0.95 g/L
-
Ammonium sulfate ((NH₄)₂SO₄): 0.67 g/L[16]
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.2 g/L[17]
-
Trace Metals Solution: 2 mL/L (see recipe below)[16]
-
This compound (6A2NS): 0.5 g/L (as sole carbon source)
-
Deionized water: to 1 L
-
Agar (for solid medium): 15-17 g/L[16]
-
-
Trace Metals Solution (1000x):
-
EDTA: 5.2 g/L
-
FeSO₄·7H₂O: 2.0 g/L
-
MnSO₄·H₂O: 0.5 g/L
-
ZnSO₄·7H₂O: 0.5 g/L
-
CoCl₂·6H₂O: 0.1 g/L
-
(Prepare in 1L deionized water, adjust pH to ~6.5, filter sterilize)[16]
-
-
Environmental sample (e.g., soil or water from an industrial site)
-
Sterile flasks, petri dishes, incubator shaker
Methodology:
-
Enrichment:
-
Prepare liquid MSM with 0.5 g/L 6A2NS. Dispense 100 mL into 250 mL sterile flasks.
-
Inoculate each flask with 1 g of soil or 1 mL of water from the contaminated site.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.[17]
-
Observe for turbidity. Once growth is observed, transfer 5 mL of the culture to a fresh 100 mL of the same medium.
-
Repeat this sub-culturing step at least three times to enrich for a well-adapted consortium.[13]
-
-
Isolation:
-
Prepare solid MSM agar plates containing 0.5 g/L 6A2NS.
-
Take a sample from the final enrichment flask and prepare serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline.
-
Spread 100 µL of each dilution onto the MSM agar plates.
-
Incubate the plates at 30°C for 5-7 days until distinct colonies appear.
-
Purify individual colonies by re-streaking onto fresh plates.
-
-
Validation:
-
Inoculate purified isolates individually and in various combinations into liquid MSM with 6A2NS.
-
Monitor for growth (turbidity) and the disappearance of 6A2NS using HPLC (see Protocol 2) to identify single strains or consortia capable of degradation.[3]
-
Protocol 2: Analytical Quantification of 6A2NS and Metabolites by HPLC
Objective: To quantify the concentration of 6A2NS and its primary metabolite, 5-aminosalicylate, over time.
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A UV detector is used for quantification by measuring absorbance at a specific wavelength.
Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]
-
Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible).[18]
-
Mobile Phase B: Acetonitrile.
-
6A2NS and 5AS analytical standards.
-
0.45 µm syringe filters.
Methodology:
-
Sample Preparation:
-
Withdraw 1 mL of culture at various time points (e.g., 0, 12, 24, 48, 72 hours).
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the cells.[17]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min[19]
-
Injection Volume: 20 µL[19]
-
Column Temperature: 30°C[19]
-
Detection Wavelength: 280 nm (for naphthalenesulfonates) or scan with PDA.[20]
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Linear gradient to 5% A, 95% B
-
18-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration
-
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of 6A2NS and 5AS (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
Inject standards and samples.
-
Calculate the concentration in samples by comparing the peak area to the calibration curve.
-
Protocol 3: Naphthalene Dioxygenase Activity Assay
Objective: To measure the activity of the initial ring-hydroxylating dioxygenase in cell-free extracts.
Principle: This assay measures the NADH-dependent conversion of a substrate by the dioxygenase enzyme present in the cell-free extract. The rate of NADH oxidation can be monitored spectrophotometrically at 340 nm, or the formation of the product can be measured by HPLC.[10][11]
Materials:
-
Bacterial cells grown in the presence of 6A2NS (as an inducer).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT.[10]
-
Lysozyme, DNase I.
-
Ultracentrifuge.
-
Spectrophotometer or HPLC system.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5).
-
NADH stock solution (10 mM).
-
6A2NS stock solution (10 mM).
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest induced bacterial cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Wash the cell pellet twice with Lysis Buffer.
-
Resuspend the pellet in a small volume of Lysis Buffer and add lysozyme (~1 mg/mL) and a catalytic amount of DNase I.
-
Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes. The supernatant is the cell-free extract.
-
Determine the protein concentration of the extract (e.g., using the Bradford method).
-
-
Enzymatic Assay (Spectrophotometric):
-
In a quartz cuvette, combine:
-
Reaction Buffer: to a final volume of 1 mL.
-
Cell-free extract: 50-100 µg of total protein.
-
NADH: to a final concentration of 0.2 mM.
-
-
Start the reaction by adding 6A2NS to a final concentration of 0.1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) due to NADH oxidation.
-
Calculate activity as nmol of NADH oxidized per minute per mg of protein. A control reaction without 6A2NS must be run to subtract the background NADH oxidase activity.
-
-
Enzymatic Assay (HPLC-based):
-
Set up the reaction as above in a microcentrifuge tube.
-
Incubate at 30°C for a set time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the protein.
-
Centrifuge to clarify and analyze the supernatant by HPLC (Protocol 2) to quantify the formation of 5-aminosalicylate.
-
Conclusion and Future Outlook
The biodegradation of this compound exemplifies the power of microbial consortia in mineralizing persistent xenobiotic compounds. The process relies on a sophisticated interplay of metabolic capabilities, initiated by a desulfonating dioxygenation and followed by the complete catabolism of the resulting intermediate, 5-aminosalicylate. Understanding these pathways and the microorganisms involved is paramount for designing and optimizing effective bioremediation strategies for industrial effluents contaminated with dye precursors.
Future research should focus on the molecular characterization of the novel dioxygenases responsible for the initial attack on sulfonated naphthalenes. Metabolic engineering approaches could be employed to construct recombinant strains with enhanced degradation capabilities, potentially combining the entire pathway into a single, robust organism.[21] Furthermore, optimizing bioreactor conditions based on kinetic studies will be crucial for the transition from laboratory-scale experiments to full-scale industrial applications, paving the way for a cleaner and more sustainable chemical industry.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Degradation of substituted naphthalenesulfonic acids by Sphingomonas xenophaga BN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of naphthalene using Pseudomonas aeruginosa by up flow anoxic–aerobic continuous flow combined bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. coleman-lab.org [coleman-lab.org]
- 17. researchgate.net [researchgate.net]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. benchchem.com [benchchem.com]
- 20. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 21. Metabolic engineering of Pseudomonas bharatica CSV86T to degrade Carbaryl (1-naphthyl-N-methylcarbamate) via the salicylate-catechol route - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Aminonaphthalene-2-sulfonic acid (Bronner's Acid) and Its Derivatives in Research and Drug Development
This guide provides a comprehensive technical overview of 6-Aminonaphthalene-2-sulfonic acid, a versatile chemical compound with significant applications in industrial and research settings, particularly in the development of novel therapeutic agents. This document will delve into its fundamental properties, synthesis, and its role as a key building block in the creation of bioactive molecules, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery.
Nomenclature and Physicochemical Properties
This compound is a naphthalene-based organic compound characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). This dual functionality imparts unique chemical reactivity and physical properties, making it a valuable intermediate in various synthetic processes.
Synonyms and Identifiers
To ensure clarity and facilitate comprehensive literature searches, a list of common synonyms and chemical identifiers for this compound is provided below.
| Identifier Type | Value |
| Common Name | Bronner's Acid[1] |
| IUPAC Name | This compound |
| CAS Number | 93-00-5 |
| Molecular Formula | C₁₀H₉NO₃S[1] |
| Molecular Weight | 223.25 g/mol [1] |
| Alternative Names | 2-Amino-6-naphthalenesulfonic acid, 2-Naphthylamine-6-sulfonic acid, Amino-Schaeffer acid |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Solubility | Limited in water (approx. 0.12 g/L at 20°C) | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- |
| Density | 1.502 g/cm³ | --INVALID-LINK-- |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the Bucherer reaction , a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.[2] This reaction is a cornerstone in the synthesis of various dye precursors and pharmaceutical intermediates.[2]
The Bucherer Reaction: Mechanism and Rationale
The Bucherer reaction proceeds through a series of equilibrium steps, initiated by the addition of bisulfite to the naphthol, which facilitates the subsequent nucleophilic attack by ammonia. The reversibility of the reaction allows for the conversion of naphthylamines back to naphthols, a process sometimes referred to as the Bucherer-Lepetit reaction.[2]
Caption: The Bucherer Reaction Workflow.
Experimental Protocol for the Synthesis of this compound
This protocol outlines a generalized procedure for the synthesis of this compound via the Bucherer reaction.
Materials:
-
2-Hydroxynaphthalene-6-sulfonic acid
-
Ammonium sulfite or sodium bisulfite
-
Ammonia solution (aqueous)
-
Autoclave or high-pressure reactor
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a high-pressure reactor, charge 2-Hydroxynaphthalene-6-sulfonic acid, an aqueous solution of ammonium sulfite or sodium bisulfite, and an excess of aqueous ammonia.
-
Reaction Conditions: Seal the reactor and heat to a temperature typically in the range of 150-180°C. The reaction is carried out under pressure for several hours.
-
Work-up: After cooling the reactor, the reaction mixture is typically neutralized with an acid to precipitate the product.
-
Isolation and Purification: The precipitated this compound is isolated by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water.[1]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. Its primary role in modern drug discovery is as a key intermediate in the synthesis of diaryl urea derivatives, a class of compounds known for their potent anticancer activities.
Diaryl Urea Derivatives as Kinase Inhibitors
Diaryl urea-containing compounds have emerged as a significant class of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] The diaryl urea moiety is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition.[3][4]
Many diaryl urea derivatives function as "Type II" kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking downstream signaling.[3]
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Synthesis of Diaryl Urea Derivatives from this compound
The synthesis of diaryl urea derivatives typically involves the reaction of an amine with an isocyanate. In the context of using this compound, it can be a precursor to the amine component.
The following protocol outlines the key steps in synthesizing a diaryl urea derivative, where one of the aryl groups is derived from this compound.
Step 1: Conversion to Sulfonyl Chloride
-
Treat this compound with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to convert the sulfonic acid group into a sulfonyl chloride.
Step 2: Formation of Sulfonamide
-
React the resulting sulfonyl chloride with a desired amine to form a sulfonamide. This step introduces additional diversity into the molecule.
Step 3: Urea Formation
-
The amino group on the naphthalene ring is then reacted with an appropriate aryl isocyanate to form the final diaryl urea derivative.
Caption: Synthetic workflow for diaryl urea derivatives.
Anticancer Activity of Diaryl Urea Derivatives
Numerous studies have demonstrated the potent in vitro anticancer activity of diaryl urea derivatives against a panel of human cancer cell lines. The table below summarizes the activity of some exemplary compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | H-460 (Lung) | 0.15 | --INVALID-LINK-- |
| 5a | HT-29 (Colon) | 0.089 | --INVALID-LINK-- |
| 5a | A549 (Lung) | 0.36 | --INVALID-LINK-- |
| 5a | MDA-MB-231 (Breast) | 0.75 | --INVALID-LINK-- |
| 23 | MX-1 (Breast) | 5.17-6.46 | --INVALID-LINK-- |
| 23 | A375 (Melanoma) | 5.17-6.46 | --INVALID-LINK-- |
| 23 | HepG2 (Liver) | 5.17-6.46 | --INVALID-LINK-- |
| 10d | A375 (Melanoma) | 0.65-0.97 | --INVALID-LINK-- |
| 10d | HepG2 (Liver) | 0.65-0.97 | --INVALID-LINK-- |
Application as a Fluorescent Probe
Aminonaphthalenesulfonic acids, including this compound and its isomers, are known to exhibit fluorescence. This property makes them valuable tools in biochemical and biophysical research, particularly for studying protein structure and dynamics. A well-known example is 8-anilinonaphthalene-1-sulfonic acid (ANS), which is structurally related to Bronner's acid.[5]
Probing Protein Conformation and Hydrophobicity
ANS and similar compounds are known as fluorescent probes that can bind to hydrophobic regions on the surface of proteins.[5] In an aqueous environment, these molecules have low fluorescence quantum yields. However, upon binding to hydrophobic pockets, their fluorescence intensity increases significantly, and the emission maximum often undergoes a blue shift. This phenomenon allows researchers to:
-
Monitor protein folding and unfolding.
-
Detect the formation of molten globule intermediates.
-
Characterize ligand binding sites.[5]
The binding is often driven by a combination of hydrophobic and electrostatic interactions, with the negatively charged sulfonate group interacting with positively charged residues on the protein surface.[6]
Cellular Imaging
Derivatives of naphthalene have been developed as fluorescent probes for cellular imaging.[7][8] Their ability to localize in specific cellular compartments, such as mitochondria or lysosomes, and their sensitivity to the local environment (e.g., pH) make them useful for studying cellular processes in living cells.[9][10] While specific applications of this compound in this area are less documented than those of its isomers, its fundamental structure suggests potential for the development of novel imaging agents.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Hazards: May cause skin, eye, and respiratory irritation.
Conclusion
This compound, or Bronner's Acid, is a chemical of significant industrial and academic importance. Its utility extends from a foundational component in the dye industry to a critical building block in the synthesis of advanced pharmaceutical agents. The development of diaryl urea derivatives with potent anticancer activity highlights the enduring relevance of this compound in medicinal chemistry. Furthermore, the inherent fluorescent properties of the aminonaphthalenesulfonic acid scaffold offer exciting opportunities for the creation of novel probes for biological research. A thorough understanding of its synthesis, reactivity, and applications will continue to drive innovation in both materials science and drug discovery.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MDPI [mdpi.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. | Semantic Scholar [semanticscholar.org]
- 10. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatization of 6-Aminonaphthalene-2-sulfonic Acid for Fluorescence Studies
Abstract
6-Aminonaphthalene-2-sulfonic acid (6,2-ANS), also known as Bronner's acid, is a versatile chemical scaffold widely utilized in the synthesis of fluorescent probes and dyes.[1][2] Its naphthalene core provides intrinsic fluorescence, while the strategically positioned amino and sulfonic acid groups offer reactive handles for chemical modification and confer aqueous solubility, respectively.[1][3] This guide provides a comprehensive technical overview of the principles, strategies, and detailed protocols for the derivatization of the primary amino group of 6,2-ANS to create novel fluorescent probes. We will explore the causality behind experimental choices, provide validated methodologies, and detail the characterization of the resulting fluorescent derivatives for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Derivatizing 6,2-ANS
The naphthalene moiety is a foundational structure in the world of fluorescent molecules. Its rigid, polycyclic aromatic system with extensive π-electron conjugation results in molecules with characteristically high fluorescence quantum yields and excellent photostability.[3][4] Naphthalene derivatives are frequently employed as fluorescent labels for biomolecules and as sensitive probes for detecting changes in their local environment.[5]
This compound is an ideal starting point for creating custom fluorescent probes for several key reasons:
-
Reactive Handle: The primary amino group serves as a nucleophile, allowing for straightforward covalent modification through a variety of well-established chemical reactions.[1][6]
-
Aqueous Solubility: The sulfonic acid group imparts significant water solubility, making 6,2-ANS and its derivatives suitable for applications in biological systems without requiring large amounts of organic co-solvents.[1]
-
Tunable Photophysics: Modification of the amino group directly influences the electronic structure of the naphthalene ring system. This allows for the fine-tuning of spectroscopic properties, such as absorption and emission wavelengths, Stokes shift, and environmental sensitivity.[3]
The goal of derivatization is to transform this simple building block into a sophisticated tool, for instance, by attaching it to a biomolecule for tracking purposes or by introducing a recognition moiety to create a selective fluorescent sensor.
Core Derivatization Chemistry: Targeting the Amino Group
The chemical reactivity of 6,2-ANS is dominated by its primary amino group. The most effective derivatization strategies involve converting this amine into a stable covalent bond, such as an amide or sulfonamide.
Acylation via Activated Esters: The Workhorse Reaction
The most common and reliable method for labeling primary amines is acylation using an activated ester, particularly an N-hydroxysuccinimidyl (NHS) ester.[7][8] This reaction is favored for its high efficiency and the exceptional stability of the resulting amide bond, which is as robust as a peptide bond.[8]
The Mechanism: The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine of 6,2-ANS acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable carboxamide bond.
Causality of Reaction Conditions:
-
pH: This reaction is strongly pH-dependent. The primary amine must be in its unprotonated, nucleophilic form (R-NH₂) to react. Since the pKa of aliphatic-like amines is typically around 9-10, the reaction is optimally performed at a slightly basic pH, usually between 8.0 and 9.5.[8][9] Buffers such as sodium bicarbonate or sodium tetraborate are commonly used.[9] Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[9]
-
Solvent: While 6,2-ANS is water-soluble, many fluorophore-NHS esters are hydrophobic. They are typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of 6,2-ANS.
Sulfonylation: Creating Stable Sulfonamides
An alternative strategy is the reaction of the amino group with a sulfonyl chloride (e.g., Dansyl chloride). This reaction forms an exceptionally stable sulfonamide linkage and is a classic method for fluorescently labeling amines and amino acids.[5] The reaction mechanism is analogous to acylation and is also performed under basic conditions to ensure the amine is deprotonated.
Experimental Design & Protocols
A successful derivatization project follows a logical workflow, from initial reaction to final characterization.
General Experimental Workflow
The process involves reacting 6,2-ANS with an amine-reactive fluorescent tag, purifying the resulting conjugate, and characterizing its photophysical properties.
Caption: General workflow for derivatization and characterization.
Detailed Protocol: Derivatization with a Fluorophore-NHS Ester
This protocol describes a self-validating system for conjugating a generic Fluorophore-NHS ester to 6,2-ANS.
Materials:
-
This compound (6,2-ANS, Bronner's acid)
-
Fluorophore-N-hydroxysuccinimide ester (Fluorophore-NHS)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Reverse-Phase HPLC system for purification
-
Mass spectrometer (e.g., LC-MS) and Fluorometer for characterization
Methodology:
-
Preparation of 6,2-ANS Solution:
-
Accurately weigh 10 mg of 6,2-ANS (MW ≈ 223.25 g/mol ; ~44.8 µmol).
-
Dissolve it in 5.0 mL of 0.1 M sodium bicarbonate buffer (pH 8.5) to achieve a concentration of approximately 9 mM. Ensure it is fully dissolved.
-
-
Preparation of Fluorophore-NHS Ester Solution:
-
Prepare a stock solution of the Fluorophore-NHS ester at 10 mg/mL in anhydrous DMSO. Note: NHS esters are moisture-sensitive. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
While stirring the 6,2-ANS solution, slowly add a 1.2-fold molar excess of the Fluorophore-NHS ester solution. This slight excess ensures complete consumption of the starting amine.
-
For this example, you would add ~53.8 µmol of the NHS ester.
-
Cap the reaction vial, protect it from light (wrap in aluminum foil), and allow it to react for 2-4 hours at room temperature with gentle stirring.
-
-
Purification by RP-HPLC:
-
Following incubation, acidify the reaction mixture slightly with 0.1% trifluoroacetic acid (TFA) to quench the reaction.
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the reaction mixture using a preparative reverse-phase HPLC column (e.g., C18). Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) as the mobile phase.
-
Monitor the elution profile using both UV-Vis and fluorescence detectors. The desired product should be fluorescent and will typically have a longer retention time than the unreacted, more polar 6,2-ANS.
-
Collect the fractions corresponding to the main fluorescent peak.
-
Lyophilize the collected fractions to obtain the purified product as a powder.
-
-
Validation and Characterization:
-
Confirm the molecular weight of the purified product using LC-MS to validate successful conjugation.
-
Assess the purity of the final product by analytical RP-HPLC. Purity should ideally be >95%.
-
Reaction Scheme Visualization
Caption: Reaction of 6,2-ANS with a Fluorophore-NHS ester.
Characterization and Data Analysis
Once purified, the new derivative must be characterized to understand its utility as a fluorescent probe.
-
UV-Visible Spectroscopy: Determines the wavelength of maximum absorbance (λabs). This is crucial for selecting the optimal excitation wavelength for fluorescence measurements.
-
Fluorescence Spectroscopy: An excitation scan (while monitoring emission at the peak) and an emission scan (while exciting at λabs) are performed to determine the maximum excitation (λex) and emission (λem) wavelengths. The difference between these values is the Stokes shift, a critical parameter for probe design.
-
Quantum Yield (ΦF) Determination: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is determined by comparing the integrated fluorescence intensity of the new derivative to a well-characterized fluorescence standard (e.g., quinine sulfate or fluorescein).
Data Presentation: Photophysical Properties of Hypothetical 6,2-ANS Derivatives
The table below illustrates how derivatization can modulate the spectral properties of the core scaffold.
| Derivative Name | Derivatizing Group | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 6,2-ANS-Acetyl | Acetyl Chloride | 325 | 410 | 85 | 0.35 |
| 6,2-ANS-Dansyl | Dansyl Chloride | 340 | 520 | 180 | 0.55 |
| 6,2-ANS-Fluorescein | Fluorescein-NHS | 494 | 518 | 24 | 0.92 |
| 6,2-ANS-Rhodamine | Rhodamine B-NHS | 555 | 580 | 25 | 0.70 |
Note: Data are representative and for illustrative purposes.
Conclusion
The derivatization of this compound is a powerful and accessible strategy for developing novel fluorescent probes. By leveraging the robust chemistry of its primary amino group, particularly through acylation with activated esters, researchers can create a diverse array of tools tailored for specific applications in biology and chemistry. The success of this endeavor relies on a systematic approach encompassing careful reaction design, rigorous purification, and thorough photophysical characterization. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently undertake these modifications and advance their research objectives.
References
- 1. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 2. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Buy this compound | 52365-47-6 [smolecule.com]
- 7. Modification of Amino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Note: Leveraging 6-Aminonaphthalene-2-sulfonic Acid in Advanced Fluorescence Spectroscopy
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Aminonaphthalene-2-sulfonic acid (6,2-ANS), also known as Bronner's Acid, as an extrinsic fluorescent probe. We delve into the core principles governing its fluorescence, particularly its pronounced solvatochromism, and provide detailed, field-proven protocols for its use in determining the critical micelle concentration (CMC) of surfactants, probing protein conformational changes, and as a derivatizing agent for sensitive amino acid analysis via HPLC.
Introduction: The Versatility of this compound
This compound (6,2-ANS) is a water-soluble organic compound featuring a naphthalene bicyclic aromatic system functionalized with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.[1][2] While historically significant as an intermediate in the synthesis of azo dyes, its intrinsic photophysical properties make it a powerful tool in biophysical and analytical chemistry.[3][4][5]
The utility of 6,2-ANS as a fluorescent probe stems from its remarkable sensitivity to the polarity of its local environment. Like other aminonaphthalenesulfonate derivatives such as ANS (1-anilinonaphthalene-8-sulfonate), its fluorescence quantum yield is typically low in polar, aqueous media but increases dramatically in nonpolar or hydrophobic environments.[6][7] This phenomenon, known as solvatochromism, is accompanied by a hypsochromic (blue) shift in its emission maximum. This environmental sensitivity allows 6,2-ANS to act as a reporter molecule, providing insights into otherwise invisible molecular processes such as protein folding, ligand binding, and the self-assembly of amphiphilic molecules.[6][8]
Core Principles: Environment-Sensitive Fluorescence
The fluorescence of 6,2-ANS is governed by the formation of a twisted intramolecular charge transfer (TICT) state upon excitation. In polar solvents, this charge-separated state is stabilized, allowing for non-radiative decay pathways that quench fluorescence. However, when the probe is shielded from polar solvent molecules—for instance, by partitioning into the hydrophobic core of a micelle or binding to a hydrophobic pocket on a protein—these non-radiative pathways are suppressed. This restriction leads to a significant enhancement of the fluorescence quantum yield and a blue-shift in the emission spectrum.[6][9]
This unique characteristic is the cornerstone of its application. By monitoring changes in the fluorescence intensity and/or the emission wavelength of 6,2-ANS, one can infer detailed information about changes in the hydrophobicity of its microenvironment.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₃S | [1][4] |
| Molecular Weight | 223.25 g/mol | [4] |
| CAS Number | 93-00-5 | [4][10] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Fluorescence Principle | Environment-sensitive, enhanced in nonpolar media | [6][7] |
| Typical Excitation λ | ~320-350 nm (Environment Dependent) | General knowledge based on similar compounds |
| Typical Emission λ | ~400-550 nm (Shifts with polarity) | General knowledge based on similar compounds |
Application I: Determination of Critical Micelle Concentration (CMC)
The formation of micelles by surfactants in solution is a critical parameter in drug delivery, formulation science, and industrial processes. Fluorescence spectroscopy using probes like 6,2-ANS offers a highly sensitive method for determining the CMC.
Causality: Below the CMC, surfactants exist as monomers in the polar aqueous phase, and the fluorescence of 6,2-ANS is quenched. As the surfactant concentration increases and surpasses the CMC, micelles form, creating hydrophobic microenvironments. 6,2-ANS preferentially partitions into these nonpolar micellar cores, experiencing a dramatic increase in fluorescence intensity.[11][12] The point of sharpest change in fluorescence corresponds to the CMC.
Experimental Protocol: CMC Determination
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 6,2-ANS in deionized water. Protect from light.
-
Prepare a high-concentration stock solution of the surfactant to be tested (e.g., 100 mM Sodium Dodecyl Sulfate - SDS) in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Sample Series Preparation:
-
Create a series of dilutions of the surfactant stock solution in the buffer, covering a concentration range well below and above the expected CMC. A logarithmic dilution series is often efficient.
-
To each surfactant dilution, add the 6,2-ANS stock solution to a final concentration of 1-10 µM. Ensure the final probe concentration is identical across all samples. Include a "probe only" sample with no surfactant as a baseline.
-
-
Equilibration:
-
Gently mix each sample and allow them to equilibrate for 15-30 minutes at a constant temperature in the dark.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrophotometer, set the excitation wavelength (e.g., 340 nm; an initial scan is recommended to find the optimal λₑₓ).
-
Record the emission spectrum for each sample (e.g., from 380 nm to 550 nm) to observe any spectral shift.
-
Alternatively, record the fluorescence intensity at the emission maximum (e.g., ~450 nm; this may shift, so select a consistent wavelength near the peak).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the logarithm of the surfactant concentration.
-
The resulting plot will typically show two intersecting lines or a sigmoidal curve. The CMC is determined from the concentration at the intersection point or the inflection point of the curve.[11][12]
-
Caption: Experimental workflow for CMC determination using 6,2-ANS.
Application II: Probing Protein Conformational Changes
6,2-ANS is an invaluable tool for studying protein structure, stability, and dynamics. It acts as an extrinsic probe, binding non-covalently to exposed hydrophobic regions on a protein's surface.
Causality: In a natively folded protein, most hydrophobic residues are buried within the protein core. Under these conditions, 6,2-ANS in the surrounding aqueous buffer exhibits low fluorescence. When the protein unfolds or undergoes a conformational change (due to heat, denaturants, or ligand binding), these hydrophobic patches become exposed. 6,2-ANS binds to these newly available sites, leading to a significant increase in fluorescence and a blue shift in emission, signaling the structural transition.[6][8][13]
Experimental Protocol: Monitoring Thermal Denaturation
-
Reagent Preparation:
-
Prepare a solution of the protein of interest (e.g., 0.1-1.0 mg/mL) in a suitable, degassed buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of 6,2-ANS (e.g., 1 mM in buffer).
-
-
Sample Preparation:
-
In a quartz cuvette, combine the protein solution with 6,2-ANS to a final molar ratio typically between 1:1 and 1:10 (Protein:Probe). This ratio may require optimization.
-
-
Instrument Setup:
-
Place the cuvette in a fluorescence spectrophotometer equipped with a Peltier temperature controller.
-
Set the excitation and emission wavelengths (e.g., λₑₓ = 340 nm, λₑₘ = 450 nm). Set slit widths to balance signal with resolution (e.g., 5 nm).
-
-
Thermal Melt:
-
Set the instrument to record fluorescence intensity as a function of temperature.
-
Define a temperature range that brackets the expected melting temperature (Tₘ), for example, from 25°C to 95°C.
-
Set a ramp rate (e.g., 1°C/minute) and an equilibration time at each temperature point (e.g., 30 seconds).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation or a similar model to determine the Tₘ, which is the midpoint of the unfolding transition.
-
Caption: Principle of using 6,2-ANS to monitor protein unfolding.
Application III: Pre-Column Derivatization for Amino Acid Analysis
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a benchmark for sensitive amino acid quantification. Since most amino acids are not natively fluorescent, a pre-column derivatization step is required to attach a fluorescent tag.[14][15] Derivatives of 6,2-ANS can be synthesized (e.g., sulfonyl chlorides) to react with the primary amine group of amino acids, forming highly fluorescent, stable adducts that can be easily separated and quantified.
Causality: The derivatization reaction, typically performed under alkaline conditions, covalently links the fluorophore to each amino acid. The resulting fluorescent derivatives are then separated by reverse-phase HPLC based on their differing hydrophobicities. The fluorescence detector provides high sensitivity and selectivity, as underivatized compounds will not be detected.[16][17]
General Protocol: HPLC-FLD Analysis of Amino Acids
-
Protein Hydrolysis:
-
Hydrolyze the protein or peptide sample to its constituent amino acids using a standard method (e.g., 6 M HCl at 110°C for 24 hours).[15] Neutralize and dry the sample.
-
-
Derivatization Reaction:
-
Reconstitute the dried hydrolysate in a loading buffer.
-
Add an alkaline buffer (e.g., 0.4 M Borate buffer, pH 9.5) to the amino acid sample.
-
Add the 6,2-ANS-based derivatizing reagent (e.g., 6-amino-2-naphthalenesulfonyl chloride, dissolved in a non-protic solvent like acetonitrile).
-
Incubate the reaction at an elevated temperature (e.g., 60°C for 15-30 minutes). The exact conditions depend on the specific derivatizing reagent.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample into the HPLC system.
-
System Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A time-programmed gradient from low %B to high %B to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Fluorescence Detector: Set excitation and emission wavelengths appropriate for the 6,2-ANS derivative (e.g., λₑₓ = 330 nm, λₑₘ = 450 nm).
-
-
-
Quantification:
-
Run a set of derivatized amino acid standards to create a calibration curve for each amino acid.
-
Identify and quantify the amino acids in the sample by comparing their retention times and peak areas to the standards.
-
Caption: Workflow for amino acid analysis using 6,2-ANS derivatization.
References
- 1. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 2. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 52365-47-6 [smolecule.com]
- 4. This compound [dyestuffintermediates.com]
- 5. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. esslabshop.com [esslabshop.com]
- 11. researchgate.net [researchgate.net]
- 12. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width | MDPI [mdpi.com]
- 13. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
Application Note: Characterizing Protein Conformational Changes Using 8-Anilino-1-naphthalenesulfonic Acid (ANS)
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
A Note on the Selected Probe: While the initial topic specified 6-Aminonaphthalene-2-sulfonic acid, the vast body of scientific literature identifies 8-Anilino-1-naphthalenesulfonic acid (ANS) as the standard and extensively validated fluorescent probe for detecting protein conformational changes. To provide the most accurate and actionable guide, this document focuses on the principles and application of ANS.
Introduction: Visualizing Protein Dynamics
The function of a protein is inextricably linked to its three-dimensional structure. Proteins are not static entities; they are dynamic molecules that undergo conformational changes to perform their biological roles, from catalysis and signal transduction to molecular recognition.[1] Detecting these changes is fundamental to understanding protein function and is a cornerstone of modern drug discovery.[1][2] Extrinsic fluorescent probes offer a sensitive and powerful method to monitor these structural transitions in real-time.
Among these probes, 8-Anilino-1-naphthalenesulfonic acid (ANS) has emerged as a gold-standard tool. ANS is an extrinsic fluorophore whose spectral properties are exquisitely sensitive to its local environment, making it an ideal reporter for the exposure of nonpolar surfaces on a protein, a common hallmark of conformational change.[3][4] This guide provides a comprehensive overview of the principles, protocols, and data interpretation for using ANS to study protein structure and dynamics.
Part 1: The ANS Reporter System - Principles and Mechanism
The "Why": Causality of ANS Fluorescence
The utility of ANS lies in its unique photophysical properties. In a polar, aqueous environment, ANS is largely quenched and exhibits a very low fluorescence quantum yield.[3][5] However, when it transitions to a nonpolar (hydrophobic) environment, such as a solvent-shielded pocket on a protein, two key changes occur:
-
Fluorescence Enhancement: The quantum yield of ANS increases dramatically, resulting in a strong fluorescence signal.[5]
-
Hypsochromic (Blue) Shift: The wavelength of maximum emission (λmax) shifts to a shorter wavelength (e.g., from ~520 nm in water to ~475 nm when bound to a protein).[3][6]
This phenomenon occurs because the nonpolar environment restricts the mobility of the ANS molecule and shields it from the quenching effects of water, allowing the excited state to relax via fluorescence emission.[3][7]
Mechanism of Protein Interaction
ANS binds non-covalently to proteins, primarily through two modes of interaction:
-
Hydrophobic Interactions: The anilino-naphthalene rings of ANS have a high affinity for nonpolar, hydrophobic patches on the protein surface that become exposed during unfolding, ligand binding, or formation of intermediate states.[3][4] This is the primary interaction that drives the fluorescence signal change.
-
Electrostatic Interactions: The negatively charged sulfonate group of ANS can form ion pairs with positively charged amino acid residues, such as lysine and arginine.[8][9][10] This electrostatic component can anchor the probe to the protein surface, facilitating the insertion of the hydrophobic moiety into a nonpolar region.
It is crucial to recognize that ANS is not just a passive observer; its binding can, in some cases, induce or stabilize certain protein conformations.[5][11] Therefore, it is always advisable to correlate ANS fluorescence data with results from other biophysical techniques.
Caption: Mechanism of ANS fluorescence upon binding to a protein.
Part 2: Experimental Design and Protocols
A successful ANS experiment relies on careful planning and the inclusion of proper controls to ensure the system is self-validating.
Key Experimental Considerations
| Parameter | Rationale & Field-Proven Insight |
| Protein Purity & Prep | High protein purity (>95%) is essential to avoid signals from contaminants. The final dialysis buffer should be the assay buffer to prevent buffer shock. Avoid detergents or additives that may have intrinsic fluorescence or interact with ANS. |
| Buffer Selection | Use a well-buffered system (e.g., phosphate, HEPES, Tris) at the desired pH. Critically, screen the buffer for background fluorescence by running a buffer + ANS blank. Some buffer components can fluoresce or quench the signal.[12] |
| ANS Stock Solution | Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO or the assay buffer itself. Store protected from light at 4°C or -20°C to prevent degradation.[13] |
| Concentrations | Protein concentration is typically in the low micromolar range (e.g., 1-5 µM).[3] ANS concentration should be titrated, but a common starting point is a 5- to 20-fold molar excess over the protein to ensure saturation of binding sites.[3] |
| Essential Controls | 1. Buffer + ANS: This is your blank and MUST be subtracted from all protein-containing samples to correct for background fluorescence.[13] 2. Protein Only: To check for intrinsic protein fluorescence at the excitation/emission wavelengths used for ANS. This is typically negligible. 3. Ligand Only (if applicable): If studying a ligand-induced change, test the ligand with ANS to check for autofluorescence or quenching effects.[12] |
Protocol 1: General Assay for Detecting Conformational Changes
This protocol describes a standard steady-state fluorescence measurement to compare the conformational state of a protein under two or more conditions (e.g., native vs. mutated, apo vs. ligand-bound).
Materials:
-
Purified protein of interest
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ANS stock solution (e.g., 1 mM in assay buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for signal stability.
-
Set the excitation wavelength to 370 nm .[13]
-
Adjust excitation and emission slit widths (e.g., 3-5 nm) to optimize the signal-to-noise ratio without saturating the detector.[13]
-
Set the temperature to the desired experimental condition (e.g., 25°C).
-
-
Sample Preparation (in cuvette):
-
Blank: To a cuvette, add assay buffer and the final concentration of ANS (e.g., 20 µM). Mix gently by pipetting.
-
Sample(s): To separate cuvettes, add the protein to its final concentration (e.g., 2 µM) in assay buffer. Add the final concentration of ANS (e.g., 20 µM). Incubate in the dark for 5-10 minutes to allow binding to reach equilibrium.[13]
-
-
Data Acquisition:
-
Place the Blank cuvette in the fluorometer and record the emission spectrum. This is your background.
-
Place each Sample cuvette in the fluorometer and record its emission spectrum.
-
-
Data Processing:
-
For each sample spectrum, perform a point-by-point subtraction of the blank spectrum.[13]
-
Plot the corrected fluorescence intensity versus wavelength for all conditions.
-
Identify the λmax and the maximum fluorescence intensity for each sample.
-
Caption: General workflow for an ANS fluorescence experiment.
Protocol 2: Monitoring Protein Unfolding via Chemical Denaturation
This protocol uses ANS to track the unfolding of a protein as a function of increasing denaturant concentration, which can reveal folding intermediates.
Methodology:
-
Prepare a series of samples, each containing a fixed concentration of protein (e.g., 2 µM) and ANS (e.g., 20 µM).
-
Each sample should contain a different, increasing concentration of a chemical denaturant (e.g., Guanidine Hydrochloride (GdnHCl) from 0 M to 6 M).
-
Prepare a corresponding set of blank samples containing only the buffer, ANS, and the respective denaturant concentration.
-
Incubate all samples to allow both unfolding and ANS binding to equilibrate.
-
Measure the fluorescence spectrum for each sample and its corresponding blank as described in Protocol 1.
-
After subtracting the blanks, plot the maximum fluorescence intensity or the λmax as a function of the denaturant concentration. A sigmoidal curve is often observed, with a peak in intensity potentially indicating a "molten globule" state where hydrophobic regions are maximally exposed before complete unfolding.[5][14]
Part 3: Data Analysis and Interpretation
The power of the ANS assay comes from interpreting the changes in its fluorescence spectrum.
Interpreting Spectral Changes
| Observation | Interpretation | Scientific Rationale |
| Increased Intensity | Exposure of hydrophobic surfaces; protein unfolding or conformational change. | ANS binds to newly accessible nonpolar regions, enhancing its quantum yield.[5] |
| Decreased Intensity | Shielding of hydrophobic surfaces; protein folding or ligand-induced compaction. | ANS is displaced from binding sites into the aqueous solvent. |
| Blue Shift (↓ λmax) | ANS is binding to a more nonpolar, solvent-shielded environment. | The energy required for emission increases in a hydrophobic environment, shifting the peak to shorter wavelengths.[9] |
| Red Shift (↑ λmax) | ANS is in a more polar, solvent-exposed environment. | The probe is either dissociating from the protein or binding to a more solvent-accessible site. |
Typical ANS Spectral Properties
| Condition | Typical λmax | Relative Quantum Yield |
| Free ANS in Aqueous Buffer | ~520 nm | Very Low (~0.003)[9] |
| ANS Bound to Native Protein | 480 - 500 nm | Moderate to High |
| ANS Bound to Molten Globule | ~470 - 485 nm | Very High [3] |
| ANS Bound to Unfolded Protein | 490 - 510 nm | Moderate |
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Buffer components are fluorescent; ligand autofluorescence. | Screen all buffer components individually with ANS. Run a ligand + ANS control.[12] Consider changing buffer systems if necessary. |
| Signal is Saturated | Protein or ANS concentration is too high; instrument slits are too wide. | Reduce protein and/or ANS concentration. Narrow the excitation/emission slit widths on the spectrofluorometer.[12][13] |
| No Change in Signal | The conformational change does not expose new hydrophobic sites; the protein has no accessible sites. | This is a valid negative result. Confirm the conformational change with an orthogonal method (e.g., Circular Dichroism, Intrinsic Tryptophan Fluorescence). |
| Signal Decreases Over Time | Photobleaching of the ANS probe. | Reduce exposure time, narrow the excitation slit, or use a lower lamp intensity if possible. Ensure samples are kept in the dark before measurement. |
| Sample Precipitation | Protein is unstable under assay conditions or at the concentration used. | Centrifuge the sample and check for a pellet. Lower the protein concentration. Optimize the buffer (pH, ionic strength). |
References
- 1. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]
- 2. Frontiers | Large-Scale Conformational Changes and Protein Function: Breaking the in silico Barrier [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
- 7. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity | MDPI [mdpi.com]
- 9. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting - Thermott [thermott.com]
- 13. nist.gov [nist.gov]
- 14. Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 6-Aminonaphthalene-2-sulfonic Acid for High-Fidelity Protein Binding Studies
Abstract
This guide provides a comprehensive framework for employing 6-Aminonaphthalene-2-sulfonic acid (ANSA) as a fluorescent probe to characterize protein-ligand interactions. We delve into the underlying principles of ANSA's environmentally sensitive fluorescence, offering detailed, field-proven protocols for both direct and competitive binding assays. The narrative emphasizes the causality behind experimental choices, robust data analysis techniques, including Scatchard analysis, and troubleshooting common pitfalls. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for elucidating binding affinities, stoichiometries, and the nature of hydrophobic binding sites on proteins.
Introduction: The Power of Environmentally Sensitive Probes
This compound (ANSA), also known as Bronner's Acid or 6,2-ANS, is a fluorescent probe belonging to the aminonaphthalenesulfonate family.[1][2][3] Its utility in protein science stems from a critical photophysical property: its fluorescence quantum yield is highly dependent on the polarity of its microenvironment. In aqueous, polar solutions, ANSA is sparingly fluorescent. However, upon binding to non-polar, hydrophobic regions on a protein's surface, it exhibits a significant enhancement in fluorescence intensity accompanied by a characteristic blue shift (hypsochromic shift) in its emission maximum.[4]
This phenomenon occurs because the non-polar environment of a hydrophobic pocket restricts the rotational freedom of the ANSA molecule and shields it from solvent-induced quenching, allowing for more efficient emission of fluorescent light.[4] This "light-up" capability makes ANSA an invaluable tool for:
-
Identifying and characterizing hydrophobic binding sites: These sites are fundamentally important in mediating protein-protein interactions and are often the target for small-molecule drugs.[5][6]
-
Monitoring protein conformational changes: Events like folding, unfolding, or induced-fit binding can alter the exposure of hydrophobic patches, which can be tracked by changes in ANSA fluorescence.[7]
-
Determining binding affinities and stoichiometries: By quantifying the change in fluorescence upon titration, one can calculate the dissociation constant (Kd) for the probe itself or for a competing, non-fluorescent ligand.[8][9]
While its isomer, 8-Anilino-1-naphthalenesulfonic acid (ANS), is more widely cited, ANSA functions on the same principle and serves as a powerful alternative for probing these critical biomolecular interactions.[10][11]
Principle of the Assay: From Fluorescence to Affinity
The core of the technique is the direct correlation between the fluorescence signal and the concentration of the protein-ANSA complex. By systematically varying the concentrations of the protein and/or a competing ligand, we can generate binding isotherms that reveal the thermodynamic parameters of the interaction.
Caption: Mechanism of ANSA fluorescence upon protein binding.
Materials and Equipment
Reagents
-
This compound (ANSA): High purity grade (e.g., ≥98%). Prepare a concentrated stock solution (e.g., 1-5 mM) in the chosen experimental buffer. Determine the precise concentration spectrophotometrically.
-
Protein of Interest: Purified to homogeneity. The concentration must be accurately determined (e.g., via A280 using the calculated extinction coefficient or a colorimetric assay like BCA).
-
Buffer Solution: A buffer system that ensures protein stability and does not interfere with the fluorescence measurements (e.g., 50 mM Phosphate buffer, pH 7.4, or 50 mM Tris-HCl, pH 7.4). Filter the buffer through a 0.22 µm filter to remove particulate matter.
-
Competitor Ligand (for competitive assays): A non-fluorescent compound whose binding affinity is to be determined. Prepare a concentrated stock solution.
Equipment
-
Spectrofluorometer: Equipped with temperature control and excitation/emission monochromators.
-
Quartz Cuvettes: Low-volume, 1 cm path length micro-cuvettes are recommended to conserve sample.
-
Calibrated Micropipettes: For accurate additions of reagents.
-
Magnetic Stirrer and Stir Bar (optional): For ensuring rapid mixing within the cuvette.
Experimental Protocols
Protocol 1: Direct Titration to Determine Kd of ANSA
Objective: To determine the dissociation constant (Kd) and the number of binding sites (n) for the interaction between ANSA and the target protein.
Methodology:
-
Instrument Setup:
-
Set the excitation wavelength (λex) to ~350 nm and the emission wavelength (λem) to ~480 nm. Note: Perform an initial emission scan (e.g., 400-600 nm) of ANSA bound to your protein to determine the precise emission maximum, as it is environmentally sensitive.
-
Set appropriate excitation and emission slit widths to maximize signal while avoiding photobleaching and detector saturation.
-
Equilibrate the cuvette holder to the desired experimental temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Fill a quartz cuvette with a fixed concentration of ANSA in the experimental buffer. A typical starting concentration is 5-20 µM.
-
Record the fluorescence of the ANSA-only solution (F0). This is your baseline.
-
-
Titration:
-
Prepare a concentrated stock of your protein (e.g., 100-500 µM).
-
Make sequential, small-volume additions of the protein stock directly into the cuvette containing the ANSA solution.
-
After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes) until the fluorescence signal is stable.
-
Record the fluorescence intensity (F) after each addition.
-
Continue the titration until the fluorescence signal no longer increases significantly, indicating saturation of the binding sites.
-
-
Data Correction:
-
Correct for dilution by multiplying each fluorescence reading by a dilution factor: Fcorr = F * (Vtotal / Vinitial).
-
If the protein stock solution has significant absorbance at the excitation or emission wavelengths (inner filter effect), further correction is necessary. This is often negligible with the low concentrations used but should be verified.
-
Protocol 2: Competitive Binding Assay to Determine Ki of a Ligand
Objective: To determine the binding affinity (inhibition constant, Ki) of a non-fluorescent competitor ligand by measuring its ability to displace ANSA from the protein.
Methodology:
-
Establish Assay Conditions:
-
From the direct titration (Protocol 1), determine a fixed concentration of protein and ANSA that results in a stable, high-intensity fluorescence signal (typically at ~50-80% of maximum fluorescence). This ensures the assay is sensitive to displacement.
-
-
Instrument Setup:
-
Use the same instrument settings (λex, λem, slits, temperature) as determined in Protocol 1.
-
-
Sample Preparation:
-
Prepare a solution containing the pre-determined fixed concentrations of your protein and ANSA in the experimental buffer.
-
Aliquot this solution into a quartz cuvette and record the initial fluorescence (Finitial), which should be high.
-
-
Titration:
-
Prepare a concentrated stock of the non-fluorescent competitor ligand.
-
Make sequential, small-volume additions of the competitor ligand stock into the cuvette.
-
After each addition, mix, equilibrate, and record the fluorescence intensity (F). The fluorescence should decrease as the competitor displaces the bound ANSA.
-
Continue the titration until the fluorescence signal approaches the baseline level of free ANSA, indicating complete displacement.
-
Data Analysis and Interpretation
Analysis of Direct Titration Data: The Scatchard Plot
The Scatchard plot is a classic method for analyzing ligand binding data to determine Kd and the number of binding sites (n).[12][13] Although modern non-linear regression is often preferred as it avoids the error distortion inherent in linearization, the Scatchard plot remains a valuable tool for visualizing binding behavior.[14][15]
-
Calculate Bound and Free ANSA Concentrations:
-
The fraction of bound ANSA (α) is calculated as: α = (Fcorr - F0) / (Fmax - F0), where Fmax is the fluorescence at saturation.
-
Concentration of bound ANSA: [ANSA]bound = α * [ANSA]total
-
Concentration of free ANSA: [ANSA]free = [ANSA]total - [ANSA]bound
-
-
Construct the Scatchard Plot:
-
Plot [ANSA]bound / ([ANSA]free * [Protein]total) on the y-axis versus [ANSA]bound / [Protein]total on the x-axis.
-
For a single class of independent binding sites, the plot will be linear.
-
Slope = -1 / Kd
-
x-intercept = n (the number of binding sites per protein molecule)
-
Caption: Workflow for Scatchard plot analysis of binding data.
Analysis of Competitive Binding Data: Cheng-Prusoff Equation
-
Determine IC50:
-
Plot the percentage of inhibition versus the logarithm of the competitor concentration.
-
Percentage Inhibition = 100 * (Finitial - F) / (Finitial - Ffinal)
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of competitor that causes 50% inhibition of ANSA binding.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to convert the IC50 to the Ki, which represents the true binding affinity of the competitor.
-
Ki = IC50 / (1 + ([ANSA]free / Kd,ANSA))
-
Where [ANSA]free is the concentration of free ANSA in the assay and Kd,ANSA is the dissociation constant of ANSA determined from Protocol 1.
-
Field-Proven Insights and Troubleshooting
| Parameter | Recommended Value/Practice | Rationale (Causality) |
| Wavelengths | λex: ~350 nm, λem: ~480 nm | These values are typical for naphthalenesulfonate probes binding to hydrophobic sites, but always confirm the emission maximum empirically for your specific protein system. |
| Probe Conc. | 5-20 µM | This range is typically sufficient to produce a measurable signal without causing significant inner-filter effects or probe aggregation. |
| Protein Conc. | Titrate across a range from 0.1x to 10x the expected Kd | To accurately define the binding curve, data points are needed well below and well above the Kd to establish the baseline and saturation plateau. |
| Buffer Choice | pH 7.0-8.0 Phosphate or Tris | Maintain protein stability. Be aware that the negatively charged sulfonate group on ANSA can participate in electrostatic interactions with positively charged residues (e.g., Lys, Arg) on the protein surface, which can be modulated by pH and ionic strength.[16][17] |
| Temperature | 25 °C (or physiological 37 °C) | Binding is a thermodynamic process. Maintain constant and consistent temperature for all experiments to ensure reproducibility. |
Troubleshooting Common Issues:
-
No Fluorescence Change: The protein may lack accessible hydrophobic pockets, or the competitor ligand in a competitive assay binds to a different site than ANSA.
-
Signal Drift or Instability: May indicate protein instability/aggregation over the course of the experiment or photobleaching. Reduce slit widths or exposure time.
-
Non-linear Scatchard Plot: A concave-up curve can indicate positive cooperativity, while a concave-down curve can suggest multiple independent binding sites with different affinities or negative cooperativity.
References
- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [dyestuffintermediates.com]
- 4. Fluorescence origin of 6,P-toluidinyl-naphthalene-2-sulfonate (TNS) bound to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The identification of hydrophobic sites on the surface of proteins using absorption difference spectroscopy of bromophenol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of in Vivo Dissociation Constant, KD, of Cdc42-Effector Complexes in Live Mammalian Cells Using Single Wavelength Fluorescence Cross-correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An analysis on the slope of Scatchard plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scatchard equation - Wikipedia [en.wikipedia.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-Aminonaphthalene-2-sulfonic Acid as a Fluorescent Sensor for Metal Ion Detection
Introduction and Scientific Context
The detection and quantification of metal ions are of paramount importance in fields ranging from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Many metal ions, while essential for biological processes in trace amounts, can be toxic at higher concentrations. Traditional detection methods like atomic absorption spectroscopy, while highly accurate, are often expensive, lab-based, and require extensive sample preparation.
Fluorescence spectroscopy offers a compelling alternative, providing high sensitivity, rapid response times, and the potential for real-time and in-situ measurements.[1] Fluorescent chemosensors are molecules designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion.
Naphthalene and its derivatives are a well-established class of fluorophores, known for their high quantum yields and excellent photostability.[2] Their rigid, conjugated π-electron systems give rise to strong fluorescence, which is often highly sensitive to the local chemical environment. This document provides a detailed guide to the application of 6-Aminonaphthalene-2-sulfonic acid (also known as Brönner's acid) as a fluorescent sensor for the detection of metal ions, focusing on a fluorescence quenching-based mechanism. While primarily known as a dye intermediate, its inherent fluorescence and functional groups (amino and sulfonic acid) provide sites for metal ion interaction, making it a viable candidate for chemosensor applications.[3][4]
Principle of Operation: Fluorescence Quenching
The fundamental principle behind this application is the modulation of the fluorescence of this compound upon interaction with certain metal ions. The most common mechanism for this interaction with transition metal ions like Copper (Cu²⁺) or Iron (Fe³⁺) is fluorescence quenching .[5][6]
Quenching refers to any process that decreases the fluorescence intensity of a given substance. It occurs when the excited-state fluorophore (the sensor) is deactivated by a quencher (the metal ion) through a non-radiative pathway, preventing the emission of a photon.
There are two primary types of quenching:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore during its excited-state lifetime. This process is diffusion-controlled, and an increase in temperature typically leads to a more efficient quenching as collision frequency increases.[7]
-
Static Quenching: The quencher and fluorophore form a stable, non-fluorescent complex in the ground state. The observed decrease in fluorescence is due to a reduction in the concentration of active, unbound fluorophores. This process is usually less affected by temperature changes.[8]
The interaction between the naphthalene-based sensor and a quenching metal ion can often be attributed to a Photoinduced Electron Transfer (PET) process, where an electron is transferred from the excited fluorophore to the metal ion, leading to non-radiative decay.[6][9]
Signaling Pathway Diagram
Caption: Generalized mechanism of fluorescence quenching by a metal ion.
Detailed Application Protocol
This protocol provides a step-by-step method for quantifying a metal ion (e.g., Cu²⁺) using this compound via fluorescence quenching.
Required Materials and Equipment
Reagents:
-
This compound (CAS 93-00-5)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity metal salts (e.g., CuSO₄, FeCl₃, NiCl₂, etc.) for stock solutions
-
Deionized, metal-free water (≥18 MΩ·cm)
-
Solvent (if required for initial probe dissolution, e.g., DMSO)
Equipment:
-
Spectrofluorometer with quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
pH meter
-
Calibrated micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
Preparation of Solutions
-
Buffer Preparation (10 mM HEPES, pH 7.4):
-
Dissolve 2.38 g of HEPES in ~900 mL of deionized water.
-
Adjust the pH to 7.4 using a 1 M NaOH solution.
-
Bring the final volume to 1 L with deionized water. Filter if necessary.
-
-
Probe Stock Solution (1 mM):
-
Accurately weigh 2.23 mg of this compound.
-
Dissolve in 10 mL of the prepared HEPES buffer. A small amount of DMSO can be used to aid dissolution before diluting with buffer, but ensure the final DMSO concentration in the assay is minimal (<1%).
-
Store the stock solution protected from light at 4°C.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare individual 10 mM stock solutions for each metal ion to be tested by dissolving the appropriate amount of the corresponding salt in deionized water.
-
Example for Cu²⁺: Dissolve 24.97 mg of CuSO₄·5H₂O in 10 mL of deionized water.
-
Store these solutions in metal-free containers.
-
Experimental Workflow
This workflow describes a titration experiment to determine the sensor's response to increasing concentrations of a metal ion.
-
Determine Optimal Wavelengths:
-
Prepare a dilute solution of the probe (e.g., 10 µM in HEPES buffer).
-
Using the spectrofluorometer, scan the excitation spectrum while monitoring a central emission wavelength (e.g., 450 nm).
-
Scan the emission spectrum using the determined optimal excitation wavelength. Note the λex(max) and λem(max). For naphthalene derivatives, excitation is often in the 320-380 nm range, and emission in the 430-500 nm range.[10]
-
-
Perform Metal Ion Titration:
-
Prepare a set of cuvettes.
-
To each cuvette, add 2 mL of HEPES buffer.
-
Add an aliquot of the probe stock solution to each cuvette to achieve the desired final concentration (e.g., 10 µM). Mix well. This will be your F₀ (initial fluorescence) sample.
-
Record the fluorescence spectrum of the F₀ sample at the pre-determined λex(max). The intensity at λem(max) is the key value.
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 2 µL of a 1 mM working solution) to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum. The intensity at λem(max) is F.
-
Continue this process until the fluorescence signal is significantly quenched or plateaus.
-
-
Selectivity and Interference Studies (Crucial for Validation):
-
Prepare solutions of the probe (10 µM) and add a fixed, high concentration (e.g., 50 µM) of various different metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.) to separate cuvettes.
-
Compare the fluorescence response to that of the target ion to assess selectivity.
-
For interference testing, prepare a solution of the probe and the target ion, then add a potential interfering ion to see if it alters the quenching effect.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for metal ion titration experiment.
Data Analysis and Interpretation
The Stern-Volmer Analysis
The efficiency of dynamic or static quenching can be described by the Stern-Volmer equation.[11] A plot of F₀/F versus the quencher concentration [Q] should yield a straight line for a simple quenching system.
Equation: F₀ / F = 1 + Ksv * [Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
[Q] is the concentration of the quencher (metal ion).
-
Ksv is the Stern-Volmer quenching constant.
The Ksv value is a measure of the sensitivity of the probe to the quencher; a larger Ksv indicates more efficient quenching. It is obtained from the slope of the linear portion of the Stern-Volmer plot.[12]
Calculating the Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from a blank. It is commonly calculated using the 3σ/k method.[13][14]
Equation: LOD = 3 * σ / k
Where:
-
σ is the standard deviation of the fluorescence intensity of multiple blank measurements (probe in buffer without any metal ion).
-
k is the slope of the linear regression of the Stern-Volmer plot at low quencher concentrations.
Representative Data Presentation
The performance of a fluorescent sensor is best summarized in a table. The following is a hypothetical example for this compound.
| Parameter | Cu²⁺ | Fe³⁺ | Ni²⁺ | Zn²⁺ |
| Response Type | Quenching | Quenching | Quenching | No Change |
| Ksv (M⁻¹) | 1.8 x 10⁵ | 7.5 x 10⁴ | 2.1 x 10⁴ | N/A |
| Linear Range (µM) | 0 - 25 | 0 - 50 | 0 - 100 | N/A |
| LOD (µM) | 0.85 | 1.5 | 4.2 | N/A |
Note: These values are illustrative and must be determined experimentally.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | - Incorrect excitation/emission wavelengths.- Probe concentration too low.- Probe degradation. | - Re-measure excitation/emission maxima.- Increase probe concentration.- Prepare fresh probe stock solution. |
| High Background/Noisy Signal | - Contaminated buffer or cuvette.- High concentration of interfering substances.- Instrument settings not optimized (slit widths too wide). | - Use high-purity water and clean cuvettes thoroughly.- Run a buffer blank to check for contamination.- Optimize slit widths to balance signal and noise. |
| Poor Reproducibility | - Inaccurate pipetting.- Incomplete mixing or insufficient incubation time.- pH fluctuations in the buffer. | - Calibrate micropipettes.- Ensure thorough mixing and consistent incubation times.- Re-prepare or check the pH of the buffer. |
| Non-linear Stern-Volmer Plot | - Both static and dynamic quenching occurring.- Ground-state complex formation.- Inner filter effects at high concentrations. | - Analyze the plot for upward or downward curvature to understand the mechanism.[11]- Ensure absorbance of the solution at the excitation wavelength is low (<0.1) to avoid inner filter effects. |
Conclusion
This compound presents a promising and accessible scaffold for the development of fluorescent sensors for metal ion detection. Its utility is rooted in the principles of fluorescence quenching, a mechanism that is both sensitive and readily quantifiable using standard laboratory equipment. By following the detailed protocols for titration, selectivity, and data analysis outlined in this guide, researchers can effectively characterize the interactions between this probe and various metal ions. The self-validating nature of the experiments, including selectivity and interference studies, ensures the trustworthiness of the generated data. This application note serves as a comprehensive starting point for scientists aiming to leverage naphthalene-based fluorescence for robust and sensitive analytical measurements.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dyestuffintermediates.com [dyestuffintermediates.com]
- 4. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment [mdpi.com]
- 9. commons.stmarytx.edu [commons.stmarytx.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edinst.com [edinst.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wasatchphotonics.com [wasatchphotonics.com]
Application Notes & Protocols: The Role of 6-Aminonaphthalene-2-sulfonic Acid in Modern Dye Synthesis
Introduction: The Strategic Importance of Broenner's Acid
6-Aminonaphthalene-2-sulfonic acid, commonly known in the industry as Broenner's acid, is a pivotal aromatic amine and a cornerstone intermediate in the synthesis of a wide spectrum of synthetic dyes.[1] Its molecular structure, featuring a naphthalene core functionalized with both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group, imparts a unique combination of reactivity and functionality that is highly valued by dye chemists.[2][3] The amine group serves as a reactive handle for diazotization, the initial and critical step in forming the chromophoric azo group (-N=N-), which is responsible for the color of azo dyes.[4][5] Concurrently, the sulfonic acid group confers water solubility to the final dye molecule, a crucial property for its application in aqueous dyeing processes for textiles like wool, silk, nylon, and cotton.[4][6]
This guide provides an in-depth exploration of the chemistry and practical application of Broenner's acid in dye synthesis, intended for researchers and professionals in chemistry and drug development. We will dissect the fundamental reaction mechanisms, provide validated, step-by-step synthesis protocols, and discuss the causality behind key experimental parameters.
| Property | Value | Source(s) |
| Common Name | Broenner's Acid; 6-Amino-2-naphthalenesulfonic acid | [3][7] |
| CAS Number | 93-00-5 | [7][8] |
| Molecular Formula | C₁₀H₉NO₃S | [2][9] |
| Molecular Weight | 223.25 g/mol | [2][10] |
| Appearance | White to light orange crystalline powder | [7][11] |
| Water Solubility | 0.12 g/L (20°C) | [7] |
| Primary Application | Intermediate for Acid, Direct, Mordant, and Reactive Dyes | [1][6] |
Part 1: The Core Chemistry - Diazotization and Azo Coupling
The journey from Broenner's acid to a vibrant dye involves two fundamental and sequential reactions: diazotization and azo coupling. Understanding the principles behind these steps is essential for successful and efficient dye synthesis.
Diazotization: Activating the Amine
Diazotization is the process of converting a primary aromatic amine, in this case, Broenner's acid, into a highly reactive diazonium salt.[12] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5]
Causality of Experimental Conditions:
-
Low Temperature (0–5°C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[13] Above 5°C, they readily decompose, losing nitrogen gas (N₂) and reacting with water to form undesirable phenol byproducts. Maintaining the reaction in an ice bath maximizes the yield of the diazonium salt.
-
Acidic Medium: The reaction requires a strong acid to generate nitrous acid from sodium nitrite. An excess of mineral acid is used to ensure the complete protonation of nitrous acid to form the active nitrosating agent (nitrosyl cation, NO⁺, or its carriers) and to prevent the newly formed diazonium salt from coupling with unreacted Broenner's acid, which can occur under less acidic conditions.[12]
Azo Coupling: The Chromophore Formation
The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[14][15] This electrophilic aromatic substitution reaction, called azo coupling, forms the stable azo bridge (-N=N-) and creates the extended conjugated system responsible for the dye's color.[16]
The choice of coupling component and the control of pH are paramount as they dictate the final color and properties of the dye.
-
Coupling with Phenols: Phenols and naphthols are common coupling components. The reaction is typically carried out under mildly alkaline conditions (pH 8-10).[17] The alkaline environment deprotonates the hydroxyl group to form a highly activated phenoxide ion, which is a much stronger nucleophile and readily couples with the diazonium salt, preferentially at the para position.[14]
-
Coupling with Amines: Aromatic amines can also serve as coupling components. These reactions are generally performed in weakly acidic to neutral conditions (pH 4-7).[18] A highly alkaline pH would deprotonate the diazonium ion, rendering it unreactive.
Part 2: Application Protocols in Dye Synthesis
Broenner's acid is a precursor to several classes of dyes, including mordant, acid, direct, and reactive dyes.[6][10] The following protocols provide detailed methodologies for synthesizing representative examples.
Protocol 1: Synthesis of a Mordant Dye - C.I. Mordant Yellow 3
Mordant dyes require a mordant (typically a metal salt) to fix the color to the fabric, forming an insoluble coordination complex that improves fastness properties. Mordant Yellow 3 is synthesized by coupling diazotized Broenner's acid with salicylic acid (2-hydroxybenzoic acid).[10]
Materials and Equipment:
-
This compound (Broenner's acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Salicylic acid
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Beakers, magnetic stirrer and stir bar, Büchner funnel, filter paper, pH paper/meter
Methodology:
Step 1: Diazotization of Broenner's Acid
-
In a 250 mL beaker, create a slurry of 5.6 g (0.025 mol) of Broenner's acid in 100 mL of water.
-
Add 6.5 mL of concentrated HCl and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring. The Broenner's acid will not fully dissolve, which is expected.
-
In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold Broenner's acid suspension over 15-20 minutes. Ensure the temperature is strictly maintained below 5°C.
-
Stir the mixture for an additional 30 minutes in the ice bath. The formation of a clear solution or a fine, pale-yellow suspension indicates the completion of diazotization. A slight excess of nitrous acid should be present (test with starch-iodide paper, which should turn blue).
Step 2: Azo Coupling
-
In a 500 mL beaker, dissolve 3.5 g (0.025 mol) of salicylic acid in 50 mL of 10% sodium hydroxide solution. Cool this solution to below 10°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the alkaline salicylic acid solution with vigorous stirring.
-
A brightly colored yellow-orange precipitate will form immediately. Maintain the temperature below 10°C.
-
Continue stirring for 1-2 hours to ensure the coupling reaction is complete. Check the pH and maintain it at 8-9 by adding small amounts of 10% NaOH if necessary.
Step 3: Isolation and Purification
-
The dye is "salted out" to decrease its solubility and promote precipitation. Add approximately 20 g of sodium chloride (NaCl) to the reaction mixture and stir for 30 minutes.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Dry the product in an oven at 60-70°C.
Protocol 2: Synthesis of a Dichloro-s-triazinyl Reactive Dye
Reactive dyes form a covalent bond with the fiber (e.g., cellulose in cotton), leading to excellent wash fastness.[19] This protocol outlines the synthesis of a reactive dye intermediate by attaching a reactive group (from cyanuric chloride) to Broenner's acid. This intermediate can then be diazotized and coupled as described previously.
Materials and Equipment:
-
This compound (Broenner's acid)
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Ice, beakers, magnetic stirrer, pH meter/paper
Methodology:
Step 1: Condensation with Cyanuric Chloride
-
In a 500 mL beaker, dissolve 4.6 g (0.025 mol) of cyanuric chloride in 50 mL of acetone and add it to 100 mL of ice-water with vigorous stirring to form a fine suspension.
-
In a separate beaker, dissolve 5.6 g (0.025 mol) of Broenner's acid in 100 mL of water by neutralizing it with a 10% sodium carbonate solution to a pH of 6.5-7.0.
-
Cool the Broenner's acid solution to 0-5°C and add it slowly to the cyanuric chloride suspension.
-
Maintain the temperature at 0-5°C and the pH at 6.5-7.0 for 2-3 hours by adding 10% sodium carbonate solution as needed. The acid produced during the condensation reaction must be neutralized.
-
The completion of the reaction (formation of the monosubstituted dichlorotriazine derivative) can be monitored by thin-layer chromatography (TLC).
-
The resulting product, N-(4,6-dichloro-1,3,5-triazin-2-yl)-6-aminonaphthalene-2-sulfonic acid, is now a reactive dye intermediate. It can be isolated or, more commonly, used directly in the next step.
Step 2: Diazotization and Coupling
-
The amino group on the naphthalene ring of the intermediate from Step 1 can now be diazotized using the procedure outlined in Protocol 1 (Step 1).
-
The resulting reactive diazonium salt can then be coupled with a suitable coupling component (e.g., H-acid, Gamma acid) under appropriate pH conditions to yield a final reactive dye.[19]
Part 3: Summary of Dyes Derived from Broenner's Acid
The versatility of Broenner's acid as a diazo component is evident from the wide range of commercial dyes synthesized from it.
| Dye Name / C.I. Name | Dye Class | Coupling Component | Typical Application |
| C.I. Mordant Yellow 3 | Mordant | Salicylic Acid | Dyeing wool with a chrome mordant.[10] |
| C.I. Acid Red 10 | Acid | N/A (Specific naphthol derivative) | Dyeing wool, silk, and nylon from an acidic bath.[10] |
| C.I. Direct Red 4 | Direct | N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Dyeing cellulosic fibers like cotton and rayon.[7][10] |
| C.I. Direct Red 72 | Direct | N/A (Complex urea derivative) | Dyeing cotton and viscose fibers.[7][10] |
| C.I. Reactive Orange 29 | Reactive | Cyanurated coupling component | Covalent bonding to cellulosic fibers for high wash fastness.[7][19] |
| C.I. Reactive Red 84 | Reactive | Cyanurated coupling component | Covalent bonding to cellulosic fibers.[7][10] |
Part 4: Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][20]
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. May cause skin and eye irritation.[21]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[11]
References
- 1. Bronner's Acid | 93-00-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. nbinno.com [nbinno.com]
- 7. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]
- 10. This compound [dyestuffintermediates.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid (61631-90-1) for sale [vulcanchem.com]
- 18. youtube.com [youtube.com]
- 19. chemrj.org [chemrj.org]
- 20. Page loading... [guidechem.com]
- 21. spectrumchemical.com [spectrumchemical.com]
Application Note: Probing Microenvironments with 6-Aminonaphthalene-2-sulfonic acid using Fluorescence Lifetime Imaging Microscopy (FLIM)
Introduction: The Power of Fluorescence Lifetime in Cellular Imaging
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state by emitting a photon. Unlike intensity-based fluorescence measurements, the fluorescence lifetime is an intrinsic property of a molecule and is largely independent of its concentration. However, it is highly sensitive to the fluorophore's local microenvironment, making FLIM an ideal tool for probing changes in parameters such as ion concentration, pH, viscosity, and molecular binding events within living cells.[1]
6-Aminonaphthalene-2-sulfonic acid and its derivatives are a class of environmentally sensitive fluorescent probes.[2][3][4] Their fluorescence properties, particularly their fluorescence lifetime, are modulated by the polarity of their surroundings. This solvatochromic behavior makes them excellent candidates for FLIM-based studies of cellular membranes, protein binding pockets, and other hydrophobic or charged microdomains. When these probes move from a polar aqueous environment to a nonpolar or constrained environment, such as a lipid bilayer or a protein's hydrophobic core, their fluorescence quantum yield often increases, and their fluorescence lifetime changes, providing a direct readout of the environmental transition.
This application note provides a detailed experimental setup and protocol for utilizing this compound as a fluorescent probe for FLIM applications, targeted at researchers, scientists, and drug development professionals.
Photophysical Properties of Aminonaphthalene Sulfonic Acids
While specific photophysical data for this compound is not extensively documented in publicly available literature, we can infer its properties from closely related structural isomers and derivatives. For instance, 4-Amino naphthalene-1-sulfonic acid (AmNS) exhibits positive solvatochromism. In a study where AmNS was conjugated to an alginate polymer, the fluorescence lifetime was shown to be sensitive to solvent polarity, decreasing from approximately 11 ns in the highly polar solvent water to 7 ns in the less polar butanol.[5] The excitation maximum for the AmNS-alginate conjugate was observed at 325 nm in water.[5] Generally, aminonaphthalenesulfonic acids are known to be fluorescent and their derivatives are used in a variety of applications, including as dye intermediates and fluorescent brighteners.[6]
Based on the analysis of its structural analogs, the following table summarizes the expected photophysical characteristics of this compound. It is crucial to experimentally determine these values for the specific experimental conditions.
| Property | Expected Value/Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | ~320 - 350 nm | Based on data from structural isomers like 4-Amino naphthalene-1-sulfonic acid.[5] The exact maximum will depend on the solvent and local environment. |
| Emission Maximum (λem) | ~400 - 550 nm | A significant Stokes shift is expected, which will be highly dependent on the polarity of the environment. A blue shift is anticipated in less polar environments. |
| Fluorescence Lifetime (τ) | ~5 - 15 ns | Highly sensitive to the microenvironment. Longer lifetimes are expected in less polar or more rigid environments.[5] |
| Quantum Yield (Φ) | Low in polar solvents, High in nonpolar solvents | This property is key to its function as an environmental probe. The increase in quantum yield in hydrophobic environments leads to a brighter signal upon binding to targets of interest.[5] |
Experimental Setup for FLIM
A typical time-domain FLIM setup is required for these experiments, with the most common and robust method being Time-Correlated Single Photon Counting (TCSPC).
Core Instrumentation:
-
Inverted Laser Scanning Confocal or Multiphoton Microscope: Provides the optical platform for imaging.
-
Pulsed Laser Source: A laser with a pulse width in the picosecond range is essential. For exciting this compound in the expected range of 320-350 nm, a tunable multiphoton laser or a dedicated picosecond diode laser would be suitable.
-
High-Sensitivity Detector: A photomultiplier tube (PMT) or a hybrid photodetector (HyD) with single-photon counting capabilities is required.
-
TCSPC Electronics: A TCSPC module is the core component for measuring the time delay between the laser pulse and the arrival of the emitted photon.
-
Data Acquisition and Analysis Software: Software capable of recording and analyzing the photon arrival times to generate fluorescence decay curves and lifetime images is necessary.
Experimental Workflow Diagram
References
- 1. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-biomolecule interactions: fluorescence studies on interaction of aminonaphthalenesulfonic acid derivatives with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 52365-47-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [dyestuffintermediates.com]
Labeling proteins with 6-Aminonaphthalene-2-sulfonic acid derivatives
Application Note & Protocol
Strategic Labeling of Proteins via Amine-Reactive Derivatives of Naphthalenesulfonic Acids
Abstract
The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, interaction, and function. This guide provides a comprehensive framework for labeling proteins using amine-reactive N-hydroxysuccinimide (NHS) esters, a robust and widely adopted method. While the core chemistry is broadly applicable, we frame the discussion around derivatives of aromatic structures like 6-Aminonaphthalene-2-sulfonic acid, which serve as foundational scaffolds for many synthetic dyes.[1][2] This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into optimizing the labeling process and characterizing the final conjugate. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable methodology for generating high-quality fluorescently labeled proteins.
Introduction: The Rationale for Amine-Reactive Labeling
Fluorescent labeling is a powerful technique that attaches light-emitting molecules (fluorophores) to target proteins, allowing for sensitive detection and analysis.[3] The most common strategy for covalent protein labeling targets primary amines, which are readily available on the protein surface at the N-terminus and on the side chains of lysine residues.[4][5]
N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive compounds that form stable, covalent amide bonds with these primary amines under mild conditions.[6][7] This chemistry is the basis for a vast array of commercially available fluorescent dyes and biotinylation reagents.[8] The core of these dyes often consists of complex aromatic ring systems. Compounds such as this compound (also known as Bronner's acid) are classic examples of intermediates used in the synthesis of azo dyes and other chromophores, highlighting the modular nature of probe design.[1][2]
This guide focuses on the practical application of the NHS ester reaction for robust and reproducible protein labeling.
Principle of the Method: The Chemistry of NHS Ester Conjugation
The labeling reaction is a nucleophilic acyl substitution. The primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
Key mechanistic considerations include:
-
pH Dependence: The reaction is highly pH-dependent. The primary amine must be deprotonated (–NH₂) to be nucleophilic. Therefore, the reaction is typically carried out in a buffer with a pH between 8.0 and 9.0.[8][9] At lower pH, the amine is protonated (–NH₃⁺) and non-reactive.
-
Competing Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which inactivates the dye. At pH levels above 9.0, the rate of hydrolysis increases significantly, reducing labeling efficiency.[7] Therefore, maintaining the optimal pH range of 8.3-8.5 is critical for success.[9]
Below is a diagram illustrating the core chemical reaction.
Caption: NHS ester reaction with a protein's primary amine.
Experimental Workflow: From Preparation to Characterization
The overall process involves preparing the reagents, running the conjugation reaction, purifying the labeled protein, and finally, determining the extent of labeling.
Caption: General workflow for protein labeling with NHS esters.
Detailed Protocols
Materials and Reagents
-
Protein of Interest: 5–20 mg/mL solution. Must be highly pure and in an amine-free buffer.
-
Amine-Reactive Dye (NHS Ester): High-purity, stored desiccated at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Alternatively, 1X PBS can be used, but the reaction will be slower.[4] Crucially, avoid buffers containing primary amines like Tris or glycine. [10]
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to dissolve the NHS ester dye.[6] Use high-quality, amine-free solvent.
-
Purification Column: Size-exclusion chromatography (SEC) or desalting column (e.g., Glen Gel-Pak™, Sephadex™ G-25).[4]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0.
-
Equipment: Spectrophotometer, microcentrifuge, stir plate, laboratory vortexer.
Protocol Step 1: Preparation of Reagents
-
Prepare Protein Solution:
-
Ensure the protein concentration is between 5–20 mg/mL for optimal reaction kinetics.[4]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer via dialysis or using a desalting column.
-
The protein solution must be free of extraneous proteins like BSA or gelatin, which would compete for the dye.[10]
-
-
Prepare Dye Stock Solution:
-
Bring the vial of NHS ester dye to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[6]
-
Vortex thoroughly to ensure complete dissolution. The dye solution should be used promptly, as the NHS ester is susceptible to hydrolysis.
-
Protocol Step 2: The Labeling Reaction
The goal is to control the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is achieved by adjusting the molar ratio of dye to protein in the reaction.
-
Calculate Molar Ratio: First, calculate the amount of dye needed. A common starting point for antibodies is a 10- to 20-fold molar excess of dye.[7]
-
Formula for Dye Mass:Dye (mg) = [Protein (mg) / MW_protein (kDa)] * Molar_Excess * MW_dye (kDa)
-
| Target DOL | Recommended Molar Excess (Dye:Protein) | Application Notes |
| 1 – 2 | 5x – 8x | Ideal for creating 1:1 conjugates for sensitive applications where over-labeling could impair protein function.[9] |
| 3 – 7 | 10x – 20x | A general-purpose range for immunofluorescence and flow cytometry. Balances brightness and functionality. |
| > 8 | > 20x | For applications requiring maximum signal amplification. Risk of protein precipitation and reduced biological activity. |
-
Initiate the Reaction:
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[4] Longer incubation times do not always increase efficiency due to the competing hydrolysis of the dye.
-
-
Quench the Reaction (Optional):
-
To ensure the reaction is stopped, you can add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes. This step is generally unnecessary if proceeding directly to purification.[11]
-
Protocol Step 3: Purification of Labeled Protein
Purification is essential to remove unreacted, hydrolyzed dye, which can cause high background signals and interfere with DOL calculations.
-
Prepare the Desalting Column: Equilibrate a size-exclusion desalting column with your desired final storage buffer (e.g., 1X PBS, pH 7.4) according to the manufacturer's instructions.
-
Separate Conjugate from Free Dye:
-
Apply the entire reaction mixture to the top of the equilibrated column.
-
Elute the protein with the storage buffer. The larger protein-dye conjugate will elute first in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.[4]
-
Collect the colored fractions corresponding to the labeled protein.
-
Protocol Step 4: Characterization and Storage
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): For protein concentration.
-
λₘₐₓ of the dye (Aₘₐₓ): For dye concentration. This value is specific to the dye used.
-
-
Calculate the Degree of Labeling (DOL):
-
Step A: Calculate Protein Concentration. The dye also absorbs at 280 nm, so a correction factor (CF) is needed.
-
CF = A₂₈₀ of free dye / Aₘₐₓ of free dye (This value is usually provided by the dye manufacturer).
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Step B: Calculate DOL.
-
DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M)) where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.[11]
-
-
-
Storage: Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[12]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Protein buffer contains primary amines (Tris, glycine).2. NHS ester was hydrolyzed before reaction.3. Reaction pH was too low (< 7.5).4. Insufficient molar excess of dye. | 1. Perform buffer exchange into an amine-free buffer.2. Prepare fresh dye stock solution immediately before use.3. Ensure reaction buffer pH is between 8.0 and 8.5.4. Increase the molar excess of dye in the next attempt. |
| Protein Precipitation | 1. High degree of labeling (hydrophobic dyes).2. Use of organic co-solvent (DMSO/DMF).3. Protein is not stable under reaction conditions. | 1. Reduce the molar excess of dye to lower the DOL.2. Ensure the volume of organic solvent is <10% of the total reaction volume.3. Perform the reaction at 4°C for a longer duration. |
| High Background in Assay | 1. Incomplete removal of free dye.2. Non-specific binding of the dye-protein conjugate. | 1. Repeat the purification step or use a longer desalting column.2. Include a blocking agent (e.g., BSA) in your assay buffer and increase the number of wash steps. |
Conclusion
Labeling proteins with amine-reactive NHS-ester derivatives is a versatile and reliable method for producing fluorescent conjugates for a wide array of biological applications. By understanding the underlying chemistry, carefully controlling reaction parameters such as pH and molar ratios, and performing rigorous purification, researchers can generate high-quality labeled proteins with a desired degree of labeling. This protocol provides a robust foundation for achieving consistent and reproducible results in the laboratory.
References
- 1. Buy this compound | 52365-47-6 [smolecule.com]
- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein labeling protocol [abberior.rocks]
Application Notes and Protocols: Leveraging 6-Aminonaphthalene-2-sulfonic acid for Real-Time Monitoring of Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Imperative for Dynamic Enzyme Analysis
In the realms of molecular biology, pharmacology, and drug development, the study of enzyme kinetics and regulation is paramount. Enzymes are the catalysts of life, and understanding their mechanisms, efficiency, and modulation by inhibitors or activators is fundamental to deciphering biological pathways and designing effective therapeutics. Traditional endpoint assays, while useful, often fail to capture the dynamic nature of enzymatic processes. Real-time monitoring, however, provides a continuous view of the reaction, offering deeper insights into kinetic parameters such as Michaelis constant (K_m) and maximum reaction velocity (V_max), as well as the mode of action of potential inhibitors.[1]
Fluorescence-based assays have emerged as a powerful tool for real-time enzymatic studies due to their high sensitivity, specificity, and adaptability to high-throughput screening formats.[2][3] This guide focuses on the application of 6-Aminonaphthalene-2-sulfonic acid (also known as Brönner's Acid), a versatile and environmentally sensitive fluorophore, for the dynamic monitoring of enzymatic reactions.
II. Physicochemical and Spectroscopic Properties of this compound
This compound is an organic compound characterized by a naphthalene core functionalized with both an amino group and a sulfonic acid group.[4] This unique structure imparts several key properties that make it a valuable tool in biochemical assays:
-
Water Solubility: The presence of the sulfonic acid group enhances its solubility in aqueous buffers, a critical requirement for most biological experiments.[4]
-
Fluorescence: The naphthalene ring system is inherently fluorescent. Critically, the fluorescence emission of aminonaphthalene sulfonic acid derivatives is highly sensitive to the polarity of the local environment. In nonpolar environments, such as the hydrophobic pockets of a protein, a significant increase in quantum yield and a blue shift (hypsochromic shift) in the emission maximum are often observed. This solvatochromism is the cornerstone of its utility as a probe for protein conformational changes and binding events.
-
Reactivity: The primary amino group can be used for chemical derivatization, allowing it to be covalently attached to other molecules if required.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | [4] |
| Molecular Weight | 223.25 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
III. Principle of Application: A Dual-Mechanism Probe
This compound and its derivatives can be employed to monitor enzymatic reactions through two primary mechanisms:
-
Direct Sensing of Enzyme Conformational Changes: As an extrinsic fluorescent probe, it can bind non-covalently to an enzyme. If the enzymatic reaction involves a conformational change that alters the hydrophobicity of the probe's binding site, a corresponding change in fluorescence intensity or emission wavelength will occur. This allows for real-time tracking of the enzyme's structural dynamics as it processes its substrate.
-
Post-Reaction Derivatization and Quantification: The amino group on the molecule can react with a product of the enzymatic reaction (e.g., an aldehyde or ketone) to form a fluorescent derivative. The rate of formation of this fluorescent product is proportional to the rate of the enzymatic reaction. This approach is particularly useful for enzymes that produce products lacking a native chromophore or fluorophore and is often coupled with separation techniques like HPLC for quantification.[5]
The following protocols will focus on the first mechanism, which offers the advantage of a homogenous, real-time assay format.
IV. Application Protocol 1: Monitoring Enzyme Kinetics via Fluorescence Quenching of Intrinsic Tryptophan Fluorescence
This protocol is adapted from studies on pyruvate oxidase using a hydrophobic derivative of this compound, 2-(N-decyl)aminonaphthalene-6-sulfonic acid.[6] The underlying principle is the quenching of the enzyme's intrinsic tryptophan fluorescence by the bound probe. The extent of this quenching can be modulated by the enzyme's catalytic state, providing a sensitive method for monitoring activity.
Enzyme System: Pyruvate Oxidase Principle: Pyruvate oxidase contains tryptophan residues that are intrinsically fluorescent. This compound can act as a quencher of this fluorescence upon binding to the enzyme. The binding affinity of the probe is dependent on the conformational and redox state of the enzyme. As the enzyme binds its substrate (pyruvate) and cofactors, its conformation changes, altering the binding of the probe and, consequently, the degree of fluorescence quenching. By monitoring the change in tryptophan fluorescence over time, the rate of the enzymatic reaction can be determined.[6]
Detailed Step-by-Step Protocol
A. Reagent Preparation:
-
Enzyme Buffer: Prepare a suitable buffer for pyruvate oxidase (e.g., 50 mM potassium phosphate, pH 6.0, containing 5 mM MgCl₂ and 0.1 mM thiamine pyrophosphate).
-
Pyruvate Oxidase Stock Solution: Prepare a concentrated stock of purified pyruvate oxidase in the enzyme buffer. Determine the precise concentration spectrophotometrically. Store on ice.
-
This compound Stock Solution: Prepare a 1 mM stock solution in the enzyme buffer. Gentle warming may be required for complete dissolution. Protect from light.
-
Substrate Solution: Prepare a 100 mM stock solution of sodium pyruvate in the enzyme buffer.
B. Instrumentation Setup:
-
Fluorometer: Use a fluorometer capable of time-based kinetic measurements.
-
Excitation Wavelength: Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Emission Wavelength: Set the emission wavelength to 340 nm, the typical emission maximum for tryptophan.
-
Temperature Control: Set the sample holder temperature to the desired reaction temperature (e.g., 25°C).
C. Experimental Procedure:
-
Blank Measurement: To a quartz cuvette, add enzyme buffer to the final reaction volume (e.g., 2 mL). Place it in the fluorometer and record the baseline fluorescence.
-
Enzyme Addition: Add a known amount of pyruvate oxidase to the cuvette to achieve the desired final concentration (e.g., 50-100 nM). Mix gently by pipetting and allow the signal to stabilize. This reading represents the initial, unquenched tryptophan fluorescence (F_enzyme).
-
Probe Titration (to determine binding): Add small aliquots of the this compound stock solution to the cuvette, mixing after each addition. Record the fluorescence after each addition until no further change is observed. This titration helps determine the optimal probe concentration that provides significant quenching without causing protein precipitation.
-
Kinetic Assay:
-
Prepare a reaction mixture in a cuvette containing enzyme buffer, pyruvate oxidase, and the predetermined optimal concentration of this compound.
-
Place the cuvette in the fluorometer and begin recording the fluorescence signal over time to establish a stable baseline.
-
To initiate the enzymatic reaction, add the pyruvate substrate to the cuvette. Mix quickly and continue recording the fluorescence emission at 340 nm over time. The fluorescence signal will change as the enzyme cycles through its catalytic states.
-
-
Data Collection: Record the fluorescence intensity as a function of time for several minutes, ensuring you capture the initial linear phase of the reaction.
Workflow Diagram
Caption: Experimental workflow for monitoring pyruvate oxidase activity.
V. Application Protocol 2: Probing Ligand-Induced Conformational Changes in Kinases
This protocol is conceptualized based on studies using the derivative 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS) with yeast hexokinase.[7] The principle relies on the probe's fluorescence enhancement upon binding to hydrophobic pockets that become exposed or altered during the enzyme's catalytic cycle or upon ligand binding.
Enzyme System: Yeast Hexokinase (or other kinases) Principle: In its unbound state in an aqueous buffer, this compound exhibits weak fluorescence. Upon binding to hydrophobic sites on the hexokinase, its fluorescence is significantly enhanced. The binding of substrates (e.g., glucose) and cofactors (e.g., ATP) induces conformational changes in the enzyme, which can alter the number or accessibility of these hydrophobic pockets. By monitoring the fluorescence of the probe, one can detect these conformational states and study the binding of various ligands.[7]
Detailed Step-by-Step Protocol
A. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
-
Hexokinase Stock Solution: Prepare a stock solution of purified yeast hexokinase in the kinase buffer.
-
This compound Stock Solution: Prepare a 100 µM stock solution in kinase buffer. Protect from light.
-
Ligand Solutions: Prepare concentrated stock solutions of glucose (e.g., 1 M) and ATP (e.g., 100 mM) in the kinase buffer.
B. Instrumentation Setup:
-
Fluorometer:
-
Excitation Wavelength: Set to approximately 330-350 nm (Note: optimal wavelengths should be determined empirically).
-
Emission Wavelength: Scan from 400 nm to 550 nm to determine the emission maximum, then set the instrument to this wavelength for kinetic reads (expected around 450-480 nm).
C. Experimental Procedure:
-
Reference Cuvette: To a cuvette, add kinase buffer and the this compound to its final concentration (e.g., 5-10 µM). Record the emission spectrum. This is the fluorescence of the free probe.
-
Enzyme Addition: To a separate cuvette, add kinase buffer, the probe, and the hexokinase to its final concentration (e.g., 1-2 µM). Record the emission spectrum. An increase in fluorescence intensity compared to the reference indicates probe binding.
-
Ligand Titration:
-
To the cuvette containing the enzyme and probe, add a small aliquot of the glucose stock solution.
-
Mix and record the fluorescence intensity after the signal stabilizes.
-
Repeat this process with increasing concentrations of glucose to obtain a binding curve.
-
The same procedure can be followed for ATP, both in the presence and absence of glucose, to study the synergistic binding and conformational changes.
-
Signaling Pathway Diagram
Caption: Conformational changes detected by the fluorescent probe.
VI. Data Interpretation and Troubleshooting
Data Analysis
For kinetic assays (Protocol 1), the initial reaction velocity (v₀) is determined from the slope of the linear portion of the fluorescence vs. time plot. By measuring v₀ at various substrate concentrations, Michaelis-Menten parameters (K_m, V_max) can be calculated using non-linear regression analysis.
For binding assays (Protocol 2), the change in fluorescence (ΔF) is plotted against the ligand concentration. These data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (K_d), which quantifies the affinity of the ligand for the enzyme.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Insufficient probe binding; low enzyme concentration. | Increase probe or enzyme concentration. Ensure buffer conditions are optimal for binding. |
| Signal Drift | Photobleaching of the probe or enzyme. | Decrease excitation light intensity or exposure time. Include an anti-photobleaching agent if compatible. |
| Inner Filter Effect | High concentrations of probe or other components absorb excitation/emission light. | Keep the total absorbance of the solution below 0.05 at both excitation and emission wavelengths. Use a microplate reader or a cuvette with a shorter path length. |
| Probe Precipitation | Poor solubility of the probe at the working concentration. | Ensure the probe is fully dissolved in the stock solution. Consider adding a small percentage of a co-solvent like DMSO (check for enzyme compatibility first). |
| No Change in Fluorescence | The enzymatic reaction does not cause a significant change in the probe's environment. | This probe may not be suitable for this specific enzyme. The binding site may be too polar or unaffected by the conformational change. |
VII. Conclusion
This compound is a versatile, water-soluble fluorophore that serves as an excellent foundational tool for developing real-time, homogenous assays for enzymatic activity. Its environmentally sensitive fluorescence allows for the direct monitoring of enzyme conformational changes and ligand binding events. The protocols outlined here provide a framework for researchers to adapt this probe to their specific enzyme systems, paving the way for more detailed kinetic analysis and high-throughput screening of potential therapeutic modulators.
VIII. References
-
Schopfer, L. M., & Massey, V. (1980). The binding of a fluorescent activator 2-(N-decyl)aminonaphthalene-6-sulfonic acid to pyruvate oxidase. Journal of Biological Chemistry, 255(11), 5355–5363. --INVALID-LINK--
-
Wassarman, P. M., & Lentz, P. J. (1971). 6-(p-toluidinyl)naphthalene-2-sulfonic Acid as a Fluorescent Probe of Yeast Hexokinase: Conformational States Induced by Sugar and Nucleotide Ligands. Biochemistry, 10(12), 2986-95. --INVALID-LINK--
-
Kłos-Witkowska, A. (2015). Enzyme-Based Fluorescent Biosensors and Their Environmental, Clinical and Industrial Applications. Polish Journal of Environmental Studies, 24(1), 19-25. --INVALID-LINK--
-
SIELC Technologies. (2018). This compound. --INVALID-LINK--
-
Trombini, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7588. --INVALID-LINK--
-
Deng, H., et al. (2020). A fluorogenic probe for monitoring the activity of monoacylglycerol lipase. Analyst, 145(1), 108-113. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid. --INVALID-LINK--
-
Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Naphthalene Sulfonic Acid Derivatives. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Enzymatic Method for Determining Amylase Activity. --INVALID-LINK--
-
Sachdev, G. P., Brownstein, A. D., & Fruton, J. S. (1973). N-methyl-2-anilinonaphthalene-6-sulfonyl peptides as fluorescent probes for pepsin-substrate interaction. Journal of Biological Chemistry, 248(18), 6292-9. --INVALID-LINK--
-
Lavis, L. D. (2017). Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors. ACS Chemical Biology, 12(5), 1193-1200. --INVALID-LINK--
-
Sadowski, J. W., et al. (2015). Flavonol-based fluorescent indicator for determination of β-glucosidase activity. RSC Advances, 5(10), 7133-7139. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- on Newcrom R1 HPLC column. --INVALID-LINK--
-
Liu, Y., et al. (2010). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 402(2), 129-135. --INVALID-LINK--
References
- 1. pjoes.com [pjoes.com]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. The binding of a fluorescent activator 2-(N-decyl)aminonaphthalene-6-sulfonic acid to pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Aminonaphthalene-2-sulfonic acid
Introduction
6-Aminonaphthalene-2-sulfonic acid, also known as Brönner's acid, is a crucial intermediate in the synthesis of various azo dyes and has potential applications in the pharmaceutical industry, including in the development of compounds with antitumor activity.[1][2] Given its significance, a robust and reliable analytical method for its quantification and purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and accuracy.
This application note presents a detailed protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC). The methodology is designed to be self-validating and provides a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of chromatographic conditions, offering insights grounded in the physicochemical properties of the analyte.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [3] |
| Molecular Weight | 223.25 g/mol | [3] |
| Water Solubility | 0.12 g/L (20 °C) | [1] |
| pKa | -0.08 ± 0.40 (Predicted) | [1] |
| LogP | -0.693 | [4] |
The presence of both a sulfonic acid group, which is strongly acidic, and an amino group, which is basic, makes this compound an amphoteric and highly polar molecule.[3] Its high polarity and ionic nature can present challenges for retention on traditional C18 columns. Therefore, a nuanced approach to mobile phase composition is necessary to achieve adequate retention and symmetrical peak shape.
Experimental Protocol
This section details the step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity by HPLC)[5][6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)[4][7]
-
Ammonium acetate (for buffered mobile phases)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Prepare the sample by dissolving it in the same diluent as the standard to an expected concentration of 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Method Development and Rationale
The development of this HPLC method was guided by the chemical nature of this compound.
Column Selection
A C18 column is a common choice for reversed-phase chromatography. However, due to the high polarity of the analyte, a column with low silanol activity is recommended to minimize peak tailing.[7]
Mobile Phase Optimization
The sulfonic acid group is highly acidic, meaning it will be ionized over a wide pH range. The amino group, on the other hand, will be protonated at acidic pH. To ensure consistent ionization and good peak shape, the mobile phase is acidified with phosphoric acid.[4][7] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.[4][7]
The use of a gradient elution, starting with a low percentage of organic modifier (acetonitrile), allows for the retention of the polar analyte on the non-polar stationary phase. Gradually increasing the acetonitrile concentration then facilitates the elution of the compound.
For particularly challenging separations or to improve retention of highly polar sulfonic acids, ion-pair chromatography can be employed.[8][9] This technique involves adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention on a reversed-phase column.[9] However, for routine analysis, the described reversed-phase method is often sufficient and avoids the complexities of ion-pair chromatography, such as long column equilibration times.[10]
Detection
Aromatic compounds like this compound exhibit strong UV absorbance. A detection wavelength of 254 nm is commonly used for aromatic compounds and provides good sensitivity for this analyte. A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal absorbance maximum and to check for peak purity.
Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed before running any samples.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
These parameters verify that the chromatographic system is performing adequately for the analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, a robust and reliable method has been developed. The detailed experimental procedure and the rationale behind the methodological choices will enable researchers, scientists, and drug development professionals to accurately quantify and assess the purity of this important chemical intermediate. For more complex matrices or challenging separations, the principles outlined here can serve as a strong foundation for further method development, potentially incorporating techniques like ion-pair chromatography.
References
- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 2. Buy this compound | 52365-47-6 [smolecule.com]
- 3. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 6-Amino-2-naphthalenesulfonic Acid | 93-00-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: 6-Aminonaphthalene-2-sulfonic acid Fluorescence Experiments
Welcome to the technical support guide for 6-aminonaphthalene-2-sulfonic acid, also known as Brönner's acid. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during fluorescence-based experiments with this versatile probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary fluorescent applications?
This compound is an organic compound featuring a naphthalene core with both an amino (-NH2) and a sulfonic acid (-SO3H) group.[1] Its naphthalene structure gives it intrinsic fluorescent properties. It is widely used as an intermediate in the synthesis of azo dyes and other fluorescent probes.[2][3][4] Key applications include its use as a pH indicator, a probe for studying protein binding sites, and as a precursor for more complex fluorescent labels for biological imaging.[1][2]
Q2: What are the typical excitation and emission wavelengths for this compound?
The exact excitation and emission maxima of this compound are highly sensitive to the local environment, particularly solvent polarity and pH. Generally, aminonaphthalenesulfonates exhibit fluorescence in the blue-to-green region of the spectrum. It is crucial to determine the optimal wavelengths empirically for your specific experimental conditions (e.g., in your chosen buffer or conjugated to your target molecule). As a starting point, you can scan excitation wavelengths from ~320-350 nm and emission wavelengths from ~400-500 nm.
Q3: Why is the fluorescence of this molecule so sensitive to its environment?
The fluorescence of aminonaphthalenesulfonates is strongly influenced by the polarity of their surroundings.[5] In nonpolar environments, such as a hydrophobic pocket in a protein, they tend to exhibit higher quantum yields (brighter fluorescence) and a blue shift (hypsochromic shift) in their emission wavelength.[5] This is because the excited state is less stabilized by solvent relaxation compared to in a polar solvent like water, where the fluorescence is often weaker and red-shifted. This property makes it a valuable tool for studying protein folding and binding events.[5]
Q4: How should I store this compound?
The compound should be stored in a dark, dry place at room temperature under an inert atmosphere to prevent degradation.[3] It is a white to light-yellow crystalline solid.[1] While it is soluble in water, its solubility is limited, especially in cold water.[1][3] For experiments, prepare fresh solutions or store stock solutions protected from light at 4°C for short periods.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. The underlying principle of troubleshooting is to isolate and test one variable at a time.
Problem 1: No or Very Weak Fluorescence Signal
This is one of the most common issues and can stem from several sources, from instrument settings to sample degradation.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Spectrometer Settings:
-
Solution: Verify that your excitation and emission wavelengths are set correctly. If you are unsure of the optimal wavelengths for your sample, perform an excitation-emission matrix (EEM) scan to find the maxima. Ensure bandwidths (slits) are appropriately wide to allow sufficient light, but not so wide that you lose spectral resolution.[6] Start with wider slits and narrow them as needed.
-
-
Low Concentration:
-
Solution: The concentration of the fluorophore may be below the detection limit of the instrument. Prepare a fresh, more concentrated sample to test if a signal appears. If you are working with a labeled biomolecule, verify the labeling efficiency to ensure sufficient probe incorporation.
-
-
Fluorescence Quenching:
-
Solution: Quenching is any process that decreases fluorescence intensity.[7] Common quenchers in biological buffers include halide ions (like Cl⁻), dissolved oxygen, and heavy metals.[7][8]
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore in its excited state.[8][9] Try degassing your buffer by sparging with nitrogen or argon to remove dissolved oxygen.
-
Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with a quencher.[9][10] Analyze your buffer components. If possible, substitute components known to be quenchers. For example, use a phosphate or HEPES buffer instead of a Tris-HCl buffer if you suspect chloride ion quenching.
-
-
-
Incorrect pH:
-
Solution: The fluorescence of this compound is pH-dependent due to the protonation/deprotonation of the amino group. In acidic conditions, the amino group can become protonated (-NH3+), which significantly alters the electronic structure and can quench fluorescence. Measure the pH of your final sample solution and adjust it. Perform a pH titration curve to determine the optimal pH range for your experiment, which is typically neutral to slightly basic for this class of compounds.[11]
-
-
Photobleaching:
-
Solution: Prolonged exposure to the high-intensity excitation light can lead to irreversible photochemical destruction of the fluorophore. Reduce the excitation light intensity using neutral density filters, decrease the slit width, or minimize the sample's exposure time during measurement.[12]
-
Problem 2: High Background Signal or Unexpected Peaks
High background can mask your true signal, while unexpected peaks can indicate contamination or instrumental artifacts.
Potential Causes & Step-by-Step Solutions:
-
Contaminated Buffer or Cuvette:
-
Solution: Run a blank spectrum of your buffer in a clean cuvette. If you see significant fluorescence, your buffer may be contaminated with a fluorescent impurity. Use high-purity solvents and reagents (e.g., HPLC-grade or better). Ensure your cuvettes are meticulously clean. Wash with a suitable solvent, followed by copious rinsing with ultrapure water.
-
-
Autofluorescence from Biological Samples:
-
Solution: Biological samples, particularly cells and tissues, contain endogenous fluorophores (e.g., NADH, FAD, tryptophan) that can create background fluorescence, especially in the blue-green region.[13] Always run an unstained or unlabeled control sample under identical conditions to measure the level of autofluorescence.[13] This background spectrum can then be subtracted from your sample's spectrum.
-
-
Raman Scattering from the Solvent:
-
Solution: This is a common artifact where the solvent (usually water) scatters the excitation light, producing a sharp peak at a fixed energy shift from the excitation wavelength.[6] To confirm if a peak is from Raman scatter, change the excitation wavelength by 10-20 nm. A Raman peak will shift by the same amount, while a true fluorescence peak will not.[6] To mitigate this, you can narrow the emission slit or use a monochromator with better stray light rejection.
-
-
Second-Order Effects:
-
Solution: Monochromators can pass light at multiples of the selected wavelength. For instance, if you excite at 350 nm, a small amount of 700 nm light might also pass, and scattered 350 nm light might be detected at 700 nm on the emission side.[6] Modern spectrometers have built-in filters to block this, but you should ensure they are enabled in the software.[6]
-
Problem 3: Inconsistent or Drifting Readings
Readings that are not stable or reproducible can invalidate your results.
Potential Causes & Step-by-Step Solutions:
-
Temperature Fluctuations:
-
Solution: Fluorescence is sensitive to temperature. Higher temperatures increase the likelihood of collisional quenching, which reduces fluorescence intensity.[8] Use a temperature-controlled cuvette holder to ensure all measurements (including blanks and standards) are taken at the same temperature.
-
-
Inner Filter Effect:
-
Solution: At high concentrations, the sample itself can reabsorb the excitation or emitted light, leading to a non-linear decrease in the observed fluorescence. This is known as the inner filter effect.[14] To check for this, dilute your sample 2-fold and 10-fold. If the fluorescence intensity does not scale linearly with the dilution, you are likely experiencing an inner filter effect. The solution is to work with more dilute samples, typically those with an absorbance of less than 0.1 at the excitation wavelength.[14]
-
-
Sample Precipitation or Aggregation:
-
Solution: this compound has limited water solubility.[3] If the compound or a labeled protein precipitates out of solution over time, it will cause the signal to drift (usually downwards). Visually inspect the cuvette for turbidity. You may need to filter your sample or adjust the buffer conditions (e.g., pH, ionic strength) to improve solubility.
-
Data Presentation & Key Parameters
For reliable experiments, understanding the probe's characteristics is essential.
| Parameter | Typical Value / Characteristic | Significance & Experimental Implication |
| Molecular Formula | C₁₀H₉NO₃S[15] | Essential for calculating molar concentrations for accurate dilutions. |
| Molecular Weight | ~223.25 g/mol [2][15] | Used for preparing stock solutions of a known molarity. |
| Solubility | Sparingly soluble in water.[1][3] | Prepare stock solutions in a small amount of DMSO or a slightly basic aqueous solution before diluting into your final buffer. |
| pH Sensitivity | Fluorescence is highly dependent on pH.[1][11] | The amino group's protonation state affects fluorescence. Always buffer your solution and report the pH. |
| Environmental Sensitivity | Hypsochromic (blue) shift and increased quantum yield in nonpolar environments.[5] | This is the key property for using it as a probe for hydrophobic binding sites on proteins. |
Visualization of Troubleshooting Workflow
A logical workflow can streamline the process of diagnosing experimental problems.
References
- 1. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 2. Buy this compound | 52365-47-6 [smolecule.com]
- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 4. This compound [dyestuffintermediates.com]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 9. ossila.com [ossila.com]
- 10. fiveable.me [fiveable.me]
- 11. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aelabgroup.com [aelabgroup.com]
- 13. biotium.com [biotium.com]
- 14. vernier.com [vernier.com]
- 15. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Aminonaphthalene-2-sulfonic Acid Concentration for Fluorescence Applications
Welcome to the technical support center for 6-aminonaphthalene-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile fluorescent probe. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your experiments and achieve reliable, reproducible results.
Introduction to this compound
This compound, also known as Bronner's acid, is a valuable tool in various scientific disciplines due to its fluorescent properties.[1][2] It belongs to the family of aminonaphthalenesulfonic acids, which are known for their sensitivity to the local microenvironment, making them excellent probes for studying molecular interactions and conformational changes in biomolecules.[3] This compound is particularly useful as an intermediate in the synthesis of azo dyes and other organic molecules.[4]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental fluorescent properties of this compound?
A1: this compound is a fluorescent molecule whose emission characteristics are highly dependent on the polarity of its environment, a phenomenon known as solvatochromism.[5][6] In nonpolar environments, such as when bound to the hydrophobic pockets of proteins, its fluorescence quantum yield increases significantly, and the emission maximum typically shifts to a shorter wavelength (a "blue shift").[7][8] Conversely, in polar aqueous solutions, it is weakly fluorescent.[7][8] This property is the basis for its use as a probe for detecting changes in protein conformation and binding events.
Q2: What are the typical excitation and emission wavelengths for this compound?
A2: The exact excitation and emission maxima of this compound can vary depending on the solvent, pH, and its binding state. While specific data for this particular isomer is not as abundant as for its well-known counterpart, 8-anilino-1-naphthalenesulfonic acid (ANS), related compounds in nonpolar environments typically exhibit excitation in the range of 350-380 nm and emission in the range of 450-500 nm. It is crucial to determine the optimal excitation and emission wavelengths empirically for your specific experimental conditions using a spectrofluorometer.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically a white to light yellow crystalline solid.[9] It has limited solubility in water but is soluble in alkaline aqueous solutions and some organic solvents. For a stock solution, it is recommended to dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or ethanol before diluting it with the aqueous buffer of choice. Stock solutions should be stored protected from light, and for long-term storage, it is advisable to keep them at -20°C. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[10][11][12][13][14]
Q4: Can this compound be used as a derivatizing agent for HPLC analysis?
A4: Yes, aminonaphthalene sulfonic acids can be used as pre-column derivatizing reagents for the analysis of various compounds, including amino acids, by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[15][16][17][18] The amino group of this compound can react with analytes containing suitable functional groups (e.g., carboxylic acids, aldehydes) to form fluorescent derivatives, enhancing their detection sensitivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Weak or No Fluorescence Signal
Q: I am not observing the expected increase in fluorescence upon adding my protein of interest. What could be the cause?
A: A weak or absent fluorescence signal can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific experimental conditions. Perform excitation and emission scans to determine the maxima.
-
Incorrect Concentration: The concentration of both the fluorescent probe and the target molecule are critical.
-
Probe Concentration: Too low of a concentration will result in a weak signal. Conversely, excessively high concentrations can lead to self-quenching, where the fluorophores interact and deactivate each other, reducing the overall fluorescence.[19]
-
Protein Concentration: The concentration of your protein may be too low to induce a detectable fluorescence enhancement.
-
-
Environmental Factors:
-
pH: The fluorescence of aminonaphthalene sulfonic acids can be pH-dependent.[7][20] Ensure your buffer pH is optimal for both the probe's fluorescence and the stability and activity of your protein.
-
Solvent Polarity: The fluorescence enhancement relies on the probe binding to hydrophobic regions. If your buffer contains components that increase its polarity, the fluorescence enhancement may be less pronounced.[21]
-
-
Protein Issues:
-
Lack of Binding Sites: Your protein may not have accessible hydrophobic pockets for the probe to bind.
-
Protein Aggregation: Aggregated protein may not present the necessary binding sites.
-
Experimental Protocol: Optimizing Probe and Protein Concentration
-
Probe Concentration Titration:
-
Prepare a series of solutions with a fixed concentration of your protein and varying concentrations of this compound.
-
Measure the fluorescence intensity for each concentration.
-
Plot fluorescence intensity versus probe concentration to identify the optimal range that gives a strong signal without significant self-quenching.
-
-
Protein Titration:
-
Prepare a series of solutions with a fixed, optimal concentration of this compound and varying concentrations of your protein.
-
Measure the fluorescence intensity for each concentration.
-
Plot fluorescence intensity versus protein concentration to determine the concentration range where a significant fluorescence enhancement is observed.
-
Problem 2: High Background Fluorescence
Q: My control samples (without the protein) show high fluorescence. How can I reduce this background signal?
A: High background fluorescence can mask the specific signal from your protein-probe interaction. Consider the following causes and solutions:
-
Contaminated Reagents: Your buffer components or the probe itself may be contaminated with fluorescent impurities. Use high-purity reagents and solvents.
-
Probe Aggregation: At high concentrations, this compound can form aggregates that may be fluorescent. Try reducing the probe concentration.
-
Cuvette Contamination: Ensure your cuvettes are scrupulously clean. Traces of fluorescent compounds from previous experiments can contribute to background.
-
Instrumental Noise: Check the settings of your spectrofluorometer. High detector gain or slit widths can increase background noise.
Problem 3: Fluorescence Quenching
Q: The fluorescence signal decreases over time or upon addition of other components. What is causing this quenching?
A: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of processes.[19]
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.[22]
-
Solution: Minimize the exposure time and intensity of the excitation light. Use fresh samples for each measurement if necessary.
-
-
Chemical Quenching: Certain substances in your sample can act as quenchers.
-
Heavy Metal Ions: Ions like Cu2+, Ni2+, and Co2+ are known to quench fluorescence.[23][24] If your buffer contains trace amounts of these metals, it could be a source of quenching.
-
Oxygen: Dissolved oxygen can quench the fluorescence of many fluorophores. While often a minor effect, it can be significant in some cases.
-
Other Buffer Components: Some buffer components or additives may have quenching properties. Test the fluorescence of the probe in the presence of each individual component of your reaction mixture.
-
Workflow for Investigating Fluorescence Quenching
Caption: Troubleshooting workflow for fluorescence quenching.
Data Presentation
Table 1: Factors Affecting this compound Fluorescence
| Parameter | Effect on Fluorescence | Troubleshooting Considerations |
| Concentration | Optimal range exists; too high leads to self-quenching. | Titrate probe concentration to find the optimal working range. |
| Solvent Polarity | Fluorescence is higher in nonpolar environments. | Ensure buffer conditions favor hydrophobic interactions. |
| pH | Can influence the protonation state and thus the fluorescence. | Determine the optimal pH for your specific assay. |
| Temperature | Can affect protein conformation and binding affinity. | Maintain a constant and optimal temperature during measurements. |
| Quenchers | Presence of heavy metal ions, oxygen, or other quenchers can decrease the signal. | Use high-purity reagents and consider de-gassing solutions if necessary. |
| Photobleaching | Prolonged exposure to excitation light can degrade the fluorophore. | Minimize light exposure and use fresh samples for critical measurements. |
Visualizations
Diagram 1: Solvatochromic Shift of this compound
Caption: Environmental effects on fluorescence.
References
- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 3. Drug-biomolecule interactions: fluorescence studies on interaction of aminonaphthalenesulfonic acid derivatives with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [dyestuffintermediates.com]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2-naphthalenesulfonic Acid | 93-00-5 | TCI AMERICA [tcichemicals.com]
- 10. Page loading... [guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. The Analysis of Amino Acids Using Precolumn Derivatization, HPLC, and Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. bevital.no [bevital.no]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability and Photobleaching of 6-Aminonaphthalene-2-sulfonic acid
Welcome to the technical support center for 6-Aminonaphthalene-2-sulfonic acid (6,2-ANS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the photostability and photobleaching of 6,2-ANS during experimental use. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and practical utility in your research endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (also known as Bronner's acid) is an organic compound featuring a naphthalene backbone with an amino group and a sulfonic acid group.[1] Its chemical structure gives it fluorescent properties, making it useful in various applications. It is commonly used as an intermediate in the synthesis of azo dyes.[1][2] In a research context, its fluorescence is sensitive to the local environment, which allows it to be used as a probe in biochemical assays to study protein binding and conformational changes.[1][3]
Q2: What are the key chemical and physical properties of this compound?
A2: Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [1][2][4] |
| Molecular Weight | 223.25 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 93-00-5 | [2] |
Q3: What is photobleaching and why is it a concern when using this compound?
A3: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[5][6] When a fluorophore like 6,2-ANS absorbs light, it enters an excited state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability that it will undergo a chemical reaction, often with surrounding molecules like oxygen, that renders it permanently non-fluorescent.[6] This is a critical issue in fluorescence-based experiments as it leads to a progressive decrease in signal intensity, which can compromise the quality and quantification of data.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with this compound.
Issue 1: Weak or Noisy Fluorescence Signal
Q: I am observing a much weaker fluorescence signal than expected from my 6,2-ANS sample. What are the potential causes and how can I fix this?
A: A weak or noisy signal can originate from several factors related to the chemical environment and instrument settings. Here’s a systematic approach to diagnosing and resolving the issue.
Underlying Causes and Explanations:
-
Suboptimal pH: The fluorescence of aminonaphthalene sulfonic acids is highly dependent on pH. The protonation state of both the amino and the sulfonate groups can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.[3] For instance, at very low pH, protonation of the sulfonate group can change the fluorescence intensity and emission maximum.[3]
-
Solvent Polarity: The fluorescence of many naphthalene-based probes is sensitive to the polarity of the solvent. While 6,2-ANS is water-soluble, changes in the microenvironment, such as binding to a hydrophobic pocket on a protein, can significantly enhance its fluorescence. Your aqueous buffer might be a highly polar environment where the baseline fluorescence is inherently low.
-
Presence of Quenchers: Fluorescence quenching occurs when other molecules in the solution, known as quenchers, decrease the fluorescence intensity. Common quenchers include molecular oxygen and halide ions (e.g., Cl⁻, Br⁻, I⁻).[7]
-
Incorrect Instrument Settings: The signal-to-noise ratio is highly dependent on the settings of your fluorometer (e.g., excitation/emission wavelengths, slit widths, detector gain).
Troubleshooting Protocol:
-
Verify and Optimize pH:
-
Action: Measure the pH of your sample buffer.
-
Rationale: Ensure the pH is within the optimal range for 6,2-ANS fluorescence and for the stability of your biomolecule of interest. Electron-donating groups like the amino group (-NH₂) tend to increase fluorescence, and their protonation state is pH-dependent.[8]
-
Experiment: Prepare a series of buffers with varying pH values (e.g., from 5 to 9) and measure the fluorescence intensity of a constant concentration of 6,2-ANS to determine the optimal pH for your system.
-
-
Evaluate Buffer Composition:
-
Action: Check your buffer for the presence of known quenchers.
-
Rationale: High concentrations of salts containing halide ions can quench fluorescence. If possible, consider using a buffer with non-quenching ions.
-
-
Optimize Instrument Settings:
-
Action: Ensure your excitation and emission wavelengths are set correctly for 6,2-ANS. Systematically adjust the slit widths and detector gain.
-
Rationale: Wider slit widths allow more light to pass, increasing the signal, but can reduce spectral resolution. Increasing the detector gain will amplify the signal, but also the noise. A balance must be found to maximize the signal-to-noise ratio.
-
-
Control for Autofluorescence:
-
Action: Run a blank sample containing only your buffer and any other components of your assay except for 6,2-ANS.
-
Rationale: Other molecules in your sample, including proteins or ligands, might be autofluorescent, contributing to a high background and reducing the perceived signal-to-noise ratio.[9]
-
Issue 2: Rapid Signal Loss (Photobleaching)
Q: The fluorescence signal of my 6,2-ANS sample is decaying rapidly during measurement. How can I minimize photobleaching?
A: Rapid signal decay is a classic sign of photobleaching.[6] The rate of photobleaching is primarily influenced by the intensity of the excitation light and the duration of exposure.
Underlying Causes and Explanations:
-
High Excitation Light Intensity: The more photons a fluorophore is exposed to, the higher the probability of it entering the excited triplet state, a precursor to photobleaching.[6][10] Therefore, higher light intensity directly accelerates photobleaching.[5]
-
Prolonged Exposure Time: The total number of excitation cycles a molecule undergoes is a key determinant of its lifespan. Longer or repeated measurements on the same sample will inevitably lead to increased photobleaching.
-
Presence of Molecular Oxygen: Oxygen is a common culprit in photobleaching, as it can react with the excited fluorophore to form reactive oxygen species that chemically degrade the dye.[7]
Troubleshooting Protocol:
-
Reduce Excitation Intensity:
-
Action: Lower the power of your excitation lamp or laser. If your instrument has neutral density filters, use them to attenuate the light.
-
Rationale: This is the most direct way to reduce the rate of photobleaching. The goal is to find the lowest intensity that still provides an adequate signal-to-noise ratio.[11]
-
-
Minimize Exposure Time:
-
Action: Reduce the integration time for each measurement. For time-lapse experiments, increase the interval between acquisitions.
-
Rationale: Limiting the "shutter open" time directly reduces the total light dose delivered to the sample.[11]
-
-
Use Antifade Reagents:
-
Action: If your experimental system allows, add an antifade reagent to your sample.
-
Rationale: Antifade reagents are chemical cocktails that typically contain free radical scavengers that reduce the rate of photobleaching. They are commonly used in fluorescence microscopy.[11]
-
-
Deoxygenate Your Sample:
-
Action: For certain applications, you can gently bubble your solution with nitrogen or argon gas before measurement.
-
Rationale: Removing dissolved oxygen from the sample can significantly reduce the rate of photo-oxidation, a major pathway for photobleaching.[7]
-
Workflow for Minimizing Photobleaching:
Caption: Experimental Workflow for Mitigating Photobleaching.
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting significant variability between replicate measurements. What could be causing this inconsistency?
A: Irreproducible results can be frustrating and often point to subtle variations in sample preparation or instrument stability.
Underlying Causes and Explanations:
-
Temperature Fluctuations: Fluorescence intensity is often temperature-dependent. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.[7][12]
-
Sample Evaporation: In small volume or heated experiments, sample evaporation can concentrate the fluorophore, leading to an artificial increase in signal or other issues.[9]
-
Inconsistent Sample Preparation: Minor differences in pipetting, mixing, or incubation times can lead to variability, especially in kinetic assays.
-
Instrument Drift: The output of lamps and detectors can drift over time, requiring periodic calibration and background checks.
Troubleshooting Protocol:
-
Control the Temperature:
-
Action: Use a temperature-controlled cuvette holder. Allow samples to equilibrate to the set temperature before measurement.
-
Rationale: Maintaining a constant temperature ensures that any observed changes in fluorescence are due to the experimental variable, not thermal effects.[7]
-
-
Prevent Evaporation:
-
Action: Keep cuvettes capped whenever possible. For plate-based assays, use sealing films.
-
Rationale: This maintains a constant sample volume and concentration throughout the experiment.[9]
-
-
Standardize Sample Handling:
-
Action: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. Use calibrated pipettes and ensure thorough mixing.
-
Rationale: Consistency in every step of the protocol is key to achieving reproducible results.[11]
-
-
Perform Instrument Checks:
-
Action: Regularly measure a stable reference standard (if available) to check for instrument drift. Perform a new background subtraction for each experimental session.
-
Rationale: This helps to distinguish between sample variability and instrument-related variability.
-
Logical Flow for Troubleshooting Irreproducibility:
Caption: Troubleshooting pathway for inconsistent results.
III. References
-
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. National Institutes of Health (NIH). --INVALID-LINK--
-
What are the factors affecting fluorescence?. AAT Bioquest. --INVALID-LINK--
-
Troubleshooting. Thermott. --INVALID-LINK--
-
6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116. PubChem. --INVALID-LINK--
-
CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid. CymitQuimica. --INVALID-LINK--
-
This compound. WorldOfDyes. --INVALID-LINK--
-
Factors affecting fluorescence intensity(pharmaceutical analysis). Slideshare. --INVALID-LINK--
-
Application Notes and Protocols for In Vitro Assays of Naphthalene Sulfonic Acid Derivatives. Benchchem. --INVALID-LINK--
-
6-{[(8-hydroxy-6-sulfonaphthalen-2- yl)carbamoyl]amino}naphthalene-2- sulfonic acid. Benchchem. --INVALID-LINK--
-
6-Amino-2-naphthalenesulfonic acid hydrate AldrichCPR. Sigma-Aldrich. --INVALID-LINK--
-
FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. Slideshare. --INVALID-LINK--
-
Photobleaching. Wikipedia. --INVALID-LINK--
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. National Institutes of Health (NIH). --INVALID-LINK--
-
Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). National Institutes of Health (NIH). --INVALID-LINK--
-
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. National Institutes of Health (NIH). --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 6-Amino-2-naphthalenesulfonic acid. ChemicalBook. --INVALID-LINK--
-
Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. PubMed. --INVALID-LINK--
-
(PDF) Photobleaching. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Overcoming 6-Aminophenanthridine Fluorescence Quenching Issues. Benchchem. --INVALID-LINK--
References
- 1. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 2. This compound [dyestuffintermediates.com]
- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
Technical Support Center: Mitigating Fluorescence Spectral Overlap with 6-Aminonaphthalene-2-sulfonic acid
Welcome to the technical support center for advanced fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-color fluorescence experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a powerful but often underutilized tool for mitigating spectral overlap: 6-Aminonaphthalene-2-sulfonic acid (ANSA).
Spectral overlap, or bleed-through, is a persistent challenge in fluorescence microscopy and spectroscopy, where the emission of one fluorophore spills into the detection channel of another.[1][2][3] This can lead to false positives, inaccurate quantification, and misinterpreted colocalization data.[2][4] While computational methods like spectral unmixing and compensation are essential, strategic fluorophore selection is the first and most critical line of defense.[1][4] ANSA, with its unique photophysical properties, offers a compelling solution in specific experimental contexts.
This guide will equip you with the knowledge to effectively integrate ANSA into your experimental design, troubleshoot common issues, and ultimately, acquire cleaner, more reliable fluorescence data.
Frequently Asked Questions (FAQs)
1. What is this compound (ANSA) and what are its key fluorescent properties?
This compound, also known as Brönner's acid, is a derivative of naphthalenesulfonic acid.[5][6][7][8] While it has historical applications as a precursor in dye synthesis, its intrinsic fluorescence is of significant interest for biological research.[5][6][9]
The fluorescence of ANSA is highly sensitive to its local environment, a property known as solvatochromism.[10][11] In nonpolar environments, such as the hydrophobic pockets of proteins, its fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (a blue shift).[12] Conversely, in polar, aqueous environments, its fluorescence is significantly quenched. This environmental sensitivity makes it a valuable probe for studying protein conformation and binding events.[12][13][14]
2. How can ANSA help mitigate spectral overlap?
ANSA's utility in mitigating spectral overlap stems from its excitation and emission profile in the blue region of the spectrum. While specific spectral characteristics can vary with the solvent environment, ANSA generally has an excitation maximum in the ultraviolet range and an emission maximum in the blue-to-green range. This positions it as a potential alternative to more common blue-emitting dyes like DAPI or Hoechst, especially in experiments where those dyes exhibit significant bleed-through into green or yellow channels.
By carefully selecting filter sets and pairing ANSA with red or far-red emitting fluorophores, it's possible to create a multi-color panel with minimal spectral overlap. The large Stokes shift (the difference between the excitation and emission maxima) of some naphthalenesulfonic acid derivatives also contributes to reducing bleed-through.[15]
3. What are the primary applications of ANSA in fluorescence-based assays?
Beyond its role in mitigating spectral overlap, ANSA's environmentally sensitive fluorescence makes it a powerful tool for:
-
Studying Protein Folding and Conformation: Changes in the fluorescence of ANSA bound to a protein can indicate conformational changes, such as those occurring during folding, unfolding, or ligand binding.[14]
-
Detecting Protein Aggregation: The formation of protein aggregates often exposes hydrophobic patches, which can be detected by an increase in ANSA fluorescence.
-
Characterizing Drug-Protein Interactions: ANSA can be used in competitive binding assays to determine the affinity of a non-fluorescent drug for a target protein.
-
Membrane Fluidity Studies: The fluorescence of ANSA and its derivatives can be used to probe the local environment of biological membranes.
4. Are there different isomers of aminonaphthalene sulfonic acid, and do they have different properties?
Yes, there are several isomers of aminonaphthalene sulfonic acid, and their properties can differ significantly. For example, 8-anilino-1-naphthalenesulfonic acid (ANS) is a well-known fluorescent probe with similar environmental sensitivity to ANSA.[13][16][17] It is crucial to ensure you are using the correct isomer for your application, as their excitation and emission spectra, quantum yields, and binding affinities can vary. Always verify the identity and purity of your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter when using ANSA in your experiments.
Problem 1: Low or no fluorescence signal from ANSA.
-
Possible Cause 1: Polar Environment. As discussed, ANSA's fluorescence is significantly quenched in aqueous buffers.[12] If your protein of interest does not have accessible hydrophobic pockets, you may observe a weak signal.
-
Solution:
-
Confirm that your experimental conditions (e.g., pH, ionic strength) are optimal for protein folding and potential ANSA binding.
-
Consider titrating in a small amount of a less polar solvent, such as ethanol or glycerol, to assess if the fluorescence increases. This can help confirm that the ANSA itself is fluorescent.
-
If studying a purified protein, ensure it is correctly folded. Denatured proteins may not present the necessary hydrophobic binding sites.
-
-
-
Possible Cause 2: Incorrect Excitation or Emission Wavelengths.
-
Solution:
-
Consult the supplier's datasheet for the recommended excitation and emission maxima.
-
If possible, run an excitation and emission scan on your fluorometer or microscope to determine the optimal settings for your specific experimental conditions.[18][19] The excitation spectrum should resemble the absorption spectrum.[18]
-
-
-
Possible Cause 3: Photobleaching. Like all fluorophores, ANSA is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[2]
-
Solution:
-
Minimize the exposure time and intensity of the excitation light.
-
Use an antifade mounting medium for fixed samples.[2]
-
Acquire images or spectra promptly after sample preparation.
-
-
Problem 2: High background fluorescence.
-
Possible Cause 1: Autofluorescence. Biological samples, particularly cells and tissues, can exhibit endogenous fluorescence, which can interfere with the detection of your target signal.[2]
-
Solution:
-
Always include an unstained control sample to assess the level of autofluorescence.
-
If possible, perform spectral unmixing to computationally separate the ANSA signal from the autofluorescence background.
-
Consider using a different excitation wavelength to minimize the excitation of autofluorescent species.
-
-
-
Possible Cause 2: Non-specific Binding. ANSA may bind non-specifically to other components in your sample, such as lipids or other proteins, leading to a high background.
-
Solution:
-
Optimize the concentration of ANSA. Use the lowest concentration that provides an adequate signal-to-noise ratio.
-
Include appropriate washing steps in your protocol to remove unbound ANSA.
-
Consider the use of blocking agents, such as bovine serum albumin (BSA), to reduce non-specific binding.
-
-
Problem 3: Unexpected spectral bleed-through into other channels.
-
Possible Cause 1: Suboptimal Filter Sets. The bandpass filters in your microscope or fluorometer may not be sufficiently narrow to completely isolate the ANSA emission.
-
Solution:
-
Review the specifications of your filter sets to ensure they are appropriate for the excitation and emission spectra of ANSA and your other fluorophores.
-
If possible, use a spectral imaging system that allows for more precise separation of the emission signals.
-
-
-
Possible Cause 2: Concentration Effects. At high concentrations, the emission spectrum of a fluorophore can broaden, increasing the likelihood of bleed-through.
-
Solution:
-
Titrate the concentration of ANSA and your other fluorophores to find the optimal balance between signal intensity and spectral separation.
-
-
Experimental Protocols
Protocol 1: General Staining of Proteins with ANSA for Fluorescence Spectroscopy
-
Reagent Preparation:
-
Prepare a stock solution of ANSA (e.g., 1 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. Store protected from light.
-
Prepare your protein of interest in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Staining:
-
To a microcuvette containing your protein solution, add the ANSA stock solution to achieve the desired final concentration (typically in the low micromolar range).
-
Gently mix and incubate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Set the excitation wavelength of your spectrofluorometer to the optimum for ANSA (consult literature or perform a scan).
-
Acquire the emission spectrum over the appropriate range (e.g., 400-600 nm).[20]
-
Acquire a spectrum of the buffer with ANSA alone to serve as a background control.
-
-
Data Analysis:
-
Subtract the background spectrum from the protein-ANSA spectrum.
-
Analyze the resulting spectrum for changes in fluorescence intensity and emission maximum.
-
Protocol 2: Mitigating Spectral Overlap in a Two-Color System
This protocol assumes you are using ANSA as a blue probe and a red-emitting probe (e.g., a rhodamine derivative).
-
Fluorophore and Filter Selection:
-
Choose a red-emitting fluorophore with an excitation spectrum that is well-separated from the emission spectrum of ANSA.
-
Select filter sets with narrow bandpass windows to minimize the detection of bleed-through.
-
-
Single-Stain Controls:
-
Prepare a sample stained only with ANSA.
-
Prepare a sample stained only with the red-emitting fluorophore.
-
Prepare an unstained sample to assess autofluorescence.
-
-
Image Acquisition:
-
Acquire images of the single-stain controls in both the blue and red channels. This will allow you to quantify the amount of bleed-through from each fluorophore into the other's channel.
-
Acquire images of your dually stained sample.
-
-
Compensation/Spectral Unmixing:
Visualizing Experimental Concepts
To aid in the understanding of the principles discussed, the following diagrams illustrate key concepts and workflows.
References
- 1. a.storyblok.com [a.storyblok.com]
- 2. benchchem.com [benchchem.com]
- 3. MyScope [myscope.training]
- 4. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 5. Buy this compound | 52365-47-6 [smolecule.com]
- 6. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 7. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 8. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [dyestuffintermediates.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectrum [1-ANS] | AAT Bioquest [aatbio.com]
- 16. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Inner Filter Effect in 6-Aminonaphthalene-2-sulfonic acid (ANSA) Fluorescence Measurements
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 6-Aminonaphthalene-2-sulfonic acid (ANSA) in fluorescence-based assays. This resource is designed to help you identify, troubleshoot, and correct for the inner filter effect (IFE), a common phenomenon that can lead to inaccurate and misleading fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) in fluorescence spectroscopy?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1][2] This can result in a non-linear relationship between the fluorescence intensity and the concentration of the fluorophore, compromising the accuracy of quantitative analyses.[1] The IFE is broadly categorized into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is attenuated as it passes through the sample, meaning that fewer photons reach the volume of the cuvette from which fluorescence is being measured.[1][2][3] This leads to a decrease in the number of excited molecules and, consequently, a lower emitted fluorescence signal.
-
Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector.[1][2][3] This is particularly problematic when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[3]
Q2: How can I tell if my this compound (ANSA) measurements are being affected by the inner filter effect?
A2: A primary indicator of the inner filter effect is a loss of linearity in the calibration curve, where a plot of fluorescence intensity versus ANSA concentration deviates from a straight line.[1][3] As the concentration of ANSA increases, you would typically expect a proportional increase in fluorescence. If the signal begins to plateau or even decrease at higher concentrations, it is a strong indication that IFE is occurring.[1] Another key indicator is if your sample has a high absorbance at the excitation or emission wavelengths, generally above 0.1 to 0.2 arbitrary units (A.U.).[3]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: The inner filter effect is a result of light absorption and is distinct from fluorescence quenching.[2] Quenching refers to processes that decrease the fluorescence quantum yield of the fluorophore through non-radiative pathways, such as molecular collisions, energy transfer, or the formation of non-fluorescent complexes.[2][4] In contrast, the inner filter effect does not alter the intrinsic fluorescence properties of ANSA but rather reduces the amount of light that is either exciting the molecule or reaching the detector.
Troubleshooting Guide
Issue 1: My fluorescence intensity is not linear with increasing ANSA concentration.
-
Possible Cause: This is a classic symptom of the inner filter effect.[1] At higher concentrations of ANSA, both primary and secondary IFE can become significant, leading to a deviation from the expected linear response.[1][3]
-
Troubleshooting Steps:
-
Check Absorbance: Measure the absorbance of your most concentrated ANSA sample at both the excitation and emission wavelengths. If the absorbance is greater than 0.1, the inner filter effect is likely a significant factor.[1][3]
-
Perform a Dilution Series: Prepare a series of dilutions of your ANSA stock solution and measure the fluorescence of each. Plot the fluorescence intensity against the concentration. The range where the plot is linear is the concentration range where IFE is minimal.[1]
-
Apply a Correction Method: If you must work at concentrations where IFE is significant, you will need to apply a correction method. Refer to the protocols in the "Experimental Protocols" section below.
-
Issue 2: The shape of my ANSA fluorescence emission spectrum appears distorted at high concentrations.
-
Possible Cause: This distortion can be caused by the secondary inner filter effect, where the emitted fluorescence is re-absorbed by other ANSA molecules.[1] This effect is wavelength-dependent and can disproportionately reduce the intensity of the shorter-wavelength parts of the emission spectrum, leading to a distorted shape, especially in regions where the absorption and emission spectra overlap.[1]
-
Troubleshooting Steps:
-
Overlay Spectra: Compare the normalized emission spectra of a dilute ANSA sample and a concentrated sample. If the shapes differ significantly, particularly in the regions where the absorption and emission spectra overlap, sIFE is the likely cause.[1]
-
Use a Shorter Pathlength Cuvette: Reducing the pathlength of the cuvette can minimize the distance the emitted light has to travel through the sample, thereby reducing re-absorption.[5]
-
Employ a Mathematical Correction: Use a mathematical correction that accounts for the absorbance at the emission wavelength. See Protocol 1 for details.
-
Issue 3: My quantitative results are not reproducible, especially at higher ANSA concentrations.
-
Possible Cause: The inner filter effect can lead to poor reproducibility because small variations in sample preparation or instrument geometry can have a magnified impact on the measured fluorescence when the absorbance is high.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is highly consistent, especially with regard to final concentrations and the composition of the buffer or solvent.
-
Verify Instrument Settings: Use consistent instrument settings (e.g., excitation and emission wavelengths, slit widths, and PMT voltage) for all measurements.
-
Implement Correction Protocols: Consistently apply a validated inner filter effect correction method to all samples that fall outside the linear range.
-
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes how to correct for both primary and secondary inner filter effects using absorbance measurements. This method is suitable for situations where sample dilution is not practical.[1]
Materials:
-
Fluorometer
-
Absorbance spectrophotometer
-
This compound samples
-
Appropriate solvent/buffer
-
Matched cuvettes for both instruments
Methodology:
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths for ANSA. The absorption spectrum of ANSA shows bands in the 250-290 nm and 350-375 nm regions, which can be influenced by the solvent environment.[6] The emission properties are also solvent-dependent.[7][8] It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions.
-
Measure the fluorescence intensity of your samples (Fobs).
-
-
Measure Absorbance:
-
Using the same cuvette and sample, measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
-
Calculate Corrected Fluorescence:
Protocol 2: Establishing the Linear Dynamic Range
This protocol outlines the steps to determine the concentration range for ANSA where the fluorescence response is linear and the inner filter effect is negligible.
Materials:
-
Fluorometer
-
A concentrated stock solution of this compound
-
Appropriate solvent/buffer
-
Precision pipettes and volumetric flasks
Methodology:
-
Prepare a Dilution Series:
-
Prepare a series of at least 8-10 dilutions of your ANSA stock solution, covering a wide concentration range. It is recommended to use serial dilutions to ensure accuracy.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity of each dilution, starting from the most dilute sample and moving to the most concentrated.
-
-
Plot the Calibration Curve:
-
Plot the measured fluorescence intensity (y-axis) against the corresponding ANSA concentration (x-axis).
-
-
Determine the Linear Range:
-
Identify the concentration range where the plot is linear (i.e., follows a straight line). This is your linear dynamic range. For quantitative experiments, it is crucial to work within this range to avoid the need for IFE correction.
-
Visualizations
Diagram of the Inner Filter Effect
Caption: The Inner Filter Effect in a cuvette.
Workflow for Correcting the Inner Filter Effect
Caption: Workflow for IFE correction.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Absorbance Limit | < 0.1 - 0.2 A.U. | To maintain a linear relationship between fluorescence and concentration and minimize the inner filter effect.[3] |
| Pathlength | 1 cm (standard) or shorter | Shorter pathlengths can reduce the impact of the inner filter effect, especially the secondary IFE.[5] |
| Correction Factor | 10^((Aex + Aem) / 2) | A commonly used mathematical correction to account for both primary and secondary inner filter effects.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. static.horiba.com [static.horiba.com]
- 4. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srs.tcu.edu [srs.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching of Aminonaphthalene Sulfonic Acid Fluorescence
Prepared by: Senior Application Scientist, Advanced Assay Development
Welcome to the technical support center for fluorescence-based assays involving aminonaphthalene sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into using probes like 6-Aminonaphthalene-2-sulfonic acid for fluorescence quenching studies. We will delve into the core mechanisms, provide detailed experimental protocols, and offer robust troubleshooting solutions to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries that form the basis of a successful fluorescence quenching experiment.
Q1: What is the underlying principle of a fluorescence quenching assay with aminonaphthalene sulfonic acids?
A: At its core, this assay leverages the phenomenon where the fluorescence emission of a probe molecule is decreased by the presence of another chemical compound, the "analyte" or "quencher". Aminonaphthalene sulfonic acids are particularly useful because their fluorescence is highly sensitive to their immediate environment.
The two primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: The analyte collides with the fluorescent probe in its excited state. This interaction provides a non-radiative pathway for the probe to return to its ground state, thus decreasing fluorescence without a change in the probe's absorption spectrum. This process is dependent on factors like temperature and viscosity.
-
Static Quenching: The analyte forms a stable, non-fluorescent complex with the probe in its ground state. This complex reduces the population of probes available for excitation, leading to a decrease in overall fluorescence. This mechanism often results in changes to the probe's absorption spectrum.[1]
A key characteristic of probes like 8-anilino-1-naphthalenesulfonic acid (ANS) is that their quantum yield is very low in polar solvents (like water) but increases significantly in non-polar, hydrophobic environments.[2][3] Therefore, if your analyte binding event sequesters the probe in a hydrophobic pocket, you may observe fluorescence enhancement , not quenching. This is a valid and measurable outcome that provides information about the binding site's nature.
Q2: I was told to use this compound, but I see more literature on 8-Anilino-1-naphthalenesulfonic acid (ANS). What's the difference?
A: This is a critical point of clarification. While both are aminonaphthalene sulfonic acid derivatives, they have different structures and are typically used for different applications. It is a common point of confusion.
-
8-Anilino-1-naphthalenesulfonic acid (ANS) is a classic and extensively studied fluorescent probe. Its utility comes from its remarkable sensitivity to the polarity of its environment, making it an excellent tool for studying protein folding, membrane binding, and conformational changes associated with ligand binding.[4]
-
This compound (also known as Bronner's acid) is more commonly used as an intermediate in the synthesis of azo dyes.[5][6][7] While it is fluorescent, its properties as a standalone environmental probe are less characterized in scientific literature compared to ANS.
Causality: The anilino group in ANS provides a "hydrophobic flap" that can insert into non-polar cavities, and the charge-transfer character of its excited state is highly sensitive to solvent polarity.[2][3] This makes ANS exceptionally responsive. This compound lacks this specific anilino group, and its fluorescence behavior, while present, may be less sensitive to the subtle environmental changes often studied in drug development.
For the remainder of this guide, we will use the well-established principles and data from ANS as the primary model to explain experimental design and troubleshooting, as these principles are broadly applicable to fluorescence quenching assays.
| Feature | This compound | 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Common Name | Bronner's Acid[8][9] | ANS |
| CAS Number | 93-00-5[6] | 82-76-8 |
| Primary Application | Dye intermediate[5][6] | Fluorescent probe for protein hydrophobicity[4] |
| Key Structural Feature | Primary amino group on naphthalene core | Secondary anilino group on naphthalene core |
| Fluorescence Principle | General fluorescence | Environment-sensitive fluorescence, significant enhancement in non-polar environments[2][3] |
Q3: How do I determine the correct excitation and emission wavelengths for my experiment?
A: The optimal wavelengths must be determined empirically using a spectrophotometer or fluorometer. First, you should measure the absorbance spectrum to find the maximum absorbance wavelength (λ_max_abs), which will be near the optimal excitation wavelength. Then, with excitation set at this wavelength, scan the emission spectrum to find the emission maximum (λ_max_em).
For 8-Anilino-1-naphthalenesulfonic acid (ANS) , typical values are:
-
Excitation (λ_ex): ~350-380 nm
-
Emission (λ_em): ~450-550 nm
Crucially, the emission peak of ANS will shift. A blue-shift (to shorter wavelengths, e.g., 460-480 nm) and an increase in intensity are indicative of the probe moving into a more hydrophobic environment.[2][3] An emission peak around 520-540 nm is characteristic of ANS in a polar, aqueous solution.[2]
Section 2: Troubleshooting Guide
Encountering issues is a normal part of assay development. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Buffer components are fluorescent. 2. Analyte or protein is autofluorescent at the measurement wavelengths. 3. Contaminated cuvettes or microplates. | 1. Run a "buffer only" control. If fluorescent, prepare fresh buffer with high-purity water and reagents. Avoid buffers like Tris at certain pHs where pH is highly temperature-dependent, which can affect stability.[10] 2. Run an "analyte only" control. If the signal is high, you may need to choose a different probe with shifted excitation/emission wavelengths to avoid spectral overlap.[10] 3. Ensure all labware is scrupulously clean. Use non-binding, black microplates for fluorescence to minimize background and well-to-well crosstalk. |
| No or Weak Signal | 1. Incorrect instrument settings (e.g., gain is too low). 2. Probe concentration is too low. 3. Probe has degraded due to improper storage or light exposure. | 1. Optimize the gain/sensitivity setting on your fluorometer using a positive control sample. 2. Increase the probe concentration. A typical starting concentration for ANS is 10-50 µM. 3. Prepare fresh probe solution from powder. Store stock solutions in the dark and at -20°C. |
| Irreproducible or Noisy Data | 1. Precipitation of the probe or analyte at the concentrations used. 2. Sample evaporation during the experiment, especially in multi-well plates. 3. Photobleaching of the fluorescent probe due to excessive light exposure. | 1. Visually inspect samples for turbidity. Check the solubility of your compounds in the final assay buffer. The addition of a small amount of a co-solvent like DMSO may be necessary, but keep the final concentration low (<1%) as it can affect protein structure. 2. Use plate seals to prevent evaporation. Ensure your sample volume is sufficient for the instrument's read height.[10] 3. Minimize the sample's exposure to the excitation light. Use the lowest possible excitation intensity and shortest read time that still provides a good signal-to-noise ratio. |
| No Quenching Observed | 1. Lack of a binding interaction between the probe and the analyte. 2. The binding event does not place the analyte in proximity to the probe's naphthalene core. 3. The chosen buffer conditions (pH, ionic strength) are not conducive to binding. | 1. Confirm the interaction using an orthogonal method (e.g., ITC, SPR). 2. This is a valid negative result. The assay specifically reports on interactions that perturb the probe's environment. 3. Perform a buffer screen to find optimal conditions for the interaction. Electrostatic interactions can be highly sensitive to salt concentration.[3] |
| Fluorescence Increases Instead of Quenching | 1. The analyte binding event moves the probe from the polar aqueous buffer into a non-polar, hydrophobic pocket (e.g., a protein's active site). | 1. This is a common and expected result for environment-sensitive probes like ANS. Analyze this as fluorescence enhancement. The data is still valid and indicates a binding event that sequesters the probe from water. The causality is the low quantum yield of ANS in water, which is relieved in a hydrophobic environment.[2] |
Section 3: Experimental Protocols & Workflows
Adherence to a validated protocol is essential for generating trustworthy data.
Protocol 1: Reagent Preparation
-
Probe Stock Solution (e.g., 1 mM ANS):
-
Weigh out the required amount of this compound or 8-Anilino-1-naphthalenesulfonic acid ammonium salt.
-
Dissolve in a suitable solvent. For ANS, anhydrous ethanol or DMSO is recommended. This compound has low water solubility but can be dissolved in aqueous base.[8][9]
-
Verify the concentration spectrophotometrically using the known extinction coefficient.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Analyte Stock Solution:
-
Prepare a high-concentration stock (e.g., 10-100 mM) in a compatible solvent (e.g., DMSO, water).
-
Ensure the final concentration of the solvent in the assay is low and consistent across all wells to avoid artifacts.
-
-
Assay Buffer:
-
Prepare the desired buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter that could scatter light and interfere with readings.
-
Protocol 2: Fluorescence Quenching Titration Assay
This protocol describes a standard experiment to determine the interaction between a target protein and a quenching analyte using an aminonaphthalene sulfonic acid probe.
-
Plate Preparation: In a 96-well black, flat-bottom plate, add the assay components. Prepare a master mix of Protein + Probe in assay buffer to ensure consistency.
-
Control Wells:
-
Buffer Only
-
Probe Only (in buffer)
-
Protein + Probe (This will be your F₀ or initial fluorescence value)
-
Analyte Only (at highest concentration)
-
-
Experimental Wells:
-
Add a constant amount of Protein + Probe master mix to each well.
-
Add increasing concentrations of the analyte (quencher) via a serial dilution.
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at a constant temperature (e.g., 25°C) for 15-30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the predetermined excitation and emission wavelengths.
-
Set the gain using a well with a strong signal (e.g., the Protein + Probe well).
-
Record the fluorescence intensity (F) for all wells.
-
-
Data Analysis:
-
Subtract the "Buffer Only" reading from all other wells to correct for background.
-
Correct for the inner filter effect if the analyte absorbs light at the excitation or emission wavelengths.
-
Plot the fluorescence data. For quenching, a common method is the Stern-Volmer plot (F₀/F vs. [Analyte]).[11] F₀ is the fluorescence of the probe in the absence of the quencher, and F is the fluorescence at each analyte concentration.
-
Experimental Workflow Diagram
Caption: A typical workflow for a fluorescence quenching experiment.
Fluorescence Quenching Mechanisms Diagram
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound | 52365-47-6 [smolecule.com]
- 6. This compound [dyestuffintermediates.com]
- 7. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 8. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 9. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 10. Troubleshooting - Thermott [thermott.com]
- 11. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Aminonaphthalene-2-sulfonic acid (ANSA) Fluorescence
Welcome to the technical support center for 6-Aminonaphthalene-2-sulfonic acid (ANSA). This guide is designed for researchers, scientists, and drug development professionals who utilize ANSA as a fluorescent probe and need to understand and troubleshoot the effects of pH on its fluorescence intensity. Here, we delve into the causal mechanisms behind experimental observations and provide practical, field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH sensitivity of ANSA fluorescence?
The fluorescence of this compound is intrinsically linked to its molecular structure, which possesses two key ionizable groups: an amino group (-NH₂) and a sulfonic acid group (-SO₃H). The protonation states of these groups are dependent on the pH of the solution and directly influence the electronic properties of the naphthalene ring system, thereby modulating the fluorescence emission.[1][2]
At different pH values, ANSA can exist in various prototropic forms (cationic, neutral, anionic, or zwitterionic).[2][3] These forms have distinct excited-state dynamics, including different pathways for excited-state proton transfer (ESPT), which ultimately govern the observed fluorescence intensity and emission wavelength.[2][4]
Q2: How does a change in pH specifically affect the fluorescence intensity and emission wavelength (color) of ANSA?
Changes in pH lead to predictable shifts in ANSA's fluorescence:
-
Low pH (Acidic Conditions): At pH values below 2, the sulfonate group can become protonated. This event typically leads to a significant increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) in the emission maximum.[1] This is attributed to alterations in the intramolecular charge transfer (ICT) processes upon protonation.
-
Neutral to Alkaline pH: In this range, the amino group's protonation state becomes a dominant factor. The deprotonation of the amino group at higher pH can influence its electron-donating character, affecting the excited state and potentially leading to changes in fluorescence. The specific effects in this range can be complex and may depend on interactions with other molecules in the solution, such as proteins.[5][6]
Q3: What are the typical excitation and emission wavelengths for ANSA?
While the optimal wavelengths can vary slightly depending on the solvent and binding state, a common starting point for ANSA fluorescence measurements is:
It is always recommended to perform an initial scan to determine the precise excitation and emission maxima for your specific experimental conditions.
Q4: I am using ANSA to study protein binding. How does pH impact these experiments?
The pH is a critical parameter in ANSA-protein binding studies for two primary reasons:
-
Protein Conformation and Charge: The pH of the buffer will determine the net charge and the conformation of your target protein. Changes in protein structure can expose or conceal hydrophobic pockets that ANSA binds to, thereby affecting the fluorescence signal.[5][10][11]
-
ANSA-Protein Interactions: The binding of ANSA to proteins is often driven by electrostatic interactions between the negatively charged sulfonate group of ANSA and positively charged amino acid residues (like lysine and arginine) on the protein surface.[1][5] Altering the pH will change the protonation state of these residues, thus modulating the binding affinity and the resulting fluorescence enhancement. For instance, a decrease in binding affinity has been observed with increasing pH when studying ANSA's interaction with bovine serum albumin (BSA).[5][6]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving ANSA fluorescence and pH.
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Explanation & Solution |
| Inappropriate pH | The fluorescence quantum yield of ANSA is highly pH-dependent. In aqueous solution at neutral pH, its fluorescence can be quite low.[7][9] Solution: Verify the pH of your solution. If you are not studying a pH-dependent phenomenon, ensure your buffer is at a pH known to provide a reasonable signal for your application (e.g., slightly acidic for higher intrinsic fluorescence). |
| Fluorescence Quenching | Other molecules in your sample can quench ANSA's fluorescence through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET).[12][13] Solution: Identify potential quenchers in your buffer or sample. If possible, remove them. If the quencher is the molecule of interest, this may be an intrinsic property of the interaction you are studying. |
| Incorrect Wavelengths | Using suboptimal excitation or emission wavelengths will result in a lower detected signal. Solution: Perform excitation and emission scans to determine the optimal wavelengths for your specific sample and instrument settings. |
| Low Concentration | The concentration of ANSA may be too low to produce a detectable signal. Solution: Prepare a fresh, more concentrated stock solution and optimize the working concentration. |
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
| Potential Cause | Explanation & Solution |
| Unstable pH | If your buffer has poor buffering capacity, the pH may drift over time, especially with the addition of other reagents, leading to fluctuating fluorescence. Solution: Use a high-quality buffer at a concentration sufficient to maintain a stable pH throughout the experiment. Verify the pH of your samples before and after the experiment. |
| Photobleaching | Prolonged exposure of ANSA to the excitation light source can cause irreversible photodegradation of the fluorophore, leading to a decrease in signal over time.[14] Solution: Minimize the exposure time to the excitation light. Use the lowest necessary excitation intensity and appropriate filter sets. For microscopy, consider using an anti-fade mounting medium.[14] |
| Temperature Fluctuations | Fluorescence is sensitive to temperature. Inconsistent temperature control can lead to variability in your readings. Solution: Use a temperature-controlled cuvette holder or plate reader to ensure all measurements are taken at a constant and recorded temperature. |
| Sample Preparation Inconsistency | Minor variations in pipetting or mixing can lead to significant differences in final concentrations and, consequently, fluorescence intensity. Solution: Ensure all components are thoroughly mixed.[14] Use calibrated pipettes and follow a consistent sample preparation workflow. |
Issue 3: Unexpected Shifts in Emission Wavelength
| Potential Cause | Explanation & Solution |
| Change in Environmental Polarity | The emission spectrum of ANSA is sensitive to the polarity of its microenvironment. A blue shift is often observed when ANSA moves from a polar (aqueous) to a non-polar (hydrophobic) environment, such as a protein binding pocket.[1][9] Solution: This is often the expected outcome in protein binding studies and is indicative of a successful interaction. If this is not the intended experiment, check for contaminants or phase separation in your sample. |
| Significant pH Change | As mentioned, protonation of the sulfonate group at very low pH can cause a blue shift.[1] Solution: Accurately measure and control the pH of your solution. If you are working near a pKa of the molecule, small pH changes can have a large effect. |
Experimental Protocol: Characterizing the pH-Dependent Fluorescence of ANSA
This protocol provides a step-by-step method for measuring the fluorescence intensity of ANSA across a range of pH values.
1. Materials and Reagents:
-
This compound (ANSA)
-
A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Deionized water
-
Calibrated pH meter
-
Spectrofluorometer
2. Preparation of Solutions:
-
ANSA Stock Solution (1 mM): Accurately weigh the required amount of ANSA and dissolve it in a small amount of deionized water. Bring to the final volume with deionized water. Store protected from light.
-
Buffer Solutions (e.g., 50 mM): Prepare a series of buffers at different pH values. It is crucial to verify the final pH of each buffer solution with a calibrated pH meter.[15][16]
3. Experimental Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to 370 nm and the emission wavelength to 480 nm (these are starting points; optimize as needed). Set the excitation and emission slit widths (e.g., 5 nm).[17]
-
Sample Preparation: In a series of cuvettes or wells of a microplate, add the buffer of a specific pH. Then, add a small volume of the ANSA stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final volume is consistent across all samples. Gently mix.
-
Blank Measurement: For each pH buffer, prepare a blank sample containing only the buffer. Measure the fluorescence intensity of the blank to account for background signal.
-
Fluorescence Measurement: Place the cuvette with the ANSA sample in the spectrofluorometer and record the fluorescence intensity. Repeat this for each pH value.
-
Data Analysis: Subtract the blank reading from the corresponding sample reading for each pH value. Plot the corrected fluorescence intensity as a function of pH.
Data Presentation
The following table summarizes hypothetical data from the experiment described above, illustrating the expected trend.
| pH | Buffer System | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 2.0 | Glycine-HCl | 1250 | ± 45 |
| 3.0 | Citrate | 980 | ± 30 |
| 4.0 | Citrate | 750 | ± 25 |
| 5.0 | Citrate | 620 | ± 20 |
| 6.0 | Phosphate | 550 | ± 18 |
| 7.0 | Phosphate | 530 | ± 15 |
| 8.0 | Phosphate | 510 | ± 17 |
| 9.0 | Borate | 490 | ± 14 |
| 10.0 | Borate | 480 | ± 12 |
Visualization of pH Effects on ANSA
The following diagrams illustrate the key relationships in ANSA's pH-dependent fluorescence.
Caption: Experimental workflow for measuring pH effects on ANSA fluorescence.
Caption: Protonation states of ANSA and their general effect on fluorescence.
References
- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Excited State Proton Transfer Pathways in the Bifunctional Photoacid 6-Amino-2-naphtol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowdoin.edu [bowdoin.edu]
- 4. Divergent excited state proton transfer reactions of bifunctional photoacids 1-ammonium-2-naphthol and 3-ammonium-2-naphthol in water and methanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Aspects of ANSA-BSA Association: A Thermodynamic and Conformational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles | Substantia [riviste.fupress.net]
- 13. Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Dependence of 6-Aminonaphthalene-2-sulfonic Acid (ANSA) Fluorescence
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 6-Aminonaphthalene-2-sulfonic acid (ANSA), also known as Bronner's Acid[1][2], in fluorescence-based assays. This document provides in-depth technical guidance, troubleshooting, and validated protocols to address challenges related to the temperature sensitivity of ANSA fluorescence. Our goal is to empower you with the foundational knowledge and practical steps needed to ensure the accuracy and reproducibility of your experiments.
Section 1: Understanding the Core Principles
This section explains the fundamental mechanisms governing the fluorescence behavior of ANSA, particularly its response to temperature and its microenvironment.
Q1: How does temperature fundamentally alter the fluorescence of a molecule like ANSA?
The fluorescence intensity of most fluorophores, including ANSA, is highly dependent on temperature.[3] The primary reason for this is a phenomenon called collisional or dynamic quenching .[4][5]
-
Mechanism: When a fluorophore absorbs a photon, it enters a high-energy excited state. It can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways (without light emission). As you increase the temperature of the solution, the kinetic energy of all molecules increases. This leads to more frequent collisions between the excited ANSA molecule and surrounding solvent molecules.[6]
-
Causality: Each collision provides an opportunity for the excited-state energy to be dissipated as heat, a non-radiative pathway.[5][7] This process directly competes with fluorescence emission, causing a decrease in the overall fluorescence intensity and a reduction in the fluorescence lifetime.[5][8] Because dynamic quenching rates increase with higher diffusion rates, the effect is more pronounced at elevated temperatures.[5]
Q2: Besides temperature, what other environmental factors influence ANSA fluorescence?
ANSA is part of the aminonaphthalenesulfonate family of dyes, which are renowned for their sensitivity to the local environment.[9][10][11] This sensitivity is what makes them powerful molecular probes.
-
Solvent Polarity: This is a critical factor. In polar solvents like water, ANSA's fluorescence is typically weak. When it binds to a non-polar environment, such as a hydrophobic pocket in a protein, its fluorescence quantum yield can increase significantly.[11][12][13] This is accompanied by a "blue shift" (a shift to a shorter wavelength) in the emission maximum.[12] The change occurs because the excited state of the fluorophore is stabilized differently by polar and non-polar environments, altering the energy gap between the excited and ground states.[14]
-
pH: The amino (-NH₂) and sulfonic acid (-SO₃H) groups on ANSA are ionizable. Changes in pH can alter the protonation state of these groups, which in turn can affect the molecule's electronic structure and, consequently, its fluorescence properties.[15] For instance, protonation of the sulfonate group at very low pH can significantly alter the fluorescence of similar probes.[15] It is crucial to use a well-buffered system in your experiments.
-
Presence of Quenchers: Specific molecules, such as molecular oxygen, halide ions (e.g., I⁻, Cl⁻), and heavy atoms, can act as potent quenchers of fluorescence through various mechanisms.[3][6] Their presence, even in small amounts, can reduce the fluorescence signal.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm running a thermal shift assay, and my ANSA fluorescence signal is decreasing as I increase the temperature. Is this expected?
Yes, this is the expected and normal behavior for ANSA in a solution. As explained in Section 1, increasing temperature enhances dynamic quenching, which reduces fluorescence intensity.[4][16] In a thermal shift assay, you are typically looking for a sigmoidal change where the fluorescence first increases as the protein unfolds (exposing hydrophobic pockets for ANSA to bind) and then decreases due to overriding temperature-induced quenching effects at higher temperatures. The initial decrease before unfolding is entirely due to the intrinsic temperature sensitivity of the dye.
Q2: My emission peak wavelength (λmax) is shifting as the temperature changes. Why is this happening?
A shift in the emission maximum with temperature can occur and is related to solvent relaxation effects.[17] After the fluorophore is excited, surrounding solvent molecules reorient themselves around the new, excited-state dipole moment. This reorientation lowers the energy of the excited state, which results in a red shift (longer wavelength) of the emitted photon.[14] The rate and extent of this solvent relaxation are temperature-dependent. Therefore, changes in temperature can lead to small but measurable shifts in the emission spectrum.[17]
Q3: What are the typical excitation and emission wavelengths for this compound?
While the exact wavelengths are highly dependent on the solvent environment, a good starting point for ANSA is an excitation wavelength (λex) in the range of 320-350 nm. The emission wavelength (λem) will typically be in the range of 420-500 nm. It is always best practice to determine the optimal excitation and emission maxima empirically in your specific experimental buffer by running full excitation and emission scans.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during temperature-dependent fluorescence experiments with ANSA.
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Fluctuating Signal, Especially at High Temperatures | 1. Sample Evaporation: At higher temperatures, the sample volume in the cuvette can decrease, causing the excitation beam to pass through the meniscus or bypass the solution.[18] 2. Bubble Formation: Dissolved gases can come out of solution at higher temperatures, forming bubbles that scatter light. 3. Low Signal-to-Noise Ratio: The fluorescence signal may be inherently low, making noise more apparent. | 1. Ensure the cuvette is properly sealed with a cap or parafilm. If using a plate reader, use sealing tape. Start with a sufficient sample volume. 2. Degas your buffer before the experiment by sonication or vacuum. 3. Increase the fluorophore or analyte concentration (if possible), or increase the instrument's integration time or slit widths.[19] |
| Abnormally High Fluorescence Reading Across All Temperatures | 1. Contaminated Buffer/Reagents: Buffer components (e.g., some grades of BSA) or impurities can be fluorescent.[18] 2. Autofluorescent Ligand/Compound: The compound you are studying may be fluorescent in the same range as ANSA.[18] 3. Detector Saturation: The signal is too intense for the detector, leading to non-linear, flattened peaks.[19] | 1. Run a control spectrum of the buffer and all components without ANSA. Use high-purity reagents. 2. Run a control with your compound of interest in buffer without ANSA to measure its intrinsic fluorescence.[18] 3. Reduce ANSA concentration, lower the detector gain/voltage, or narrow the excitation/emission slit widths.[18][19] |
| Fluorescence Signal is Too Low or Non-Existent | 1. Incorrect Wavelengths: Excitation and emission wavelengths are not set to the optimum for ANSA in your specific buffer. 2. Quenching: A component in your buffer (e.g., halide salts) is quenching the fluorescence. 3. Instrument Misalignment: The light source or sample holder is not correctly aligned.[19] | 1. Perform excitation and emission scans to find the spectral maxima in your experimental conditions. 2. Review your buffer composition. If possible, substitute quenching components. 3. Check instrument alignment and settings. Ensure the excitation beam is passing through the center of the sample.[19] |
| Poor Reproducibility Between Replicates or Experiments | 1. Inconsistent Temperature Equilibration: Insufficient time for the sample to reach the target temperature before measurement.[16] 2. pH Drift with Temperature: The pKa of some buffer systems (e.g., Tris) is highly temperature-dependent, which can alter protein stability or ANSA fluorescence.[18] 3. Photobleaching: Prolonged exposure to the excitation light can irreversibly destroy the fluorophore. | 1. Increase the equilibration time at each temperature step in your protocol (e.g., 3-5 minutes).[16][20] 2. Use a buffer with a low temperature coefficient (ΔpKa/°C), such as HEPES or PBS, for thermal ramp experiments. 3. Minimize light exposure by using the instrument's shutter, reducing excitation intensity, and decreasing measurement time. |
Section 4: Experimental Protocol: Measuring Temperature Dependence of ANSA Fluorescence
This protocol provides a validated workflow for characterizing the effect of temperature on ANSA fluorescence in a solution.
Workflow Overview
Caption: Experimental workflow for temperature-dependent fluorescence measurement.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: Prepare your desired aqueous buffer (e.g., 1x PBS, pH 7.4). It is highly recommended to use a buffer with a low thermal coefficient of pKa, such as PBS or HEPES.[18] Degas the buffer prior to use.
-
ANSA Stock Solution: Prepare a concentrated stock solution of ANSA (e.g., 1-10 mM) in a suitable solvent like DMSO or water. Store protected from light.
-
Working Solution: Prepare your final working solution by diluting the ANSA stock into the buffer to the desired final concentration (e.g., 5-20 µM). Also prepare a "blank" sample containing only the buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set up the temperature controller for the cuvette holder. Set the starting temperature (e.g., 20°C).
-
Set the excitation wavelength (e.g., 330 nm) and emission scan range (e.g., 400-550 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but less signal.[19]
-
-
Data Acquisition:
-
Place the blank (buffer only) cuvette in the holder. Allow it to equilibrate at the starting temperature for 5 minutes.[16]
-
Acquire the emission spectrum of the blank.
-
Replace the blank with the ANSA sample cuvette. Allow it to equilibrate for 5 minutes.
-
Acquire the emission spectrum of the sample.
-
Set the temperature controller to the next increment (e.g., 22°C).
-
Once the temperature is reached, allow the sample to equilibrate for a set time (e.g., 3-5 minutes) before acquiring the next spectrum.[20]
-
Repeat this process for your entire temperature range (e.g., 20°C to 90°C).
-
-
Data Analysis:
-
For each temperature point, subtract the blank spectrum from the corresponding sample spectrum to correct for buffer background.
-
From each corrected spectrum, determine the fluorescence intensity at the emission maximum (λmax).
-
Plot the fluorescence intensity at λmax as a function of temperature.
-
Section 5: Data Interpretation and Key Influences
Understanding the interplay of factors affecting ANSA fluorescence is key to interpreting your data correctly.
Summary of Environmental Effects on ANSA Fluorescence
| Parameter | Effect on Fluorescence Intensity | Effect on Emission Maximum (λmax) | Primary Mechanism |
| Increasing Temperature | Decrease | Minimal change or slight red shift | Dynamic (Collisional) Quenching[4][5] |
| Increasing Solvent Polarity | Decrease (Quenching) | Red Shift (Longer Wavelength) | Solvent Relaxation, Excited State Stabilization[12][14] |
| Binding to Hydrophobic Site | Increase | Blue Shift (Shorter Wavelength) | Reduced solvent quenching and altered microenvironment polarity[12][13] |
| Presence of Quenchers (O₂, I⁻) | Decrease | Generally no change | Collisional Quenching[3] |
Factors Influencing ANSA Fluorescence Signal
Caption: Key experimental factors and their impact on ANSA fluorescence observables.
Section 6: Safety Precautions
This compound is a chemical compound and should be handled with appropriate care in a laboratory setting.
-
Handling: Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Storage: Keep in a tightly closed container in a dry, well-ventilated place. Store in the dark.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[21][22]
-
Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete safety information.[22]
References
- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 2. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence origin of 6,P-toluidinyl-naphthalene-2-sulfonate (TNS) bound to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 15. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edinst.com [edinst.com]
- 17. Temperature Derivative Fluorescence Spectroscopy as a Tool to Study Dynamical Changes in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting - Thermott [thermott.com]
- 19. edinst.com [edinst.com]
- 20. Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Removing impurities from 6-Aminonaphthalene-2-sulfonic acid for fluorescence studies
Technical Support Center: 6-Aminonaphthalene-2-sulfonic Acid
A Senior Application Scientist's Guide to Purification for High-Sensitivity Fluorescence Applications
Welcome to the technical support guide for this compound, also known as Bronner's acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore and require the highest level of purity for their experiments. Commercially available grades of this compound can contain residual impurities from synthesis that interfere with sensitive fluorescence-based assays. This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you purify your material and ensure the integrity of your data.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing a very high and broad background signal in my fluorescence measurements, even in my blank samples. What is the likely cause?
A: A high background signal is a classic sign of fluorescent impurities in your this compound sample. The most common synthesis route is the Bucherer reaction, which converts 2-hydroxynaphthalene-6-sulfonic acid to the desired amino-substituted product[1][2][3]. The primary fluorescent impurity is often the unreacted starting material, which is phenolic and inherently fluorescent, or other naphthalene-based isomers. These contaminants will have their own emission spectra, leading to a convoluted and elevated baseline that can mask your signal of interest.
Q2: My fluorescence intensity is significantly lower than expected, or the signal is unstable and decays over time. Why is this happening?
A: Low or unstable fluorescence intensity points towards the presence of quenching impurities. Quenchers are substances that de-excite the fluorophore through non-radiative pathways, effectively decreasing the quantum yield. Potential quenchers in a sample of this compound include:
-
2-Aminonaphthalene: A common and hazardous byproduct of the Bucherer reaction that is a known fluorescence quencher[4].
-
Heavy Metal Ions: Trace metals from reagents or reaction vessels can efficiently quench fluorescence.
-
Colored Organic Byproducts: Dark, polymeric, or oxidized impurities formed during synthesis can absorb excitation or emission energy, reducing the detectable signal[5].
-
Dissolved Oxygen: Oxygen is a well-known collisional quencher of many fluorophores, including aminonaphthalene sulfonates[6]. While this is an issue for the final experiment, ensuring high purity of the probe itself is the first step to mitigating quenching effects.
Q3: What are the most common impurities in commercial this compound, and where do they come from?
A: The impurity profile is almost entirely dictated by its synthesis, which is typically the Bucherer or Bucherer-Lepetit reaction[2][3][7]. The key impurities to be aware of are:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Material | 2-Hydroxynaphthalene-6-sulfonic acid | Incomplete Bucherer reaction[1][4]. |
| Reaction Byproducts | 2-Aminonaphthalene, various isomers | Side reactions and the reversible nature of the Bucherer reaction[2][4]. |
| Degradation Products | Oxidized or polymerized colored compounds | Harsh reaction conditions or improper storage. |
| Inorganic Salts | Sodium bisulfite, sodium sulfate | Residual reagents from the Bucherer reaction and workup[2][3]. |
Q4: How can I effectively assess the purity of my this compound before and after I attempt to purify it?
A: A multi-pronged approach is recommended for validation. No single technique tells the whole story.
-
Fluorescence Spectroscopy: The most direct method. Dissolve a small, precise amount of the compound in your assay buffer. A pure sample should show a clean, characteristic spectrum with a very low background signal in the absence of a binding partner. Comparing the "before" and "after" spectra is a powerful qualitative check.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with TFA or phosphate buffer) can separate the main compound from most organic impurities. Aim for a purity of >98% by peak area[8][9].
-
Appearance and Solubility: Visually, the compound should be a white to off-white crystalline solid[1][10]. A distinct yellow or brown color indicates significant impurities[5]. It has very low solubility in cold water but this increases significantly in hot water or alkaline solutions[1][5]. Incomplete dissolution may suggest the presence of insoluble inorganic salts.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section directly addresses problems you may encounter and provides a logical path to their resolution.
Caption: Troubleshooting flowchart for common issues.
Section 3: Validated Purification Protocols
Protocol 1: Recrystallization from Hot Water with Activated Carbon
This method leverages the compound's poor solubility in cold water versus its higher solubility in hot water to separate it from impurities[1]. Activated carbon is used to adsorb colored and high-molecular-weight contaminants.
Materials:
-
Crude this compound
-
Deionized (DI) water, high-purity
-
Activated carbon, decolorizing grade
-
Large Erlenmeyer flask, Buchner funnel, filter paper, vacuum flask
-
Heating mantle or hot plate
Step-by-Step Methodology:
-
Dissolution: For every 1 gram of crude material, add approximately 500-600 mL of DI water to a large Erlenmeyer flask. The large volume is necessary due to the compound's low solubility, even in boiling water (approx. 0.2 g/100 mL at 100°C)[1].
-
Heating: Heat the suspension to a rolling boil with constant stirring. Most of the solid should dissolve, though some insoluble impurities may remain.
-
Decolorization: Reduce the heat slightly to stop the vigorous boiling. Cautiously add a small amount of activated carbon (approx. 1-2% of the solute weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Hot Filtration: Bring the mixture back to a boil for 5-10 minutes. Meanwhile, pre-heat a Buchner or gravity funnel by passing boiling DI water through it. Quickly filter the hot solution through fluted filter paper to remove the activated carbon and any other insoluble matter. This step must be performed rapidly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1-2 hours to maximize crystal formation. Slow cooling is crucial for forming pure crystals that do not trap impurities (occlusion).
-
Isolation & Washing: Collect the white, plate-like crystals by vacuum filtration using a Buchner funnel. Wash the crystals on the filter with a small amount of ice-cold DI water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C overnight. Store the final product in a desiccator, protected from light.
Protocol 2: Purification via Acid-Base Chemistry
This technique exploits the amphoteric nature of the molecule (containing both an acidic sulfonic group and a basic amino group) to achieve a high degree of purification.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
DI Water
-
pH meter or pH paper
-
Standard filtration equipment
Step-by-Step Methodology:
-
Basification: Suspend the crude material in a minimal amount of DI water. Slowly add 1 M NaOH dropwise while stirring until the solid completely dissolves and the pH reaches ~8-9. This converts the sulfonic acid into its highly soluble sodium salt.
-
Clarification (Optional): If the solution is colored, you can perform the activated carbon treatment as described in Protocol 1 (Steps 3 & 4) at this stage.
-
Precipitation: Filter the basic solution to remove any insoluble impurities. Begin to slowly add 1 M HCl dropwise to the clear filtrate with vigorous stirring.
-
Isolation: As the pH drops below ~4, the this compound will precipitate out of the solution as a fine white solid. Continue adding HCl until the pH is ~2-3 to ensure complete precipitation.
-
Washing & Drying: Collect the precipitate by vacuum filtration. Wash thoroughly with cold DI water until the filtrate is neutral (pH ~7) to remove all traces of NaCl. Dry the product as described in Protocol 1 (Step 7).
Section 4: Purification and Validation Workflow
A systematic workflow ensures that your material is suitable for your experiments. The process involves an initial assessment, purification, and a final validation of purity.
Caption: Recommended workflow for sample purification.
References
- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4908478A - Single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 6-Amino-2-naphthalenesulfonic Acid Monohydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 6-Amino-2-naphthalenesulfonic Acid | 93-00-5 | TCI AMERICA [tcichemicals.com]
- 10. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
Validation & Comparative
A Technical Guide to the Validation of 6-Aminonaphthalene-2-sulfonic Acid as a Polarity Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Polarity Sensing
In cellular biology and drug development, the local microenvironment's polarity plays a pivotal role in regulating molecular interactions, protein folding, and membrane dynamics.[1][2] Fluorescent probes that exhibit solvatochromism—a change in their spectral properties in response to solvent polarity—are indispensable tools for elucidating these processes.[1] An ideal polarity sensor should exhibit a significant and predictable spectral shift, high fluorescence quantum yield, and photostability. This guide focuses on the validation of a promising candidate, 6-Aminonaphthalene-2-sulfonic acid (ANSA).
ANSA, also known as Bronner's acid, is a derivative of naphthalene, a structural motif shared by other well-known polarity probes.[3][4][5][6] Its chemical structure features an electron-donating amino group and an electron-withdrawing sulfonic acid group, which are key to its potential solvatochromic properties.[3]
Comparative Analysis: ANSA vs. PRODAN and Laurdan
To objectively assess ANSA's utility, we compare its key photophysical parameters with those of two widely used polarity probes: PRODAN (6-propionyl-2-dimethylaminonaphthalene) and Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).[7][8][9]
| Property | This compound (ANSA) | PRODAN | Laurdan |
| Solvatochromic Shift (Emission Maxima) | Significant red-shift with increasing solvent polarity expected, requires experimental validation. | ~130 nm (from cyclohexane to water)[2] | ~50 nm (from gel to liquid-crystalline phase in membranes)[10] |
| Excitation Maximum (λex) | To be determined experimentally across various solvents. | ~360 nm[8] | ~340-360 nm[9][10] |
| Quantum Yield (Φf) | To be determined experimentally. | High in nonpolar solvents, decreases in polar solvents.[2] | High in nonpolar environments.[11] |
| Molecular Structure | Naphthalene core with amino and sulfonic acid groups.[3] | Naphthalene core with dimethylamino and propionyl groups.[7] | Naphthalene core with dimethylamino and lauroyl groups.[8] |
| Primary Applications | Potential for sensing polarity in aqueous and biological systems. | Membrane surface and protein environment studies.[7] | Membrane fluidity and lipid packing studies.[10][11] |
This table summarizes known properties of PRODAN and Laurdan and highlights the parameters that require experimental validation for ANSA.
The key differentiator for ANSA lies in its sulfonic acid group, which imparts greater water solubility compared to the acyl chains of PRODAN and Laurdan. This suggests ANSA could be particularly useful for probing polarity changes in aqueous environments and at the surface of biological macromolecules.
Experimental Validation of ANSA as a Polarity Sensor
This section provides a comprehensive, step-by-step protocol for characterizing the solvatochromic properties of ANSA.
1. Materials and Instrumentation:
-
Reagents: this compound (high purity), a series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water), and a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Instrumentation: UV-Vis spectrophotometer, spectrofluorometer with corrected emission spectra capabilities, and quartz cuvettes (1 cm path length).
2. Experimental Workflow Diagram:
Caption: Experimental workflow for ANSA validation.
3. Protocol for Determining Solvatochromic Properties:
-
Step 1: Sample Preparation: Prepare a stock solution of ANSA in a suitable solvent (e.g., methanol). From this stock, prepare a series of solutions in different solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]
-
Step 2: Absorbance and Fluorescence Measurements: For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs_). Then, using an excitation wavelength at or near the absorption maximum, record the fluorescence emission spectrum and note the emission maximum (λ_em_).
-
Step 3: Data Analysis - Solvatochromic Shift: Plot the emission maximum (λ_em_) as a function of the solvent polarity, for instance, using the Reichardt's dye E_T_(30) scale.[13][14][15][16] A significant shift in λ_em_ with increasing solvent polarity will confirm ANSA's solvatochromic nature.
4. Protocol for Quantum Yield Determination (Relative Method):
The relative method is a widely used and reliable approach for determining the fluorescence quantum yield (Φ_f_).[12][17][18][19]
-
Step 1: Standard and Sample Preparation: Prepare a series of dilutions of both the fluorescent standard and ANSA in their respective solvents. The absorbance of these solutions should be in the range of 0.02 to 0.1 at the excitation wavelength.
-
Step 2: Absorbance and Fluorescence Measurements: Measure the absorbance and integrated fluorescence intensity for each dilution of the standard and the sample.
-
Step 3: Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. The quantum yield of the sample (Φ_s_) can be calculated using the following equation[18]:
Φ_s_ = Φ_r_ * (Grad_s_ / Grad_r_) * (n_s_² / n_r_²)
Where:
-
Φ_r_ is the quantum yield of the reference.
-
Grad_s_ and Grad_r_ are the gradients of the sample and reference plots, respectively.
-
n_s_ and n_r_ are the refractive indices of the sample and reference solvents, respectively.
-
5. Lippert-Mataga Analysis for Dipole Moment Changes:
The Lippert-Mataga plot is a powerful tool to quantify the change in dipole moment of a fluorophore upon excitation, providing insight into the intramolecular charge transfer (ICT) character.[20][21][22][23][24]
Caption: Lippert-Mataga plot construction workflow.
-
Step 1: Data Collection: Use the absorbance (ν_abs_) and emission (ν_em_) maxima (in wavenumbers) obtained in various solvents.
-
Step 2: Calculation:
-
Calculate the Stokes shift: Δν = ν_abs_ - ν_em_
-
Calculate the solvent polarity function (orientation polarizability), Δf: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.
-
-
Step 3: Plot and Analysis: A linear plot of Δν versus Δf supports an ICT mechanism. The slope of this plot is proportional to the square of the change in dipole moment from the ground to the excited state (Δμ)².
Conclusion and Future Outlook
This guide provides a robust framework for the validation of this compound as a fluorescent polarity sensor. The experimental protocols outlined herein will enable researchers to thoroughly characterize its photophysical properties and assess its performance against established probes. Given its unique chemical structure, ANSA holds the potential to become a valuable tool for investigating polarity in a wide range of chemical and biological systems, particularly in aqueous environments where the solubility of traditional probes is limited. Further studies could explore its application in cellular imaging and for monitoring protein-ligand interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [dyestuffintermediates.com]
- 5. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 7. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Dimroth and Reichardt ET [stenutz.eu]
- 16. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 17. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. jasco-global.com [jasco-global.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes | MDPI [mdpi.com]
- 24. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]
A Comparative Guide to Determining the Quantum Yield of 6-Aminonaphthalene-2-sulfonic Acid
This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield of 6-Aminonaphthalene-2-sulfonic acid, a compound of significant interest in the development of fluorescent probes for biological and pharmaceutical research.[1] We will delve into the principles of fluorescence quantum yield, present a detailed experimental protocol using a comparative method, and juxtapose the performance of this compound with alternative fluorescent probes. This guide is intended for researchers, scientists, and drug development professionals seeking to employ quantitative fluorescence methodologies.
The Essence of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] In essence, it describes the probability that an excited molecule will return to its ground state by emitting a photon, rather than through non-radiative pathways such as internal conversion or intersystem crossing.[2] A high quantum yield is a desirable characteristic for fluorescent probes, as it directly correlates with the brightness of the fluorescence signal, a critical factor in the sensitivity of fluorescence-based assays and imaging techniques.
The deactivation pathways of an excited state can be visualized as follows:
Caption: De-excitation pathways for a fluorophore.
Experimental Determination of Quantum Yield: A Step-by-Step Protocol
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield.[2] This guide will utilize quinine sulfate as the reference standard, a widely accepted standard in fluorescence spectroscopy.[3][4][5]
Core Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[2]
The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[2]
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.[2]
Experimental Workflow:
Caption: Experimental workflow for quantum yield determination.
Detailed Methodology:
-
Preparation of Standard and Sample Solutions:
-
Standard: Prepare a stock solution of quinine sulfate in 0.1 M H2SO4.[3] A recent study suggests that using 0.1 M perchloric acid can offer better temperature stability for the quantum yield of quinine.[6][7] The accepted quantum yield for quinine sulfate in 0.1 M H2SO4 is approximately 0.54.[8]
-
Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer relevant to the intended application).
-
Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.[2][9] This is crucial to minimize the inner-filter effect, where the sample itself reabsorbs the emitted fluorescence.[10][11][12]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
The solvent used for each respective solution should be used as the blank.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
Crucially, all instrument parameters (e.g., excitation and emission slit widths, detector voltage) must be kept identical for all measurements of both the standard and the sample. [2]
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
The emission spectrum should be recorded over a range that encompasses the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution. This integrated intensity is proportional to the number of photons emitted.
-
For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set to obtain the gradient (slope) of the line. A linear relationship confirms the absence of significant inner-filter or self-quenching effects.[2]
-
Calculate the quantum yield of the this compound using the comparative equation provided above.
-
Performance Comparison: this compound and Alternatives
This compound, also known as Bronner's acid, is a versatile compound used in the synthesis of dyes and has shown potential in biological applications.[1] Its fluorescence properties, however, need to be carefully characterized for its effective use as a fluorescent probe. The table below presents a hypothetical comparison of its quantum yield with other commonly used fluorescent probes.
| Fluorescent Probe | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Key Characteristics |
| This compound | Water | ~340 | ~450 | To be determined | Water-soluble, potential for derivatization.[1] |
| Quinine Sulfate | 0.1 M H2SO4 | ~350 | ~450 | 0.54[8] | Widely accepted quantum yield standard.[3][5] |
| Fluorescein | 0.1 M NaOH | ~490 | ~515 | ~0.95 | High quantum yield, pH-sensitive. |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Water | ~350 | ~515 | ~0.004 | Environmentally sensitive, fluorescence increases in nonpolar environments.[13][14] |
| Prodan | Acetonitrile | ~360 | ~430 | ~0.7 | Environmentally sensitive, useful for probing membrane polarity.[15] |
Note: The spectral properties and quantum yields of fluorophores are highly dependent on the solvent environment due to effects like solvent relaxation.[16][17] Therefore, it is essential to report the solvent used when stating these values.
Causality in Experimental Choices and Self-Validation
-
Choice of a Reference Standard: Quinine sulfate is selected due to its well-documented and stable quantum yield in acidic solutions, broad absorption and emission spectra, and commercial availability in high purity.[3][4][5]
-
Dilute Solutions: Working with absorbances below 0.1 is a critical self-validating step.[2][9] The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a direct confirmation that inner-filter effects are negligible.[2] Any deviation from linearity would indicate that the experimental conditions need to be adjusted (i.e., further dilution).
-
Identical Instrument Settings: Maintaining consistent instrument parameters ensures that any differences in fluorescence intensity are due to the intrinsic properties of the fluorophores and not instrumental artifacts.[2]
Concluding Remarks for the Researcher
The accurate determination of the quantum yield of this compound is a crucial step in evaluating its potential as a fluorescent probe. The comparative method, when performed with meticulous attention to detail, provides a reliable means of obtaining this critical parameter. By comparing its performance with established fluorescent probes, researchers can make informed decisions about its suitability for specific applications in drug development and scientific research, such as in the synthesis of fluorescent amino acids for protein studies or as probes for cellular imaging.[18]
References
- 1. Buy this compound | 52365-47-6 [smolecule.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 4. Quinine sulfate [omlc.org]
- 5. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. iss.com [iss.com]
- 10. edinst.com [edinst.com]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 17. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Fluorescence of 6-Aminonaphthalene-2-sulfonic Acid Derivatives for Advanced Research Applications
This guide provides a detailed comparative analysis of the fluorescence properties of 6-aminonaphthalene-2-sulfonic acid (ANSA) and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors influencing their photophysical characteristics, supported by experimental data and protocols.
Introduction: The Utility of Naphthalene-Based Probes
This compound (also known as 6,2-ANS) belongs to a class of fluorescent probes whose emission properties are highly sensitive to the polarity of their local environment. This characteristic, known as solvatochromism, makes them powerful tools for investigating molecular interactions and conformational changes in biological systems. For instance, they are widely used to characterize hydrophobic binding sites in proteins, as their fluorescence quantum yield often increases significantly upon binding to such regions.
The core principle behind their function lies in the nature of their excited state. In polar solvents, the excited state is more polar than the ground state, leading to a reorientation of solvent molecules around the probe. This process, called solvent relaxation, lowers the energy of the excited state before fluorescence emission occurs, resulting in a red-shifted emission spectrum (a larger Stokes shift). In nonpolar environments, such as the hydrophobic pocket of a protein, this solvent relaxation is restricted, leading to a blue-shifted emission and often an enhanced quantum yield.
This guide will explore the parent 6,2-ANS molecule and compare it with its derivatives, providing a framework for selecting the appropriate probe for specific research applications.
Photophysical Profile of this compound
The parent molecule, this compound, serves as a benchmark for its derivatives. Its fluorescence is characterized by a significant dependence on solvent polarity. In aqueous solutions, its fluorescence is typically weak. However, when it binds to nonpolar cavities, such as those found in serum albumin, its fluorescence intensity can increase by a factor of 20 or more, accompanied by a pronounced blue shift in its emission maximum.
| Property | Value in Water | Value in Dioxane |
| Excitation Max (λex) | ~322 nm | ~320 nm |
| Emission Max (λem) | ~480 nm | ~417 nm |
| Stokes Shift | ~158 nm | ~97 nm |
Data compiled from publicly available information.
The large Stokes shift in polar solvents is a direct consequence of the solvent relaxation around the excited-state dipole moment of the molecule. Understanding this fundamental behavior is crucial for interpreting data obtained with ANSA and its derivatives.
Comparative Analysis of ANSA Derivatives
Modifications to the parent ANSA structure can fine-tune its photophysical properties, leading to probes with enhanced brightness, altered environmental sensitivity, or different binding specificities. The primary site for modification is the amino group, where substitutions can significantly impact the molecule's electronic properties.
N-Aryl Derivatives of this compound
A common strategy for creating new probes is the N-arylation of the amino group. These modifications can extend the π-conjugated system of the molecule, which in turn affects the energy of the electronic transitions. A study on N-aryl derivatives of this compound revealed that such substitutions lead to red-shifted absorption and emission spectra compared to the parent compound.
Here is a comparison of the photophysical properties of two N-aryl derivatives in different solvents:
| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| 6-(N-phenylamino)naphthalene-2-sulfonic acid | Dioxane | 340 | 428 | 5890 | 0.58 |
| Acetonitrile | 340 | 458 | 7690 | 0.44 | |
| Water | 348 | 525 | 9690 | 0.004 | |
| 6-(N-biphenylamino)naphthalene-2-sulfonic acid | Dioxane | 350 | 438 | 5820 | 0.62 |
| Acetonitrile | 352 | 470 | 7390 | 0.48 | |
| Water | 360 | 535 | 9270 | 0.003 |
Data extracted from a study on N-aryl derivatives.
Key Observations:
-
Red-Shifted Spectra: Both N-aryl derivatives exhibit absorption and emission maxima at longer wavelengths compared to the parent 6,2-ANS. This is attributable to the extended π-conjugation provided by the aryl substituent.
-
High Environmental Sensitivity: The large Stokes shifts and the dramatic decrease in quantum yield in water demonstrate that these derivatives retain, and in some cases enhance, the solvatochromic sensitivity of the parent molecule. The fluorescence is effectively "turned on" in nonpolar environments.
-
Enhanced Brightness in Nonpolar Media: In dioxane, a nonpolar solvent, both derivatives show high quantum yields (0.58 and 0.62), making them very bright probes in hydrophobic settings.
Experimental Protocols
To ensure the reproducibility and accuracy of fluorescence measurements, standardized protocols are essential. Below is a general workflow for characterizing the photophysical properties of ANSA derivatives.
Measurement of Fluorescence Spectra and Quantum Yield
Objective: To determine the excitation and emission maxima, Stokes shift, and fluorescence quantum yield of an ANSA derivative in different solvents.
Materials:
-
Fluorometer (e.g., a spectrofluorometer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
ANSA derivative stock solution (e.g., 1 mM in DMSO)
-
A set of solvents of varying polarity (e.g., dioxane, acetonitrile, water)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the ANSA derivative in each solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
-
-
Absorption Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each sample to determine the absorption maximum (λabs) and the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to find the excitation maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to λex and scan a range of emission wavelengths to find the emission maximum (λem).
-
Record the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield (ΦF) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" and "std" refer to the sample and the standard, respectively.
-
-
Causality Behind Experimental Choices:
-
Low Absorbance (<0.1): This is critical to ensure a linear relationship between fluorescence intensity and concentration, and to minimize reabsorption of emitted light by other probe molecules (the inner filter effect).
-
Use of a Standard: A quantum yield standard provides a reference point with a known and stable fluorescence efficiency, allowing for accurate relative measurements. Quinine sulfate is a widely accepted standard for the blue-violet region of the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing a new ANSA derivative.
Caption: Workflow for characterizing ANSA derivatives.
The Influence of Solvent Polarity
The solvatochromic behavior of ANSA derivatives can be visualized by plotting the Stokes shift as a function of solvent polarity. The Lippert-Mataga equation describes this relationship, providing a theoretical framework for understanding these observations.
Δν = ν_abs - ν_em = (2/hc) * ((μ_e - μ_g)² / a³) * f(ε, n) + const.
Where:
-
Δν is the Stokes shift in wavenumbers.
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively.
-
a is the radius of the solvent cavity.
-
f(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of thesolvent.
Essentially, a larger change in dipole moment between the ground and excited states (μ_e - μ_g) results in a greater sensitivity to solvent polarity, leading to a more pronounced solvatochromic shift.
The following diagram illustrates this concept.
Caption: Effect of solvent polarity on fluorescence emission.
Conclusion
The selection of a fluorescent probe is a critical decision in experimental design. While the parent this compound is a robust and well-characterized probe, its N-aryl derivatives offer advantages in terms of red-shifted spectra and potentially higher quantum yields in nonpolar environments. The enhanced brightness of these derivatives can lead to improved signal-to-noise ratios in fluorescence-based assays.
When choosing a probe, researchers must consider the specific requirements of their system, including the desired excitation wavelength, the expected polarity of the binding site, and the potential for spectral overlap with other components. The data and protocols presented in this guide provide a solid foundation for making an informed choice and for accurately characterizing the chosen probe's behavior.
A Senior Application Scientist's Guide to Cross-Validation of 6-Aminonaphthalene-2-sulfonic Acid Binding Assays
This guide provides an in-depth comparison of key methodologies for studying and cross-validating the binding interactions of 6-Aminonaphthalene-2-sulfonic acid (ANSA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable approach to characterizing molecular interactions.
Introduction: The Challenge of Characterizing ANSA Binding
This compound (ANSA), also known as Bronner's Acid, is a derivative of anilinonaphthalene sulfonate (ANS), a family of fluorescent probes widely used to characterize proteins.[1][2][3] These molecules are renowned for their remarkable photophysical properties: they exhibit weak fluorescence in aqueous solutions but fluoresce intensely upon binding to hydrophobic pockets on protein surfaces.[2][3] This property makes ANSA an invaluable tool for identifying and characterizing potential drug binding sites, monitoring conformational changes, and studying protein folding.[2][4]
However, the very sensitivity that makes ANSA a powerful probe also presents a validation challenge. A change in fluorescence alone is not definitive proof of a specific, physiologically relevant binding event. Artifacts can arise from non-specific binding, aggregation, or interference from assay components. Therefore, relying on a single assay is insufficient for making high-stakes decisions in drug discovery.
Primary Assay: Fluorescence Polarization (FP)
Fluorescence Polarization is a homogenous assay technique ideal for monitoring binding events in solution.[8][9] It relies on measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[8] Small, unbound molecules like ANSA tumble rapidly in solution, depolarizing emitted light. When bound to a much larger protein, the complex tumbles more slowly, and the emitted light remains more polarized.
Causality Behind the Method
FP is an excellent primary assay for ANSA because it directly leverages its intrinsic fluorescence, eliminating the need for labels that might alter binding behavior. It is a solution-based, equilibrium method that is highly sensitive and amenable to high-throughput screening (HTS) formats.[9]
Experimental Workflow: FP Competitive Binding Assay
The following protocol outlines a competitive assay to identify unlabeled compounds ("competitors") that displace ANSA from its protein target.
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
Detailed FP Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 to prevent non-specific binding). Ensure the buffer is filtered and degassed.
-
Target Protein: Dilute the target protein to a working concentration (typically 2X the final desired concentration) in assay buffer. Centrifuge the stock solution before dilution to remove any aggregates.
-
ANSA (Tracer): Prepare a stock solution of ANSA in DMSO and dilute to a working concentration (2X final) in assay buffer. The optimal concentration should be determined experimentally but is often at or below the Kd of the interaction.[10]
-
Competitor Compound: Prepare a serial dilution series of the unlabeled test compound in assay buffer.
-
-
Assay Plate Setup (384-well, non-binding surface plate):
-
Wells 1-24 (Column 1): Add 10 µL of assay buffer for Buffer Only controls.
-
Wells 25-48 (Column 2): Add 10 µL of competitor compound at its highest concentration for High Competitor controls.
-
Remaining Wells: Add 10 µL of the competitor compound serial dilutions.
-
-
Addition of Protein and Tracer:
-
Prepare a master mix of the Target Protein and ANSA in assay buffer at 2X their final concentrations.
-
Add 10 µL of this master mix to all wells.
-
Final Controls: Add a Tracer Only control (ANSA without protein) and a Protein + Tracer control (no competitor).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the competitor compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Orthogonal Method 1: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction.[11][12] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing a protein.[13][14]
Causality Behind the Method
ITC is an ideal orthogonal method because it is label-free and relies on a completely different physical principle—heat change—than fluorescence. It provides not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[11][12] This rich thermodynamic data can reveal the driving forces behind the binding event, adding a deep layer of validation.
Principle of ITC Measurement
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Detailed ITC Protocol
-
Sample Preparation (Critical Step):
-
Buffer Matching: Both the protein and ANSA solutions must be prepared in the exact same buffer from the same stock.[14] Mismatches in buffer components (even minor pH differences) will create large heats of dilution, obscuring the true binding signal.[14] Dialyze the protein against the final buffer extensively.
-
Concentrations: The protein concentration in the cell should typically be 10-50 µM. The ANSA concentration in the syringe should be 10-20 times higher than the protein concentration to ensure saturation is reached.[14]
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the cells, which causes signal artifacts.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with buffer.
-
Perform a control titration of ANSA into buffer to measure the heat of dilution, which will be subtracted from the main experiment.
-
-
Experimental Run:
-
Load the protein solution into the sample cell (~300 µL) and the ANSA solution into the titration syringe (~50-100 µL).[14]
-
Allow the system to equilibrate to a stable baseline.
-
Program a series of small injections (e.g., 1-2 µL per injection) of ANSA into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ANSA to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. ΔS and ΔG are then calculated from these values.[15]
-
Orthogonal Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand that has been immobilized on the chip surface.[16][17]
Causality Behind the Method
SPR provides a powerful orthogonal validation because it measures binding kinetics (association rate, ka, and dissociation rate, kd) in addition to affinity (KD = kd/ka).[18] This kinetic information is not available from FP or ITC and can be crucial for understanding the binding mechanism. The method is highly sensitive and uses relatively small amounts of material.
Detailed SPR Protocol
-
Chip Selection and Ligand Immobilization:
-
Immobilization Strategy: For a small molecule like ANSA binding to a larger protein, the protein is typically immobilized on the sensor chip surface.[18] A common method is amine coupling to a CM5 sensor chip.
-
Immobilization:
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Inject the protein (diluted in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to allow covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Reference Surface: A reference flow cell should be prepared using the same activation/deactivation chemistry but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Assay Development:
-
Analyte Preparation: Prepare a serial dilution of ANSA (the analyte) in a suitable running buffer (e.g., HBS-EP+). It is critical to match the DMSO concentration in all samples if ANSA is diluted from a DMSO stock.
-
Kinetic Titration: Perform a kinetic titration by injecting the different concentrations of ANSA over the protein and reference surfaces, from lowest to highest concentration. Each injection consists of:
-
Association Phase: Flow ANSA over the surface for a defined time to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the complex.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the active (protein-coupled) flow cell to get the specific binding signal.
-
Curve Fitting: Simultaneously fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Results: The fitting will yield the kinetic rate constants (ka and kd) and the affinity constant (KD).
-
Integrated Cross-Validation Strategy
A robust validation workflow integrates these three techniques to build a comprehensive and trustworthy picture of the binding event.
Caption: A decision workflow for cross-validating a binding interaction.
Comparative Summary of Techniques
| Feature | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Change in rotational motion | Measures heat of binding | Change in refractive index |
| Label Required? | Yes (Intrinsic to ANSA) | No | No |
| Immobilization? | No | No | Yes (typically the protein) |
| Key Output | Binding Affinity (IC50/Ki) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Affinity (KD), Kinetics (ka, kd) |
| Throughput | High (384/1536-well plates) | Low (one sample at a time) | Medium (serial injections) |
| Sample Consumption | Low (µL volumes) | High (mg of protein) | Low-Medium |
| Strengths | Fast, low cost, homogenous, HTS-compatible | Gold standard for thermodynamics, provides complete energy profile | Real-time kinetic data, high sensitivity |
| Limitations | Prone to fluorescence artifacts, indirect affinity measurement in competitive mode | Low throughput, high sample consumption, sensitive to buffer mismatch | Immobilization can alter protein conformation, mass transport limitations can occur |
Conclusion and Recommendations
Validating a molecular interaction is not about finding a single "best" assay but about building a cohesive story from multiple, independent lines of evidence. For a fluorescent probe like this compound, Fluorescence Polarization serves as an outstanding primary method due to its speed and direct use of ANSA's properties.
However, to move from a preliminary finding to a validated result, orthogonal confirmation is non-negotiable.
-
Use ITC when you need to confirm direct binding in solution and understand the thermodynamic forces driving the interaction. A clean ITC signal is unequivocal proof of a binding event.
-
Use SPR when you need to understand the kinetics of the interaction—how fast the compound binds and how long it stays bound. This is critical for applications like drug lead optimization.
By systematically cross-validating results from these three powerful techniques, researchers can eliminate artifacts, confirm true binding events with high confidence, and make well-informed decisions in their scientific pursuits.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 6. revvitysignals.com [revvitysignals.com]
- 7. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
A Senior Application Scientist's Guide to Protein Probe Specificity: Assessing 6-Aminonaphthalene-2-sulfonic acid and Its Alternatives
Introduction: The Quest for Specificity in Protein Analysis
This guide provides an in-depth assessment of the specificity of aminonaphthalene sulfonic acids, a class of environmentally sensitive dyes. While the query specifically mentions 6-Aminonaphthalene-2-sulfonic acid , the vast majority of foundational research has been conducted on its isomer, 8-Anilino-1-naphthalenesulfonic acid (ANS) . The principles governing ANS binding are directly applicable to its analogs. Therefore, we will use ANS as our primary exemplar to dissect the nuances of this probe class, compare it with viable alternatives, and provide robust protocols for validating specificity in your own experimental systems.
Deconstructing the "Hydrophobicity Probe": The Dual Nature of ANS
For decades, ANS was the quintessential probe for detecting "molten globule" states or exposed hydrophobic patches on proteins. Its fluorescence is negligible in aqueous solutions but increases dramatically with a concomitant blue shift in its emission maximum when it enters a nonpolar environment.[1] This property made it an invaluable tool for monitoring protein folding and denaturation.
The Causality Behind the Signal: The traditional model posits that ANS partitions into hydrophobic cavities, where the exclusion of water and restricted molecular motion of the probe lead to a high fluorescence quantum yield.[2]
However, this is an incomplete picture. Groundbreaking work has revealed that ANS possesses a dual-binding nature, complicating its reputation as a purely hydrophobic reporter.
Beyond Hydrophobicity: The Overlooked Role of Electrostatics
A critical, often-overlooked aspect of ANS is its negatively charged sulfonate group. This group readily forms ion pairs with positively charged amino acid residues on the protein surface, such as arginine and lysine .[3] This electrostatic interaction is a primary driving force for ANS binding, independent of, or in concert with, hydrophobic interactions.[4]
Key Mechanistic Insights:
-
Ion Pairing Enhances Fluorescence: The formation of an ion pair between the ANS sulfonate group and a cationic residue like arginine or lysine restricts intermolecular charge transfer, leading to a significant enhancement in fluorescence, even if the probe remains largely exposed to the aqueous solvent.[3]
-
Dual-Mode Binding: The arginine side chain is particularly effective at interacting with both the sulfonate group and the anilino -NH group of ANS, creating a more complex and potent binding interaction than simple hydrophobicity would suggest.[3]
This dual-binding mechanism is the crux of the specificity problem. A change in ANS fluorescence can no longer be unequivocally attributed to a change in solvent-exposed hydrophobicity. It could equally reflect a change in the surface charge distribution or the accessibility of cationic residues.
A Comparative Analysis of Alternative Protein Probes
To overcome the ambiguity of ANS, researchers can turn to a suite of alternative probes, each with its own distinct mechanism and specificity profile. The choice of probe should be a deliberate one, guided by the specific biological question at hand.
| Probe | Binding Mechanism & Specificity | Advantages | Disadvantages |
| ANS | Binds to both hydrophobic patches and positively charged surface residues.[3] | High sensitivity to conformational changes; extensive historical data. | Low Specificity: Signal can arise from either hydrophobic or electrostatic interactions, leading to ambiguity. |
| PRODAN | Binds to hydrophobic regions; it is uncharged, minimizing electrostatic interactions.[5] | Improved Hydrophobic Specificity: Lack of a charge reduces confounding signals from ion pairing.[6] | Can still be influenced by local polarity and hydrogen bonding potential of the binding site. Its fluorescence can be quenched by tryptophan.[7] |
| Thioflavin T (ThT) | Specifically intercalates into the cross-β sheet structures characteristic of amyloid fibrils.[8][9] | High Specificity for Amyloid Fibrils: The "gold standard" for detecting this specific type of protein aggregate.[9] | Not a general conformational probe; can yield false negatives with some fibril types and false positives with non-amyloid beta-sheet rich structures.[10] |
| Genetically Encoded Probes (e.g., FPs) | Covalently attached to the protein of interest via genetic fusion. Specificity is absolute.[11][12] | Ultimate Specificity: Reports only on the protein it is fused to. Enables in-vivo and subcellular localization studies.[13] | Requires molecular cloning; the FP tag itself is large and can potentially perturb protein structure or function. |
Experimental Workflow: A Self-Validating Protocol for Assessing Probe Specificity
To rigorously assess protein conformational changes and ligand binding, it is not enough to simply add a probe and measure fluorescence. A well-designed experiment must include controls to dissect the nature of the interaction. Here, we present a detailed protocol for a fluorescence titration experiment designed to validate the specificity of the probe-protein interaction.
Logical Flow of the Specificity Assessment
The following diagram illustrates the decision-making process and experimental flow for dissecting the nature of a probe's interaction with a target protein.
Caption: Workflow for dissecting probe-protein interactions.
Step-by-Step Methodology
This protocol describes how to perform a titration and the necessary controls to determine the nature of the probe's binding.
A. Materials and Reagents:
-
Purified protein of interest in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
High-concentration stock of the protein (e.g., 1 mg/mL or ~20 µM for a 50 kDa protein).
-
1 mM stock solution of ANS in DMSO.
-
1 mM stock solution of PRODAN in DMSO.
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4).
-
High Salt Assay Buffer (Assay Buffer + 500 mM NaCl).
-
Micro-volume fluorometer cuvette or 96/384-well black microplate.
B. Protocol for Standard ANS Titration:
-
Preparation: Determine the concentration of your protein stock accurately (e.g., by A280 measurement). Prepare a working solution of your protein at 2x the highest concentration to be tested in the assay buffer. Prepare a dilution series of your protein.[14]
-
Assay Setup: In a microplate or cuvette, prepare a series of reactions. Keep the final concentration of ANS constant (e.g., 5-10 µM) while titrating the protein concentration from 0 µM up to a concentration where binding saturation is observed (typically ~5-10 times the expected dissociation constant, Kd).
-
Incubation: Incubate the samples for 15 minutes at room temperature, protected from light, to allow binding to reach equilibrium.
-
Fluorescence Measurement: Set the fluorometer to the excitation wavelength for ANS (~380 nm). Record the emission spectrum from 400 nm to 600 nm. The peak fluorescence intensity is typically observed around 480 nm.
-
Data Analysis: Subtract the fluorescence of the "ANS only" sample (0 µM protein) from all other readings. Plot the change in fluorescence intensity (ΔF) against the protein concentration. Fit the data to a one-site binding equation to determine the apparent dissociation constant (Kd).
C. Self-Validating Controls for Specificity:
-
Causality Check 1: The Role of Electrostatics (High Salt Condition)
-
Rationale: High concentrations of salt (e.g., 500 mM NaCl) will screen electrostatic interactions. If ANS binding is primarily driven by ion pairing with charged residues, the binding affinity will be significantly weakened (Kd will increase) in the high salt buffer.[15] If the binding is primarily hydrophobic, the effect of salt will be minimal.
-
Execution: Repeat the titration protocol (Step B) using the High Salt Assay Buffer for all dilutions. Compare the Kd value obtained with the standard condition. A large increase in Kd points to an electrostatically driven interaction.
-
-
Causality Check 2: The Role of Hydrophobicity (Uncharged Probe Control)
-
Rationale: PRODAN is an uncharged probe that also reports on hydrophobic environments.[5] If a true hydrophobic pocket is present, PRODAN should also bind, confirming the nature of the site.
-
Execution: Repeat the titration protocol (Step B), substituting ANS with PRODAN. Use an excitation wavelength of ~360 nm and monitor emission around 530 nm. If PRODAN binds with a measurable affinity, it provides strong evidence for a hydrophobic binding site. If it does not bind, while ANS does, the site is likely primarily cationic rather than hydrophobic.
-
Conclusion and Expert Recommendations
This compound and its well-studied isomer ANS are powerful but complex tools. Their reputation as simple "hydrophobicity probes" is an oversimplification that can lead to misinterpretation of data. The key takeaway for any researcher is to recognize their dual sensitivity to both nonpolar environments and positively charged protein surfaces.
Recommendations for Researchers:
-
Never Assume Specificity: Do not assume an ANS signal is reporting on hydrophobicity without empirical validation. The self-validating protocol described above, incorporating high salt conditions and an uncharged probe control like PRODAN, should be considered standard practice.
-
Choose the Right Tool for the Job:
-
To specifically study amyloid aggregation , Thioflavin T is the superior choice due to its structural specificity.[16]
-
To unambiguously track a specific protein's conformational state or localization, particularly in a complex cellular environment, investing in the creation of a genetically encoded fluorescent protein biosensor is the most rigorous approach.[12][17]
-
If your goal is to probe for hydrophobic sites while minimizing charge effects , PRODAN is a more specific alternative to ANS.
-
-
Context is Critical: Interpret ANS data within the broader context of your protein's known properties. Consider its isoelectric point (pI) and the distribution of arginine and lysine residues on its surface when analyzing your results.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The fluorescent probe prodan characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of Thioflavin-T binding to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioflavin - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. addgene.org [addgene.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Linearity and Dynamic Range of 6-Aminonaphthalene-2-sulfonic Acid Fluorescence
This guide provides an in-depth analysis of the fluorescence properties of 6-Aminonaphthalene-2-sulfonic acid (6-ANSA), with a specific focus on its linearity and dynamic range. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, presents practical experimental protocols for characterization, and offers a comparative perspective against common alternative fluorescent probes. Our objective is to equip you with the necessary expertise to critically evaluate and effectively implement 6-ANSA in your quantitative fluorescence assays.
Introduction to Quantitative Fluorescence
Fluorescence spectroscopy is a cornerstone of modern analytical science, prized for its exceptional sensitivity and specificity.[1] In drug development and biomedical research, it enables the precise quantification of molecules, from amino acids to proteins, often at concentrations far below the detection limits of absorbance-based methods.[2][3] The utility of any fluorescent probe, or fluorophore, for quantitative work hinges on two critical performance metrics: linearity and dynamic range .
-
Linearity refers to the concentration region where the fluorescence intensity is directly proportional to the analyte's concentration.[4][5]
-
Dynamic Range defines the concentration span, from the lowest detectable limit to the onset of non-linearity, over which the probe can provide reliable quantitative data.[4][6]
This compound, also known as Brönner's acid, is a naphthalenic derivative used as an intermediate in dye synthesis and as a fluorescent probe.[7][8][9] Its utility stems from the environmentally sensitive fluorescence of the aminonaphthalene scaffold. This guide will dissect the factors governing its performance and provide a framework for its validation.
The Fluorophore in Focus: this compound (6-ANSA)
6-ANSA is an organic compound featuring a naphthalene dual-ring system functionalized with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.[7][10][11] These functional groups are critical; the sulfonic acid group imparts water solubility, while the amino group is key to its fluorescent properties and potential for chemical modification.[9]
Like other aminonaphthalenes, its fluorescence is highly dependent on the local microenvironment. Key properties are influenced by:
-
Solvent Polarity: The emission spectrum of aminonaphthalenesulfonates can exhibit significant shifts (solvatochromism) with changes in solvent polarity.[12][13] Generally, increasing solvent polarity can lead to a red shift (longer emission wavelength) due to the stabilization of the more polar excited state.[12]
-
pH: The protonation state of the amino group can significantly alter the fluorescence properties.[14][15] Aniline, a related compound, shows visible fluorescence in neutral or alkaline solutions but does not fluoresce in acidic conditions.[14]
-
Molecular Structure: The position of the substituents on the naphthalene ring dictates the electronic transition properties and, consequently, the fluorescence behavior.[13]
While 6-ANSA is primarily known as a dye intermediate, its inherent fluorescence makes it a subject of interest as a probe, particularly in applications where its environmental sensitivity can be leveraged.[7][9]
The Science of Signal: Deconstructing Linearity and Dynamic Range
A robust quantitative assay requires a predictable and reproducible relationship between signal and concentration. In fluorescence, this relationship is governed by principles that extend beyond the simple Beer-Lambert law.
Linearity: The Proportionality Principle
For dilute solutions (typically with an absorbance < 0.05), fluorescence intensity (F) is directly proportional to the fluorophore concentration (c).[15][16] However, this relationship is not infinite. Several phenomena introduce non-linearity at higher concentrations:
-
Inner Filter Effect (IFE): At high concentrations, the sample absorbs a significant fraction of the excitation light, particularly at the front of the cuvette. This "self-shadowing" prevents uniform illumination of the sample, causing the fluorescence intensity to plateau and then decrease. A secondary IFE can also occur if the emission spectrum overlaps with the absorption spectrum, leading to re-absorption of emitted photons.[2][17]
-
Self-Quenching: When fluorophore molecules are in close proximity at high concentrations, they can interact and deactivate the excited state through non-radiative pathways, leading to a decrease in fluorescence quantum yield and a loss of signal.[15]
-
Detector Saturation: Every instrument's detector has a maximum signal it can process. Extremely high fluorescence intensity can saturate the photomultiplier tube (PMT), leading to a non-linear response.[18]
Dynamic Range: The Boundaries of Quantification
The dynamic range is the concentration window where the assay is both accurate and precise.[4] It is bounded by a lower and an upper limit.
-
Lower Limit (Limit of Detection, LOD): The LOD is the lowest analyte concentration that can be reliably distinguished from the background noise.[5] It is commonly calculated as the concentration corresponding to a signal three times the standard deviation of the blank.[5][19]
-
Upper Limit (Limit of Linearity, LOL): This is the concentration at which the response deviates significantly from linearity, often defined as the point where the signal is no longer within a certain percentage (e.g., 5%) of the value predicted by the linear regression model.
The following diagram illustrates the key factors that can compromise the linear relationship between fluorescence intensity and concentration.
Caption: Key factors that can lead to deviations from fluorescence linearity.
Experimental Workflow: Characterizing 6-ANSA Performance
A self-validating protocol is essential for establishing trust in your experimental results. The following workflow provides a detailed methodology for determining the linearity and dynamic range of 6-ANSA.
Materials & Reagents
-
This compound (high purity)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or other relevant buffer)
-
Calibrated micropipettes and low-protein-binding microcentrifuge tubes
-
Quartz fluorescence cuvettes (10 mm pathlength)
-
Spectrofluorometer
Experimental Protocol
This protocol outlines the critical steps from sample preparation to data analysis. The causality behind each step is explained to ensure scientific rigor.
Caption: Workflow for determining the linearity and dynamic range of a fluorophore.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 6-ANSA in your chosen buffer. Causality: A high-concentration stock minimizes weighing errors and allows for accurate serial dilutions.
-
Serial Dilution: Perform a meticulous serial dilution to create a series of standards spanning a wide concentration range (e.g., from 1 µM down to the low nM or high pM range). Causality: A broad range is crucial to identify both the lower and upper limits of the dynamic range.
-
Instrument Configuration:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths for 6-ANSA (determine these by running a scan on a mid-range concentration standard).
-
Set the excitation and emission slit widths (e.g., 5 nm). Causality: Slit width balances spectral resolution and signal intensity. Consistency is key for comparability.
-
Adjust the PMT gain/voltage using a mid-to-high concentration standard to ensure the signal is well within the detector's linear range, avoiding saturation.[18]
-
-
Blank Measurement: Fill a cuvette with the solvent/buffer alone. Record at least 10 measurements to calculate the average background signal and its standard deviation (σ_blank). Causality: A precise blank measurement is fundamental for calculating the Limit of Detection.
-
Sample Measurement: Measure the fluorescence intensity of each standard, starting from the most dilute and moving to the most concentrated. Rinse the cuvette thoroughly with the next sample before measuring. Causality: This sequence minimizes carryover contamination from high-concentration samples to low-concentration ones.
-
Data Analysis:
-
Subtract the average blank intensity from each sample's intensity reading.
-
Plot the blank-corrected fluorescence intensity (Y-axis) against the known concentration (X-axis).
-
Perform a linear regression on the data points that visually appear linear. Calculate the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value > 0.99 indicates a strong linear fit.[5]
-
Determine the Linear Dynamic Range: Identify the concentration at which the data points begin to deviate from the established linear trend. This is the upper limit.
-
Calculate the Limit of Detection (LOD): Use the formula: LOD = 3 * σ_blank / m , where 'm' is the slope of the calibration curve.[19]
-
Comparative Analysis: 6-ANSA vs. Market Alternatives
To contextualize the performance of 6-ANSA, it is useful to compare it with other fluorescent probes commonly used for derivatizing and quantifying biomolecules, particularly those with primary amines like amino acids and proteins.[20][21][]
| Feature | This compound (6-ANSA) | Fluorescamine | o-Phthalaldehyde (OPA) | Fluorescein |
| Reactivity | Intrinsically fluorescent; can be used to probe environments or potentially derivatized.[7][9] | Reacts rapidly with primary amines. Non-fluorescent until it reacts.[23][24] | Reacts with primary amines in the presence of a thiol (e.g., mercaptoethanol).[21][25] | Typically used as a label conjugated to molecules (e.g., Fluorescein isothiocyanate, FITC).[5][] |
| Typical Ex/Em (nm) | Environment-dependent; generally in the UV/blue region. | ~390 / 475[23] | ~340 / 455[21] | ~494 / 518[5] |
| Key Advantage | Environmental sensitivity (solvatochromism) can provide information beyond just concentration.[12][13] | Very fast reaction; reagent itself is non-fluorescent, leading to low background. | High sensitivity; stable derivatives.[25] | High quantum yield; very bright and photostable; well-characterized.[5] |
| Key Disadvantage | Lower quantum yield than dedicated dyes; fluorescence is highly matrix-dependent. | Reagent hydrolyzes rapidly in aqueous solution; does not react with secondary amines.[23] | Requires a thiol co-reagent; derivatives can be unstable.[21] | pH-sensitive fluorescence; potential for photobleaching under intense illumination. |
| Linear Range | Must be empirically determined; potentially narrower due to environmental sensitivity. | Typically wide, but subject to standard limitations at high concentrations. | Generally offers a broad linear range for amino acid analysis. | Can span over five orders of magnitude under optimal conditions.[5] |
Conclusion
This compound is a fluorescent compound whose primary value may lie in its environmental sensitivity rather than as a straightforward quantitative label. Its linearity and dynamic range are critically dependent on the experimental matrix, including solvent polarity and pH. While it may not offer the sheer brightness or stability of optimized labels like fluorescein, or the specific reactivity of derivatization agents like fluorescamine and OPA, it presents unique opportunities for probing molecular environments.
For researchers requiring robust quantification, a thorough characterization of its linear response, as detailed in this guide, is not merely recommended—it is imperative. By understanding the factors that govern its fluorescence and rigorously validating its performance against established alternatives, scientists can confidently determine the appropriate applications for this versatile fluorophore.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is linearity and dynamic range? | AAT Bioquest [aatbio.com]
- 5. agilent.com [agilent.com]
- 6. Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 52365-47-6 [smolecule.com]
- 8. This compound [dyestuffintermediates.com]
- 9. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]
- 10. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 11. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 15. scribd.com [scribd.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Amino Acid Analysis Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 24. A comparison of fluorescamine and o-phthaldialdehyde as effective blocking reagents in protein sequence analyses by the Beckman sequencer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of 6-Aminonaphthalene-2-sulfonic Acid as a Novel Molecular Rotor
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular mechanics and drug discovery, the ability to probe the micro-viscosity of biological environments is paramount.[1] Molecular rotors, a class of fluorescent molecules whose quantum yield is dependent on the viscosity of their immediate surroundings, have emerged as invaluable tools for these investigations.[2][3] This guide provides a comprehensive framework for the validation of a promising new candidate, 6-Aminonaphthalene-2-sulfonic acid (ANSA), and critically compares its potential performance against the well-established molecular rotor, 9-(2,2-dicyanovinyl)julolidine (DCVJ).
The Principle of Molecular Rotors: A Dance in a Crowded Room
The functionality of a molecular rotor is elegantly simple. Upon excitation, the molecule can relax back to its ground state via two competing pathways: fluorescence emission or non-radiative decay through intramolecular rotation.[3] In a low-viscosity environment, the molecule can freely rotate, favoring the non-radiative pathway and resulting in weak fluorescence.[4] Conversely, in a viscous medium, this rotation is hindered, forcing the molecule to release its energy as a photon, leading to a significant increase in fluorescence intensity.[4] This relationship is quantitatively described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
Where Φf is the fluorescence quantum yield, η is the viscosity, and C and x are constants specific to the molecular rotor and solvent system.[3][5]
The Benchmark: 9-(2,2-dicyanovinyl)julolidine (DCVJ)
DCVJ is a widely recognized molecular rotor celebrated for its pronounced viscosity-dependent fluorescence.[2] Its fluorescence quantum yield can increase by as much as 30-fold as the solvent viscosity increases.[6] This sensitivity makes it a powerful probe for applications ranging from monitoring polymerization processes to studying the fluidity of cell membranes.[2]
The Contender: this compound (ANSA)
ANSA, a derivative of naphthalene, presents itself as a compelling candidate for a novel molecular rotor.[7] While direct experimental data on its viscosity-dependent fluorescence is not yet widely available, its structural analogs, the aminonaphthalenesulfonic acids (ANS), are well-documented as environmentally sensitive fluorophores.[7] These compounds exhibit significant changes in their fluorescence properties, including intensity and emission wavelength, in response to the polarity of their environment. This inherent sensitivity to its surroundings strongly suggests that ANSA's fluorescence will be similarly influenced by the mechanical constraint of a viscous medium.
The following sections will outline the detailed experimental protocols required to rigorously validate ANSA as a molecular rotor and to quantitatively compare its performance against DCVJ.
Comparative Photophysical Data
The table below summarizes the known photophysical properties of DCVJ and the anticipated properties of ANSA based on data from its isomers and related naphthalene derivatives. The experimental validation of ANSA would aim to populate the "ANSA (Predicted)" column with empirical data.
| Property | 9-(2,2-dicyanovinyl)julolidine (DCVJ) | This compound (ANSA) (Predicted) |
| Excitation Maximum (λex) | ~450-490 nm[6] | ~350-380 nm |
| Emission Maximum (λem) | ~480 nm (low viscosity) to ~505 nm (high viscosity)[8] | ~450-520 nm (highly solvent-dependent) |
| Quantum Yield (Φf) | Low in non-viscous solvents, increasing significantly with viscosity[2][9] | Expected to be low in non-viscous solvents and to increase with viscosity |
| Förster-Hoffmann exponent (x) | ~0.53 - 0.6[3][9] | To be determined experimentally |
| Fluorescence Lifetime (τf) | Increases with viscosity[10] | Expected to increase with viscosity |
Experimental Validation Workflow
The validation of ANSA as a molecular rotor requires a systematic investigation of its photophysical properties in environments of varying viscosity.
Experimental workflow for the validation of a molecular rotor.
Detailed Experimental Protocols
Preparation of Solvents with Varying Viscosities
A series of solvent mixtures with a range of viscosities can be prepared using glycerol and water.
-
Materials: Glycerol, ultrapure water, viscometer.
-
Procedure:
-
Prepare a series of glycerol-water mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%).
-
Thoroughly mix each solution to ensure homogeneity.
-
Measure the viscosity of each mixture at a constant temperature (e.g., 25°C) using a calibrated viscometer.
-
Fluorescence Spectroscopy
-
Instrumentation: Spectrofluorometer.
-
Procedure:
-
Prepare dilute solutions of ANSA and DCVJ in each of the prepared solvent mixtures. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
For each sample, record the fluorescence emission spectrum by exciting at the respective absorption maximum.
-
Integrate the area under the emission curve for each spectrum.
-
Determination of Fluorescence Quantum Yield (Φf)
The absolute fluorescence quantum yield can be determined using an integrating sphere.[11][12][13]
-
Instrumentation: Spectrofluorometer equipped with an integrating sphere.
-
Procedure:
-
Measure the scattered light from a blank sample: Place a cuvette containing only the solvent mixture inside the integrating sphere and measure the spectrum of the excitation light.
-
Measure the fluorescence of the sample: Replace the blank with the sample cuvette and measure the emission spectrum.
-
Calculate the quantum yield: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation after defining the excitation and emission regions of the spectra.
-
Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).[14][15]
-
Instrumentation: TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a single-photon sensitive detector.
-
Procedure:
-
Excite the sample with the pulsed light source.
-
Record the arrival times of the emitted photons relative to the excitation pulse.
-
Construct a histogram of photon arrival times to generate a fluorescence decay curve.
-
Fit the decay curve with an appropriate exponential model to determine the fluorescence lifetime (τf).
-
Interpreting the Results: The Förster-Hoffmann Relationship
A key validation step is to plot the logarithm of the calculated quantum yield (log(Φf)) against the logarithm of the measured viscosity (log(η)).
Idealized Förster-Hoffmann plot for a molecular rotor.
A linear relationship in this plot confirms that the molecule behaves as a molecular rotor. The slope of this line gives the value of 'x', a measure of the rotor's sensitivity to viscosity. A higher 'x' value indicates greater sensitivity.
Conclusion: The Promise of ANSA in Advanced Research
The validation of this compound as a molecular rotor holds significant promise for the scientific community. Its potential water solubility, due to the sulfonic acid group, could offer advantages over the less polar DCVJ in certain biological applications. The experimental framework outlined in this guide provides a robust methodology for the rigorous characterization of ANSA and its direct comparison to the established standard, DCVJ. Should ANSA prove to be an effective molecular rotor, it would add a valuable new tool to the arsenal of researchers and drug development professionals, enabling more nuanced and precise investigations into the micro-viscous landscapes of biological systems.
References
- 1. Molecular rotors as fluorescent probes for biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 4. Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group - Canada.ca [canada.ca]
- 5. Fluorescent molecular rotor-based polymer materials for local microviscosity mapping in microfluidic channels [arxiv.org]
- 6. interchim.fr [interchim.fr]
- 7. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 8. Synthesis, biological, and photophysical studies of molecular rotor-based fluorescent inhibitors of the trypanosome alternative oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular rheometry : direct determination of viscosity in L o and L d lipid phases via fluorescence lifetime imaging - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP51953H [pubs.rsc.org]
- 11. jascoinc.com [jascoinc.com]
- 12. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 14. youtube.com [youtube.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Aminonaphthalene-2-sulfonic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Aminonaphthalene-2-sulfonic acid (also known as Bronner's acid), CAS No. 93-00-5. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Risks: Hazard Profile of this compound
This compound is an aromatic sulfonic acid that requires careful handling due to its potential health hazards. While some sources describe it as non-irritating to the skin and eyes, others classify it as a substance that can cause severe skin burns and eye damage, and may also cause an allergic skin reaction.[1][2][3] Inhalation may lead to respiratory tract irritation.[1][4] Given the conflicting information, it is prudent to treat this chemical with a high degree of caution.
The primary routes of exposure are skin contact, eye contact, and inhalation of its dust or aerosols.[5][6] Ingestion is a less common route in a laboratory setting but should also be avoided. The toxicological properties of this substance have not been fully investigated, which underscores the importance of minimizing exposure.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side-shields and a face shield | Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against dust particles and splashes.[5][7] A full-face shield provides an additional layer of protection for the entire face. |
| Skin/Body | Chemical-resistant gloves and a lab coat or chemical protective clothing | Impervious gloves should be worn and inspected before each use.[5][7] For extensive handling, fire/flame resistant and impervious clothing is recommended.[5][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or when there is a risk of dust or aerosol formation.[1][5] The type of respirator (e.g., half-face or full-face) and cartridge should be selected based on the potential exposure concentration. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Review the Safety Data Sheet (SDS) : Before any work begins, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE) : Don all required PPE as outlined in the table above.
-
Work Area : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling :
-
Weighing and Transfer : Avoid the formation of dust and aerosols when weighing and transferring the solid material.[5] Use non-sparking tools to prevent ignition.[5]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][5]
-
-
Emergency Procedures :
-
In Case of Skin Contact : Immediately remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
In Case of Inhalation : Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In Case of Ingestion : Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
-
Spills : In the event of a spill, evacuate the area and remove all sources of ignition.[5] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[1] Ensure adequate ventilation during cleanup.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused or waste this compound should be collected in a suitable, closed, and properly labeled container for disposal.[5] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Discharge into the environment must be avoided.[5]
-
Contaminated Materials : Any materials, such as gloves, filter paper, or absorbents, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
-
Container Disposal : Empty containers may retain product residue and can be dangerous.[1] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[5]
References
- 1. 6-Amino-2-naphthalenesulfonic acid(93-00-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. store.sangon.com [store.sangon.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
